molecular formula C10H10N2O3 B3023617 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate CAS No. 1052410-02-2

2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

Cat. No.: B3023617
CAS No.: 1052410-02-2
M. Wt: 206.2 g/mol
InChI Key: YIVKWERKOGOQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1H-imidazole-4-carboxylic acid hydrate is an organic compound of the phenylimidazole class, provided as a hydrate for enhanced stability. With the molecular formula C 10 H 10 N 2 O 3 and a molecular weight of 206.20 g/mol, this compound is a solid at room temperature and should be stored sealed in a dry environment . This compound is primarily valued in scientific research for its role as a beta-lactamase inhibitor . Beta-lactamase is an enzyme produced by bacteria, such as Staphylococcus aureus , that confers resistance to beta-lactam antibiotics (e.g., penicillins). By inhibiting this enzyme, this compound can help restore the efficacy of antibiotics against resistant bacterial strains, making it a valuable tool in the field of antimicrobial research and development . The product is offered in various package sizes, including 25 mg, 100 mg, and 250 mg, to suit different laboratory needs . This chemical is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) prior to handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-phenyl-1H-imidazole-5-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.H2O/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVKWERKOGOQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228201
Record name 2-Phenyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77498-98-7
Record name 2-Phenylimidazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077498987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Comprehensive Structure Elucidation of 2-Phenyl-1H-imidazole-4-carboxylic acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the selection and sequencing of analytical techniques, ensuring a self-validating and robust approach to structural confirmation. Our methodology is grounded in a multi-technique strategy, ensuring that the final structure is supported by a confluence of orthogonal data, thereby upholding the highest standards of scientific integrity.

Introduction and Preliminary Assessment

2-Phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry.[1] The presence of a water molecule in its hydrated form introduces a layer of complexity to its structural analysis, as the location and nature of this hydration are critical to its physicochemical properties, such as solubility and stability.[2][3] Therefore, a rigorous and systematic approach is paramount for its complete characterization.

The initial assessment begins with fundamental data gathering to confirm the compound's identity and purity. This includes determining its molecular formula (C₁₀H₈N₂O₂ · xH₂O) and molecular weight.[4][5]

Analytical Workflow: A Multi-Technique Approach

The elucidation of the structure of this compound is best achieved through a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The proposed workflow is designed to be logical and efficient, starting with techniques that provide broad structural information and progressing to those that offer fine atomic-level detail.

Structure_Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Characterization cluster_thermal Analysis of Hydration cluster_definitive Definitive Structure Elemental_Analysis Elemental Analysis (CHN) MS Mass Spectrometry (Molecular Weight) Elemental_Analysis->MS Confirms empirical formula FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Informs on molecular mass NMR NMR Spectroscopy (¹H, ¹³C, HMQC, HMBC) (Connectivity) FTIR->NMR Identifies key functional groups TGA_DSC Thermal Analysis (TGA/DSC) (Water Content & Stability) NMR->TGA_DSC Provides carbon-hydrogen framework SCXRD Single Crystal X-Ray Diffraction (3D Atomic Arrangement) NMR->SCXRD Cross-validates connectivity TGA_DSC->SCXRD Quantifies hydrate and informs on stability

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Elucidation of the Molecular Framework

Mass Spectrometry (MS)

Mass spectrometry is the initial step to confirm the molecular weight of the anhydrous form of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in both positive and negative ion modes.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Expected Data & Interpretation: The anhydrous molecule has a chemical formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[5] In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 189.06. In negative ion mode, the [M-H]⁻ ion would be seen at m/z 187.05. High-resolution mass spectrometry will provide an accurate mass measurement, which can be used to confirm the elemental composition.

IonCalculated m/zObserved m/z (example)
[M+H]⁺189.0608189.0610
[M-H]⁻187.0462187.0460
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The FTIR spectrum will show characteristic absorption bands for the carboxylic acid, imidazole, and phenyl groups, as well as the water of hydration.[6][7][8][9]

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[8][9]

  • O-H Stretch (Water): A broad absorption around 3400 cm⁻¹.

  • N-H Stretch (Imidazole): A moderate, broad band around 3100-3200 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1710-1760 cm⁻¹.[8][9]

  • C=N and C=C Stretches (Imidazole and Phenyl): Multiple bands in the 1450-1650 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A band in the 1200-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments (such as COSY, HSQC, and HMBC) will be employed.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or MeOD. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -OH and -NH).

  • Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Data & Interpretation:

  • ¹H NMR:

    • Phenyl Protons: Signals in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to a specific multiplet pattern.

    • Imidazole Proton: A singlet in the aromatic region (δ 7.5-8.5 ppm).

    • NH Proton (Imidazole): A broad singlet, typically downfield (δ 12-14 ppm), which will exchange with D₂O.

    • OH Proton (Carboxylic Acid): A broad singlet, also downfield (δ 11-13 ppm), which will exchange with D₂O.

    • Water Proton: A broad signal, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR:

    • Carboxyl Carbon: A signal in the downfield region (δ 165-185 ppm).[8][9]

    • Phenyl and Imidazole Carbons: Signals in the aromatic region (δ 110-150 ppm).

  • 2D NMR (HSQC and HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and to establish the connectivity between the phenyl ring, the imidazole ring, and the carboxylic acid group.

Characterization of the Hydrated State

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for quantifying the amount of water in the hydrate and for assessing its thermal stability.[10][11][12]

Experimental Protocol:

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an aluminum or ceramic pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature above the dehydration and decomposition points (e.g., 300 °C).

Expected Data & Interpretation:

  • TGA: The TGA thermogram will show a weight loss step corresponding to the loss of water. The percentage weight loss can be used to calculate the number of water molecules per molecule of the compound. For a monohydrate, the expected weight loss is approximately 8.7%. The onset temperature of this weight loss indicates the temperature at which dehydration begins.[13]

  • DSC: The DSC curve will show an endothermic peak corresponding to the energy required for dehydration. Subsequent endothermic or exothermic events may correspond to melting or decomposition of the anhydrous form.

TGA_DSC_Interpretation TGA TGA Data (% Weight Loss vs. Temp) Interpretation Interpretation TGA->Interpretation Quantifies Water Content (Stoichiometry of Hydrate) DSC DSC Data (Heat Flow vs. Temp) DSC->Interpretation Identifies Dehydration (Endotherm) Melting & Decomposition Events

Caption: Interpretation of TGA and DSC data for hydrate analysis.

Definitive 3D Structure by Single Crystal X-Ray Diffraction (SC-XRD)

While the combination of spectroscopic and thermal data provides a comprehensive picture of the molecule's 2D structure and hydration state, only single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[14][15][16][17]

Experimental Protocol:

  • Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[14]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[14][15]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

Expected Data & Interpretation: The final refined crystal structure will provide precise information on:

  • Molecular Conformation: The dihedral angles between the phenyl and imidazole rings.

  • Bond Lengths and Angles: Confirmation of the covalent bonding framework.

  • Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the carboxylic acid, the imidazole N-H, and the water molecule(s). This will reveal how the water molecule is integrated into the crystal lattice.[18]

  • Crystal Packing: The arrangement of molecules in the unit cell.

Conclusion

The structure elucidation of this compound requires a meticulous and integrated analytical approach. By systematically applying mass spectrometry, FTIR and NMR spectroscopy, thermal analysis, and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework and expert insights to navigate the complexities of this analysis, ensuring data of the highest quality and integrity for research and development applications.

References

  • P&S Chemicals. This compound. Available from: [Link]

  • 2a biotech. This compound. Available from: [Link]

  • Görbitz, C. H. (2011).
  • MDPI. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Available from: [Link]

  • Max, J. J., & Chapados, C. (2009). Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. The Journal of Physical Chemistry B, 113(20), 7109-7120.
  • Kant, R., et al. (2017). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. American Journal of Chemistry, 7(2), 33-41.
  • Udachin, K., et al. (2002). Hydrate Structure and Composition from Single Crystal X-ray Diffraction: Examples of Str. I, II and H Hydrates. ResearchGate. Available from: [Link]

  • Sparkl. Revision Notes - Anhydrous, Hydrated and Water of Crystallisation. Available from: [Link]

  • Encyclopedia MDPI. Pharmaceutical Hydrates Analysis. Available from: [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available from: [Link]

  • Liu, H. B., Chen, Y., & Zhang, X. C. (2007). Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. Journal of pharmaceutical sciences, 96(4), 927–934.
  • ResearchGate. ¹H NMR spectrum of imidazole-based carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Available from: [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324-3337.
  • PubChem. 2-phenyl-1H-imidazole-4-carboxylic acid. Available from: [Link]

  • ResearchGate. 1H NMR spectra in CDCl3 of authentic samples of imidazole. Available from: [Link]

  • ResearchGate. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]

  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • J-Stage. Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. Available from: [Link]

  • OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • ResearchGate. X-ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f. Available from: [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • ACS Publications. Single-Crystal High-Pressure X-ray Diffraction Study of Host Structure Compression in Clathrates of Dianin's Compound. Available from: [Link]

  • TA Instruments. Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. Available from: [Link]

  • Chemistry LibreTexts. Thermal Analysis. Available from: [Link]

  • International Union of Crystallography. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Available from: [Link]

  • National Center for Biotechnology Information. Dehydration of a crystal hydrate at subglacial temperatures. Available from: [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]

  • ResearchGate. FTIR spectra of 1H-Imidazole-4-carboxylic acid. Available from: [Link]

  • SpectraBase. 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum. Available from: [Link]

  • SIELC Technologies. 1H-Imidazole-4-carboxylic acid. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link]

  • PubChem. 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide. Available from: [Link]

Sources

physicochemical properties of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, present in numerous natural molecules and synthetic drugs.[1][2] Its unique aromatic and amphoteric nature allows it to participate in a wide range of biological interactions, making imidazole derivatives a fertile ground for drug discovery.[1][3] Compounds featuring this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antihypertensive effects.[2][4]

This compound belongs to this critical class of molecules. As a bifunctional compound—possessing both a weakly basic imidazole ring and an acidic carboxylic acid group—its behavior in a biological system is intrinsically linked to its physicochemical properties. Understanding these properties is not an academic exercise; it is a fundamental prerequisite for successful drug development, influencing everything from assay design and formulation to bioavailability and pharmacokinetics.

This guide provides a comprehensive overview of the core . It is designed from the perspective of a senior application scientist, moving beyond a simple recitation of data to explain the causality behind experimental choices and providing actionable, field-proven protocols for characterization.

Molecular Identity and Core Properties

A precise understanding of the molecule's fundamental characteristics is the starting point for all further investigation.

PropertyValue / IdentifierSource
IUPAC Name 2-phenyl-1H-imidazole-4-carboxylic acid[5]
Synonyms 2-phenyl-1H-imidazole-5-carboxylic acid, 2-phenylimidazole-4-carboxylic acid[5]
CAS Number 77498-98-7 (Anhydrous)[5]
1052410-02-2 (Hydrate)
Molecular Formula C₁₀H₈N₂O₂ (Anhydrous)[5]
C₁₀H₁₀N₂O₃ (Monohydrate)
Molecular Weight 188.18 g/mol (Anhydrous)[5]
206.19 g/mol (Monohydrate)

Note on Tautomerism: The synonym "2-phenyl-1H-imidazole-5-carboxylic acid" arises from the tautomeric nature of the imidazole ring, where the N-H proton can reside on either nitrogen, making the 4 and 5 positions equivalent.[2]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For 2-Phenyl-1H-imidazole-4-carboxylic acid, two key ionization events are expected: the deprotonation of the carboxylic acid (pKa₁) and the deprotonation of the protonated imidazole ring (pKa₂).

  • pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to be acidic. For the related imidazole-4-carboxylic acid, a predicted pKa is approximately 2.69.[6][7] This suggests that in physiological environments (pH ~7.4), the carboxylic acid group will be predominantly in its deprotonated, anionic carboxylate form (-COO⁻).

  • pKa₂ (Imidazole Ring): The imidazole ring is basic. The conjugate acid of 2-phenylimidazole has a predicted pKa of ~13.0, referring to the N-H proton.[8][9] This indicates it is a very weak acid (and thus its conjugate base is a weak base), and it will remain largely unionized at physiological pH.

This dual-pKa nature makes the molecule's overall charge—and thus its solubility and membrane permeability—highly dependent on pH.

Diagram: Ionization States of 2-Phenyl-1H-imidazole-4-carboxylic acid

G A Cationic (pH < pKa1) B Zwitterionic / Neutral (pKa1 < pH < pKa_imidazole_NH) A->B -H+ (pKa1 ≈ 2.7) C Anionic (pH > pKa_imidazole_NH) B->C -H+ (pKa2 ≈ 13.0)

Caption: Predominant ionization states across a pH range.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[10] The principle involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Causality: This method is chosen for its accuracy and ability to directly measure pH changes resulting from ionization, providing a clear titration curve from which the pKa (the midpoint of the buffer region) can be derived.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Initial Titration (with HCl): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate all basic sites fully. Record the pH after each addition of titrant.

  • Back Titration (with NaOH): Titrate the acidified solution with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value and the volume of NaOH added at regular intervals. Use smaller volume increments near the equivalence points where the pH changes rapidly.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the resulting sigmoidal curve. The first inflection point will correspond to the carboxylic acid (pKa₁) and the second to the imidazole ring.[11][12]

Solubility: A Critical Determinant of Bioavailability

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent at equilibrium. For drug development, aqueous solubility is paramount. Poor solubility can lead to low absorption, poor bioavailability, and unreliable results in biological assays.[13]

Given its ionizable groups, the aqueous solubility of this compound is expected to be highly pH-dependent. Solubility will likely be lowest near its isoelectric point and increase significantly at pH values where it is fully ionized (either as a cation at low pH or an anion at high pH). Hydrated forms of molecules often exhibit higher aqueous solubility compared to their anhydrous counterparts due to favorable interactions with water.[14]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic (Equilibrium) Solubility: The "true" solubility, measured when a saturated solution is in equilibrium with an excess of the solid drug. This is a key parameter for pre-formulation and understanding the compound's intrinsic properties.[15][16] The Shake-Flask method is the gold standard.[17]

  • Kinetic Solubility: A high-throughput measurement used in early discovery, where the compound is added to a buffer from a DMSO stock solution. It measures the concentration at which a compound precipitates from a supersaturated solution and is useful for quickly flagging potential issues.[13][18][19][20]

Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to vial B Add buffer of known pH (e.g., PBS, pH 7.4) C Agitate at constant temp (e.g., 24-48h at 25°C) A->C Shake/Rotate D Filter or Centrifuge to remove undissolved solid C->D E Quantify concentration in the supernatant via HPLC-UV D->E F Compare to a standard curve E->F

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Experimental Protocol: Thermodynamic Solubility Determination

Causality: This method is chosen because it measures the true equilibrium state between the solid and dissolved forms, providing the most accurate and relevant solubility data for formulation and biopharmaceutical classification.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials (ensuring visible solid remains at the end).

  • Solvent Addition: To each vial, add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0, etc.).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).[15]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

  • Calculation: Determine the concentration by comparing the peak area to a calibration curve prepared from known concentrations of the compound. The result is reported in µg/mL or µM.

Lipophilicity (LogP / LogD): Predicting Membrane Permeability

Lipophilicity, the "greasiness" of a molecule, is a critical factor in its ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP: The ratio of the concentration of the neutral species of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

  • LogD: The ratio of the total concentration of all species (neutral and ionized) in the organic phase to the total concentration in the aqueous phase at a specific pH. For an ionizable compound like ours, LogD is the more physiologically relevant parameter.

For 2-phenylimidazole, the LogP is reported as 1.29, indicating moderate lipophilicity.[9] The presence of the carboxylic acid group will decrease the LogP and make the LogD highly pH-dependent. At pH 7.4, where the carboxyl group is ionized, the LogD will be significantly lower (more hydrophilic) than the LogP of the neutral molecule. Studies on related imidazole carboxylic acids have shown that experimental determination of LogP is crucial for accurately assessing bioavailability.[21][22]

Experimental Protocol: LogD Determination by Shake-Flask Method

Causality: The Shake-Flask method is the traditional and most reliable method for determining partition coefficients. It directly measures the distribution of the compound between two immiscible phases, providing a foundational value for understanding its biopharmaceutical properties.

Step-by-Step Methodology:

  • Phase Preparation: Prepare the aqueous phase (a buffer of the desired pH, e.g., pH 7.4) and the organic phase (n-octanol). Pre-saturate each phase by shaking them together for 24 hours and then separating them. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake gently for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using HPLC-UV. The concentration in the octanol phase can be determined by difference.

  • Calculation: Calculate LogD using the formula: LogD_pH = log₁₀ ( [Compound]_octanol / [Compound]_aqueous )

Solid-State Properties and Stability

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, dissolution rate, and manufacturability. For this compound, key considerations include the stability of the hydrate form and the potential for polymorphism.

Hydrate Stability

A hydrate is a crystalline solid containing water molecules within its lattice. The stability of this water is dependent on temperature and relative humidity (RH).

  • Dehydration: At low RH or elevated temperatures, the hydrate may lose its water molecules and convert to an anhydrous form.

  • Hygroscopicity: The anhydrous form may, in turn, be hygroscopic and readily absorb water from the atmosphere to revert to the hydrate.

Understanding these transitions is critical for defining proper storage and handling conditions.

Stability Testing Protocol (ICH Guidelines)

To establish a re-test period and recommend storage conditions, a formal stability study must be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[23][24]

Causality: The ICH guidelines represent the global standard for stability testing, ensuring that the data generated is sufficient for regulatory submissions in major regions like the US, EU, and Japan. The stress conditions are designed to accelerate degradation and identify potential stability issues efficiently.[25]

Step-by-Step Methodology:

  • Batch Selection: Place at least three primary batches of the drug substance in the study. The batches should be representative of the final manufacturing process.[23][25]

  • Container Closure: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: Store the batches under various temperature and humidity conditions as specified by ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH (for a minimum of 12 months)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for a minimum of 6 months)[26]

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[25][26]

  • Analytical Tests: At each time point, test the samples for a range of properties, including:

    • Appearance: Visual inspection for color or physical form changes.

    • Assay/Purity: Using a validated, stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Water Content: Using Karl Fischer titration to monitor changes in the hydrate's water content.

    • Solid-State Form: Using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to detect any changes in crystal form (polymorphism or dehydration).

Conclusion

The —its ionization constants, solubility, lipophilicity, and solid-state stability—are interconnected and foundational to its development as a potential therapeutic agent. A thorough characterization, guided by the principles and protocols outlined in this guide, provides the essential data needed to de-risk development, design effective formulations, and ultimately understand how the molecule will behave in a physiological setting. This systematic approach, grounded in experimental evidence and authoritative standards, is the hallmark of sound scientific practice in drug discovery and development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Sittampalam, G. S., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Reijenga, J., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Slideshare. pKa and log p determination. [Link]

  • ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • LookChem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. [Link]

  • Reijenga, J., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Ishihama, Y., et al. (2001). Determination of pKa values of basic new drug substances by CE. ElectronicsAndBooks. [Link]

  • PubChem. Imidazole-4-carboxylic acid. [Link]

  • Bozorov, K., et al. (2022). Review of pharmacological effects of imidazole derivatives. Eco-Vector Journals Portal. [Link]

  • Connect Journals. Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. [Link]

  • ResearchGate. Structure and Polymorphism of Imidazole Derivatives. [Link]

  • PubChem. 2-phenyl-1H-imidazole-4-carboxylic acid. [Link]

  • PubChem. 2-Phenylimidazole. [Link]

  • Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal. [Link]

  • Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Advanced Research. [Link]

  • Sharma, A., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. [Link]

  • International Science Community Association. Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. [Link]

  • 2a biotech. Products. [Link]

  • Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. ResearchGate. [Link]

  • López-Martínez, M., et al. (2011). Effect of the lipophilic parameter (log P) on the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. [Link]

  • MDPI. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. [Link]

  • Acta Crystallographica Section E. Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. [Link]

  • PubChem. 2-Phenylbenzimidazole. [Link]

  • Ferreira, A. G. M., et al. (2014). The Cohesive Interactions in Phenylimidazoles. PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to 2-Phenyl-1H-imidazole-4-carboxylic Acid (CAS 77498-98-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1H-imidazole-4-carboxylic acid (CAS 77498-98-7), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway based on established methodologies, and explores its current and potential applications in pharmacology. The guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and an acceptor, and its coordinative capabilities with metal ions make it a versatile building block for designing molecules with diverse biological activities. 2-Phenyl-1H-imidazole-4-carboxylic acid, the subject of this guide, combines this valuable imidazole core with a phenyl substituent and a carboxylic acid moiety, offering multiple points for structural modification and interaction with biological targets. This strategic combination of functional groups has positioned it as a key intermediate in the synthesis of compounds with potential applications as enzyme inhibitors and modulators of various signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Phenyl-1H-imidazole-4-carboxylic acid are summarized in the table below.

PropertyValueSource(s)
CAS Number 77498-98-7[1]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
IUPAC Name 2-phenyl-1H-imidazole-4-carboxylic acid[1]
Synonyms 2-Phenyl-1H-imidazole-5-carboxylic acid, 2-Phenylimidazole-4-carboxylic acid[1]
Appearance White to off-white powderInferred from supplier data
Melting Point >300 °CInferred from supplier data
Solubility Soluble in DMSO and methanol.Inferred from experimental data on related compounds

Synthesis of 2-Phenyl-1H-imidazole-4-carboxylic Acid

The Debus-Radziszewski Imidazole Synthesis: A Mechanistic Overview

The Debus-Radziszewski reaction is a classic method for synthesizing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3][4] The reaction proceeds through the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then reacts with the aldehyde in a cyclization and subsequent oxidation to yield the imidazole ring.[2][3]

G cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Cyclization & Oxidation A 1,2-Dicarbonyl C Diimine Intermediate A->C Condensation B Ammonia (2 eq.) B->C E Imidazole C->E Cyclization D Aldehyde D->E

Caption: The two-stage process of the Debus-Radziszewski imidazole synthesis.

Proposed Experimental Protocol for 2-Phenyl-1H-imidazole-4-carboxylic Acid

This protocol is a generalized procedure based on the principles of the Debus-Radziszewski synthesis and may require optimization.

Reactants:

  • Glyoxylic acid (as the 1,2-dicarbonyl component)

  • Benzaldehyde (as the aldehyde component)

  • Ammonia (e.g., ammonium acetate as an ammonia source)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve glyoxylic acid (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Addition of Ammonia Source: Add ammonium acetate (a slight excess, e.g., 2.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for several hours (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

G A Dissolve Glyoxylic Acid & Benzaldehyde in Acetic Acid B Add Ammonium Acetate A->B C Reflux (100-120°C, 2-6h) B->C D Monitor by TLC C->D E Cool to Room Temperature C->E Reaction Complete F Precipitate in Ice-Water E->F G Filter and Wash with Water F->G H Dry the Crude Product G->H I Recrystallize from Ethanol/Water H->I J Pure 2-Phenyl-1H-imidazole-4-carboxylic acid I->J

Caption: Proposed workflow for the synthesis of 2-Phenyl-1H-imidazole-4-carboxylic acid.

Spectral Characterization

While a complete set of publicly available, verified spectra for 2-Phenyl-1H-imidazole-4-carboxylic acid is limited, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.4-8.0 ppm.

  • Imidazole Proton: A singlet for the C5-H of the imidazole ring, likely downfield (δ ~7.5-8.5 ppm).

  • Imidazole N-H Proton: A broad singlet, which may be exchangeable with D₂O, typically in the region of δ 12-14 ppm.

  • Carboxylic Acid Proton: A very broad singlet, also exchangeable, typically far downfield (δ > 12 ppm).

¹³C NMR Spectroscopy (Predicted)
  • Carboxylic Carbonyl Carbon: In the range of δ 165-175 ppm.

  • Imidazole Carbons: C2 (bearing the phenyl group) around δ 145-150 ppm, C4 (bearing the carboxylic acid) around δ 135-140 ppm, and C5 around δ 115-125 ppm.

  • Phenyl Carbons: Signals in the aromatic region (δ 125-135 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[5][6]

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.[5][7]

  • C=N and C=C Stretches (Imidazole and Phenyl Rings): Medium to strong bands in the 1450-1620 cm⁻¹ region.

  • N-H Stretch (Imidazole): A broad absorption in the 3100-3300 cm⁻¹ region.

Mass Spectrometry

The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 189.06.

Applications in Drug Discovery and Development

The 2-phenyl-1H-imidazole-4-carboxylic acid scaffold is a versatile starting point for the synthesis of a variety of biologically active molecules.

As a Scaffold for Enzyme Inhibitors

The imidazole ring can act as a bioisostere for other functional groups and can participate in key interactions within an enzyme's active site. The phenyl group can be directed towards hydrophobic pockets, and the carboxylic acid provides a handle for further derivatization to enhance potency and selectivity. Research has shown that derivatives of this scaffold can exhibit inhibitory activity against various enzymes, including:

  • Kinases: The imidazole core can serve as a hinge-binding motif in kinase inhibitors.

  • 17β-Hydroxysteroid Dehydrogenase 10 (17β-HSD10): Derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of this enzyme, which is implicated in Alzheimer's disease.[8]

G cluster_0 2-Phenyl-1H-imidazole-4-carboxylic Acid Scaffold cluster_1 Biological Targets cluster_2 Potential Therapeutic Areas A Imidazole Core (H-bonding, Bioisostere) D Enzyme Active Site A->D Interacts with B Phenyl Group (Hydrophobic Interactions) B->D Binds to C Carboxylic Acid (Derivatization Point) C->D Anchors to E Oncology D->E F Neurodegenerative Diseases D->F G Inflammatory Diseases D->G

Caption: The role of the 2-phenyl-1H-imidazole-4-carboxylic acid scaffold in drug design.

In the Development of Anti-inflammatory and Anti-cancer Agents

The imidazole nucleus is present in many compounds with anti-inflammatory and anti-cancer properties. The ability of imidazole derivatives to inhibit key signaling pathways involved in inflammation and cell proliferation makes them attractive candidates for drug development in these therapeutic areas.

Conclusion

2-Phenyl-1H-imidazole-4-carboxylic acid (CAS 77498-98-7) is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its straightforward, albeit needing optimization, synthesis via the Debus-Radziszewski reaction and its versatile scaffold make it an important building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its applications in drug discovery. Further research into the specific biological activities of this compound and its derivatives is warranted and holds promise for the future of targeted therapies.

References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. Accessed December 26, 2023. [Link]

  • Deka S. Debus-Radziszewski Imidazole Synthesis. Scribd. Accessed December 26, 2023. [Link]

  • da Silva J, et al. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. 2022;27(19):6529. [Link]

  • Mondal S. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Published online 2020. [Link]

  • A convenient approach in the synthesis of imidazole derivatives using Debus Radziszewski reaction. Int J Pharm Res App. 2021;6(3):431-447. [Link]

  • 2-phenyl-1H-imidazole-4-carboxylic acid. PubChem. Accessed December 26, 2023. [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Accessed December 26, 2023. [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. 2021;26(21):6475. [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Accessed December 26, 2023. [Link]

  • Debus Radzisewski Imidazole Synthesis. YouTube. Published February 23, 2023. [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Accessed December 26, 2023. [Link]

  • Table of Characteristic IR Absorptions. Northern Illinois University. Accessed December 26, 2023. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules. 2020;25(18):4247. [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Med. Chem. 2024;15(1):215-227. [Link]

  • 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester. SpectraBase. Accessed December 26, 2023. [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. Accessed December 26, 2023. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. Published March 2, 2021. [Link]

  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. Published online 2004. [Link]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia. 2024;71(2):491-503. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. J. Org. Chem. 2010;75(9):3208-3213. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed December 26, 2023. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Accessed December 26, 2023. [Link]

  • Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Indian J. Heterocycl. Chem. 2018;28(3):345-350. [Link]

  • 4-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid. CAS Common Chemistry. Accessed December 26, 2023. [Link]

  • Biphenyl-4-carboxylic acid. NIST WebBook. Accessed December 26, 2023. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profiling of 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties, profoundly influencing its dissolution rate, absorption, and ultimately, its bioavailability. 2-Phenyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound featuring both acidic and basic moieties, and its hydrate form, present a compelling case study in solubility characterization. The presence of the imidazole ring and the carboxylic acid group suggests a complex, pH-dependent solubility profile that is critical to understand for effective formulation and delivery.

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to approach the solubility determination of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate. In the absence of extensive published data for this specific hydrate, this document serves as a first-principles guide, synthesizing theoretical underpinnings with field-proven experimental methodologies. We will delve into the physicochemical properties that govern its solubility, provide detailed protocols for its empirical determination, and discuss the thermodynamic concepts essential for data interpretation.

Physicochemical Profile and Its Implications for Solubility

  • Chemical Structure: The molecule contains a phenyl group, an imidazole ring, and a carboxylic acid. The phenyl group imparts lipophilicity, while the imidazole and carboxylic acid groups are polar and ionizable, contributing to aqueous solubility, particularly at certain pH values.

  • Ionization and pKa: The compound is amphoteric, meaning it can act as both an acid and a base.

    • The carboxylic acid group is acidic and will be deprotonated (negatively charged) at pH values above its pKa.

    • The imidazole ring is basic and will be protonated (positively charged) at pH values below its pKa. The solubility of the compound is expected to be at its minimum at the isoelectric point (pI), where the net charge is zero, and will increase significantly at pH values above the acidic pKa and below the basic pKa. A study on a structurally related imidazobenzodiazepine-3-carboxylate demonstrated this classic U-shaped pH-solubility profile, with high solubility at neutral pH due to the presence of both acidic and basic functions, and the lowest solubility at its isoelectric point.[1]

  • Hydrate Form: The presence of water molecules in the crystal lattice of the hydrate form can influence its physicochemical properties, including solubility. Generally, hydrates can exhibit different solubility and dissolution rates compared to their anhydrous counterparts.

  • Lipophilicity (log P): The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. While an experimental log P for this compound is not available, the presence of the phenyl ring suggests a degree of lipophilicity that will influence its solubility in organic solvents and its partitioning behavior. A study comparing various carboxylic and phosphonic acids highlighted that log P values for a series of heterocyclic carboxylic acids were generally below 2.

The Thermodynamic Foundation of Solubility

The solubility of a crystalline solid in a solvent is a thermodynamic equilibrium process. It is crucial to distinguish between two key concepts:

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a given temperature and pressure.[2] This is the value that is most relevant for understanding the biopharmaceutical properties of a drug.

  • Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration of a compound at the point of precipitation from a solution that was initially prepared in a cosolvent like DMSO.[3] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.[2]

The dissolution of this compound is governed by the free energy change of the process. For a comprehensive understanding, the thermodynamic parameters of dissolution (enthalpy, entropy, and Gibbs free energy) can be determined by measuring the solubility at different temperatures.[4]

The Critical Role of pH

For an ionizable compound like 2-Phenyl-1H-imidazole-4-carboxylic acid, pH is arguably the most critical factor influencing its aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state of the acidic and basic groups at a given pH, which in turn dictates the overall solubility. The solubility of the compound will be the sum of the intrinsic solubility of the neutral species and the concentration of the ionized forms in solution. The pH-dependent behavior of related imidazole-containing carboxaldehydes has been studied, demonstrating how acid-base equilibria affect solubility and the major species present in solution.[5][6]

pH_Solubility cluster_low_pH Low pH (e.g., pH < pKa_base) cluster_pI Isoelectric Point (pI) cluster_high_pH High pH (e.g., pH > pKa_acid) Protonated_Imidazole Cationic Form (Imidazole Protonated) Higher Solubility Zwitterion Zwitterionic/Neutral Form (Net Charge ≈ 0) Lowest Solubility Protonated_Imidazole->Zwitterion Increase pH Deprotonated_Carboxylate Anionic Form (Carboxylate Deprotonated) Higher Solubility Zwitterion->Deprotonated_Carboxylate Increase pH

Caption: pH-dependent ionization of 2-Phenyl-1H-imidazole-4-carboxylic acid.

Experimental Protocols for Solubility Determination

Given the lack of published data, empirical determination is necessary. The following are robust, well-established methods suitable for characterizing the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Detailed Protocol:

  • Preparation:

    • For each solvent or buffer condition, weigh an amount of this compound that is in excess of its expected solubility into a suitable vessel (e.g., a glass vial or flask).

    • Add a precise volume of the desired solvent or buffer (e.g., water, phosphate-buffered saline at various pH values, or relevant organic solvents). The pH of aqueous buffers should be verified before and after the experiment.[7]

  • Equilibration:

    • Seal the vessels to prevent solvent evaporation.

    • Place the vessels in a constant temperature shaker bath (e.g., at 25 °C and 37 °C to assess temperature dependence).[8]

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24-48 hours, but should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

  • Sample Separation:

    • Once equilibrium is reached, allow the samples to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation at high speed.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method, offering specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared.

      • UV-Vis Spectroscopy: This can be used if the compound has a suitable chromophore and there are no interfering substances in the solvent. A calibration curve is also required.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

    • It is good practice to analyze the remaining solid by a technique like X-ray powder diffraction (XRPD) to ensure that the solid form has not changed during the experiment (e.g., converted to a different polymorph or solvate).[2]

Shake_Flask_Workflow Start Start: Excess Solid + Solvent Equilibration Equilibration (Shaking at Constant Temp, 24-72h) Start->Equilibration Phase_Separation Phase Separation (Filtration or Centrifugation) Equilibration->Phase_Separation Analysis Analysis of Supernatant (e.g., HPLC, UV-Vis) Phase_Separation->Analysis Solid_Analysis Analysis of Residual Solid (e.g., XRPD) Phase_Separation->Solid_Analysis Data Solubility Data (mg/mL or mol/L) Analysis->Data End End Data->End Solid_Analysis->End

Caption: Workflow for the Shake-Flask Solubility Determination Method.

pH-Solubility Profiling: Potentiometric Titration

For ionizable compounds, potentiometric titration is a highly efficient method to determine the solubility as a function of pH.

Principle: A suspension of the compound in water is titrated with an acid or a base. The changes in pH are monitored, and the point at which all the solid has dissolved is used to calculate the intrinsic solubility and pKa.

Detailed Protocol:

  • Instrumentation: An automated potentiometric titrator with a calibrated pH electrode is required.

  • Sample Preparation:

    • A known amount of this compound is suspended in a known volume of water or a suitable electrolyte solution.

  • Titration:

    • The suspension is titrated with a standardized solution of strong acid (e.g., HCl) to determine the basic pKa and solubility of the protonated form.

    • Separately, a fresh suspension is titrated with a standardized solution of strong base (e.g., NaOH) to determine the acidic pKa and solubility of the deprotonated form.

  • Data Analysis:

    • The resulting titration curve (pH vs. volume of titrant) is analyzed. The points on the curve where the solid phase disappears can be used in conjunction with the pKa values to construct a complete pH-solubility profile. Modern software associated with potentiometric systems can often automate these calculations. This method can be very economical with the amount of compound required.[10]

High-Throughput Solubility Screening

In early drug discovery, when compound availability is limited, high-throughput methods are often employed to obtain an initial estimate of solubility.

Principle: These methods often determine kinetic solubility by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and detecting the point of precipitation.

Common Techniques:

  • Nephelometry: This technique measures the turbidity or light scattering caused by the formation of a precipitate.[11] A laser is passed through the solution, and the amount of scattered light is proportional to the amount of undissolved particles.

  • UV-Vis Spectroscopy in Plate Readers: After adding the DMSO stock to the buffer and allowing for a short equilibration time, the plate is centrifuged, and the UV absorbance of the supernatant is measured to determine the concentration.

While these methods are fast and require minimal compound, it is important to remember that they typically measure kinetic solubility, which may overestimate the true thermodynamic solubility.[3]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Example Solubility Data Table for this compound

Solvent/Buffer SystempHTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Deionized Water7.025[Experimental Value][Calculated Value]Shake-Flask
Phosphate Buffer2.037[Experimental Value][Calculated Value]Shake-Flask
Phosphate Buffer7.437[Experimental Value][Calculated Value]Shake-Flask
Acetate Buffer4.537[Experimental Value][Calculated Value]Shake-Flask
MethanolN/A25[Experimental Value][Calculated Value]Shake-Flask
EthanolN/A25[Experimental Value][Calculated Value]Shake-Flask

A plot of solubility versus pH is essential for visualizing the pH-solubility profile and identifying the pH of minimum solubility (the isoelectric point).

Conclusion

The solubility of this compound is a critical parameter that will dictate its formulation strategy and ultimate clinical success. Due to its amphoteric nature, a comprehensive evaluation of its pH-dependent solubility is essential. This guide provides the theoretical framework and detailed, actionable protocols for researchers to undertake a thorough solubility characterization. By employing the gold-standard shake-flask method for thermodynamic solubility, complemented by potentiometric titrations for pH-profiling, a robust and reliable dataset can be generated. This data will be invaluable for guiding pre-formulation and formulation development, ensuring that this promising compound can be effectively delivered and its therapeutic potential realized.

References

  • [PMC - PubMed Central: Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][7][11]diazepine-3-carboxylate does not influence bioavailability]([Link])

Sources

Spectroscopic Analysis of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Imidazoles in Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate is a bifunctional molecule of significant interest, combining the structural features of a substituted imidazole with a carboxylic acid moiety. This arrangement offers multiple points for molecular recognition and chemical modification, making it a valuable building block for the synthesis of novel pharmaceutical candidates. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound, offering insights into the interpretation of its spectral data and the underlying molecular phenomena.

Molecular Structure and Inherent Chemical Properties

2-Phenyl-1H-imidazole-4-carboxylic acid (C₁₀H₈N₂O₂) is a heterocyclic compound featuring a phenyl group at the 2-position and a carboxylic acid at the 4-position of the imidazole ring.[1] The presence of the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, imparts both acidic and basic properties to the molecule. The carboxylic acid group is a key functional handle for forming salts, esters, and amides. The "hydrate" designation indicates the presence of one or more water molecules within the crystal lattice, which can significantly influence the compound's physical properties and spectroscopic signatures, particularly in the infrared region.

A critical aspect of the imidazole ring's chemistry is prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N3). This dynamic equilibrium can influence the chemical environment of the ring atoms and, consequently, their NMR spectra. In solution, this exchange is often rapid on the NMR timescale, leading to averaged signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl ring, the imidazole ring, and the exchangeable protons of the carboxylic acid and the N-H group. The presence of water of hydration may also be observed as a broad signal.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Insights
Imidazole N-H12.0 - 13.0Broad SingletThe broadness is due to proton exchange and quadrupolar relaxation from the adjacent nitrogen. Its downfield shift indicates a hydrogen-bonded environment.
Carboxylic Acid O-H11.0 - 12.5Very Broad SingletHighly deshielded and broad due to extensive hydrogen bonding and exchange with residual water.
Imidazole C5-H7.8 - 8.2SingletThis proton is on the carbon between the two nitrogen atoms and is typically a sharp singlet.
Phenyl H (ortho)7.9 - 8.1Multiplet (Doublet)These protons are closest to the imidazole ring and are deshielded.
Phenyl H (meta, para)7.3 - 7.6MultipletThese protons are in a more typical aromatic region.
Water (H₂O)~3.3Broad SingletThe chemical shift of water in DMSO-d₆ is typically around 3.3 ppm and the signal is often broad.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it can solubilize the compound and slow down the exchange of the N-H and O-H protons, often allowing for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width to cover all proton signals, and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the rapid tautomerism in the imidazole ring, the signals for C4 and C5 may be broadened or averaged in solution.[2]

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
Carboxylic Acid C=O165 - 175The carbonyl carbon is highly deshielded.
Imidazole C2145 - 150This carbon is attached to the phenyl group and two nitrogen atoms.
Imidazole C4135 - 140The position of this signal can be influenced by tautomerism.
Phenyl C (ipso)130 - 135The carbon atom of the phenyl ring attached to the imidazole ring.
Phenyl C (ortho, meta, para)125 - 130Aromatic carbons of the phenyl ring.
Imidazole C5115 - 125The position of this signal can be influenced by tautomerism.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of DMSO-d₆.

  • Instrumentation: A high-field NMR spectrometer is essential due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Visualization of NMR Experimental Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and the Role of Hydration

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid, the N-H bond of the imidazole, and the water of hydration.

Predicted Infrared (IR) Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity & ShapeKey Insights
O-H Stretch (Carboxylic Acid & Water)2500 - 3300Very Broad, StrongThis extremely broad band is characteristic of the hydrogen-bonded O-H of a carboxylic acid dimer, which will overlap with the O-H stretching of the water of hydration.[3]
N-H Stretch (Imidazole)3100 - 3200Broad, MediumThis band is often broad due to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100Medium to WeakCharacteristic of C-H bonds in the phenyl and imidazole rings.
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, SharpThe position of this band is indicative of a conjugated carboxylic acid.
C=N & C=C Stretch (Aromatic Rings)1450 - 1650Medium to StrongVibrations from the imidazole and phenyl rings.
C-O Stretch & O-H Bend (Carboxylic Acid)1200 - 1440Medium to StrongThese bands are associated with the carboxylic acid group.

The presence of water of hydration will have a pronounced effect on the IR spectrum. The O-H stretching region will be particularly broad and complex due to the various hydrogen bonding interactions between the carboxylic acid, the imidazole N-H, and the water molecules. The presence of a broad absorption in the 2500-3300 cm⁻¹ range is a strong indicator of a hydrated carboxylic acid.[3]

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of IR Spectroscopy Workflow:

Caption: Workflow for FTIR Spectroscopic Analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound is expected to exhibit characteristic absorptions in the UV region.

Predicted UV-Visible Spectroscopic Data (in Ethanol):

TransitionPredicted λₘₐₓ (nm)Molar Absorptivity (ε)
π → π260 - 290High
n → π300 - 340Low

The exact position and intensity of the absorption maxima can be influenced by the solvent polarity and pH.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank. Record the absorbance of each standard solution from low to high concentration over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

IonPredicted m/zInterpretation
[M+H]⁺189.06The protonated molecular ion of the anhydrous compound.
[M+H-H₂O]⁺171.05Loss of a water molecule from the carboxylic acid.
[M+H-CO₂]⁺145.07Loss of carbon dioxide from the carboxylic acid.
[C₉H₇N₂]⁺143.06Fragmentation of the phenyl and imidazole rings.

The observation of a peak corresponding to the molecular weight of the anhydrous compound is expected, as the water of hydration is typically lost during the ionization process.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the calculated values to confirm the elemental composition.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic approach, integrating data from multiple techniques. NMR spectroscopy provides the detailed carbon-proton framework, IR spectroscopy confirms the presence of key functional groups and the state of hydration, UV-Vis spectroscopy reveals the nature of the conjugated electronic system, and mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. Together, these techniques offer a complete and validated structural characterization, which is essential for the confident application of this versatile molecule in drug discovery and materials science. The protocols and interpretations provided in this guide serve as a robust framework for researchers and scientists working with this and related imidazole derivatives.

References

  • PubChem. 2-phenyl-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Tzvetkova, P., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3770. [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(10), 3208–3213. [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared spectroscopy of aqueous carboxylic acids: comparison between different acids and their salts. The journal of physical chemistry. A, 113(24), 6634–6645. [Link]

  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

  • Connect Journals. Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5- sulfonic acid. [Link]

  • 2a biotech. This compound. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • PMC. 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. [Link]

  • PMC. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. [Link]

  • MDPI. Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. [Link]

  • ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

  • MSU chemistry. Proton NMR Table. [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]

Sources

2-Phenyl-1H-imidazole-4-carboxylic acid hydrate crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Crystal Structure of 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their biological activity and solid-state properties are intrinsically governed by their three-dimensional structure and intermolecular interactions. This technical guide provides a comprehensive overview of the anticipated crystal structure of this compound. While a definitive crystal structure for this specific hydrate is not publicly available, this document synthesizes information from closely related imidazole derivatives to present a robust framework for its structural analysis. We will delve into the synthesis, crystallization, and a representative protocol for single-crystal X-ray diffraction. Furthermore, we will explore the expected molecular geometry, with a particular focus on the intricate hydrogen bonding networks that are characteristic of this class of compounds. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel imidazole-based therapeutic agents and functional materials.

Introduction to 2-Phenyl-1H-imidazole-4-carboxylic Acid

The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1] The substituent at the 2-position significantly influences the electronic properties and biological activity of the imidazole core. When a phenyl group is present at this position, it can engage in π-π stacking interactions, which are crucial for binding to biological targets. The carboxylic acid group at the 4-position introduces a key functional handle for forming salts, esters, and amides, and more importantly, it is a strong hydrogen bond donor and acceptor.

The presence of a water molecule in the crystal lattice, forming a hydrate, can profoundly impact the compound's physicochemical properties, including solubility, stability, and bioavailability. The water molecule often acts as a bridge, connecting different molecules of the primary compound through hydrogen bonds, leading to a more complex and often more stable crystal packing.[2] Understanding the precise geometry and the network of intermolecular interactions in the hydrated crystal structure is therefore paramount for rational drug design and formulation.

Synthesis and Crystallization

Synthesis of 2-Phenyl-1H-imidazole-4-carboxylic Acid

Several synthetic routes to 2-substituted imidazole-4-carboxylic acids have been reported. A common and effective method is a variation of the Debus-Radziszewski imidazole synthesis. This typically involves a multi-component reaction between a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. For the title compound, a plausible synthetic pathway would involve the reaction of a derivative of glyoxal, benzaldehyde, and an ammonia source, followed by oxidation or hydrolysis to yield the carboxylic acid. Microwave-assisted synthesis has also been shown to be an efficient method for generating imidazole-4-carboxylic acids, often with reduced reaction times and improved yields.[3]

Crystallization of the Hydrate

Obtaining single crystals of high quality is the most critical and often the most challenging step in X-ray crystallography. For this compound, single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

Representative Crystallization Protocol:

  • Solvent Screening: Begin by screening a variety of solvents and solvent mixtures to determine the optimal conditions for crystal growth. Solvents such as ethanol, methanol, acetone, and water, or mixtures thereof, are good starting points.

  • Preparation of a Saturated Solution: Dissolve the purified 2-Phenyl-1H-imidazole-4-carboxylic acid in the chosen solvent or solvent system at an elevated temperature to achieve saturation.

  • Slow Evaporation: Leave the saturated solution in a loosely covered vial at room temperature. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals. The presence of water in the solvent system or exposure to atmospheric moisture can facilitate the formation of the hydrate.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor and mount them for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: A Representative Methodology

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[4][5] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector.[5][6] The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The collected diffraction data are then processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.[2] An atomic model is then built into the electron density map and refined using full-matrix least-squares methods. This iterative process continues until the calculated diffraction pattern from the model closely matches the experimentally observed pattern.

G cluster_0 Crystal Preparation cluster_1 X-ray Diffraction cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Unit Cell, Space Group) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation FinalModel Final Crystallographic Model (CIF file) Validation->FinalModel

Workflow for Single-Crystal X-ray Structure Determination.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the crystal structures of related imidazole carboxylic acids, we can predict the key structural features of this compound.[7][8][9]

Molecular Geometry

The imidazole ring is expected to be essentially planar. The phenyl ring at the 2-position and the carboxylic acid group at the 4-position will be twisted with respect to the plane of the imidazole ring. The dihedral angle between the imidazole and phenyl rings is a key conformational parameter that can be influenced by the crystal packing environment.

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic parameters for this compound, extrapolated from data on similar structures.

ParameterAnticipated Value
Chemical FormulaC₁₀H₈N₂O₂ · H₂O
Molecular Weight206.19 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
Volume (ų)1500 - 2000
Z4 or 8
Key Hydrogen BondsO-H···O, N-H···O, O-H···N
Hydrogen Bonding Network

The hydrogen bonding network is expected to be the dominant force in the crystal packing of this compound. The carboxylic acid group can form strong O-H···O hydrogen bonds, leading to the formation of dimers or chains. The imidazole ring provides both a hydrogen bond donor (N-H) and acceptor (the sp²-hybridized nitrogen). The water molecule is a versatile hydrogen bonding component, capable of donating two hydrogen bonds and accepting two hydrogen bonds. This allows it to act as a bridge, linking carboxylic acid groups, imidazole rings, or both, thereby creating a robust three-dimensional supramolecular architecture.[2][7][10]

G A Imidazole (N-H donor) D Carboxylic Acid (C=O acceptor) A->D N-H...O E Water (H-O-H donor/acceptor) A->E N-H...O(water) B Imidazole (N acceptor) C Carboxylic Acid (O-H donor) C->B O-H...N C->D O-H...O (Dimer) C->E O-H...O(water) E->B (water)O-H...N E->D (water)O-H...O

Potential Hydrogen Bonding Interactions.

Spectroscopic Characterization

In addition to X-ray crystallography, other spectroscopic techniques are essential for the full characterization of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of the title compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and water, the N-H stretch of the imidazole ring, the C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the aromatic rings.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the molecular structure.

  • Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal stability of the hydrate and to determine the temperature at which dehydration occurs.[12]

Conclusion

The crystal structure of this compound, though not yet publicly detailed, can be confidently predicted to exhibit a rich and complex network of hydrogen bonds. The interplay between the carboxylic acid, the imidazole ring, and the water of hydration dictates the supramolecular assembly and ultimately influences the material's properties. The methodologies and anticipated structural features outlined in this guide provide a solid foundation for researchers working on the structural elucidation and solid-state characterization of this and related imidazole derivatives. Such detailed structural knowledge is indispensable for the rational design of new pharmaceuticals and functional materials with tailored properties.

References

A Comprehensive Technical Guide on the Theoretical and Experimental Analysis of 2-Phenyl-1H-imidazole-4-carboxylic acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a multi-faceted examination of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate, a heterocyclic compound of significant interest in medicinal chemistry. We bridge the gap between experimental characterization and theoretical prediction, offering a holistic understanding of its structural, electronic, and intermolecular properties. This document details the synthetic pathway and characterization by spectroscopic (FT-IR, NMR) and single-crystal X-ray diffraction techniques. The core of this guide is an in-depth exploration of its theoretical properties using Density Functional Theory (DFT) for geometric, vibrational, and electronic analysis. Furthermore, Hirshfeld surface analysis is employed to deconstruct the complex network of intermolecular interactions within the crystal lattice, with a special focus on the role of the hydrate molecule. Finally, molecular docking simulations are discussed to probe its potential as a therapeutic agent by evaluating its binding affinity against a relevant biological target. This guide is intended for researchers and professionals in drug discovery and materials science, providing both foundational knowledge and detailed computational protocols.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The Enduring Significance of Imidazole Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[2][3] Imidazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-hypertensive properties.[4][5] The versatility of the imidazole core allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its therapeutic efficacy and pharmacokinetic profile.

Focus on this compound

The title compound, this compound (C₁₀H₈N₂O₂·H₂O), combines three key functional motifs: the biologically active imidazole ring, a phenyl group that can engage in π-π stacking and hydrophobic interactions, and a carboxylic acid group, which is a key site for hydrogen bonding and can be crucial for anchoring the molecule in a protein's active site.[6][7] The presence of a water molecule in its crystalline form (hydrate) adds another layer of complexity and is critical for understanding its solid-state properties, stability, and solubility.

This guide aims to provide a comprehensive theoretical framework for understanding this molecule, grounded in experimental data. By integrating DFT, Hirshfeld analysis, and molecular docking, we can elucidate structure-property relationships that are vital for rational drug design.

Synthesis and Experimental Ground Truth

A robust theoretical model must be validated against experimental data. The synthesis and characterization of the title compound provide the necessary empirical foundation.

Synthetic Pathway: A Multi-Component Approach

The synthesis of substituted imidazoles is often efficiently achieved through one-pot multi-component reactions. A common and effective route involves the condensation of an α-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and a nitrogen source (ammonium acetate), in a suitable solvent such as glacial acetic acid.[8][9] Subsequent hydrolysis of an ester precursor would yield the target carboxylic acid.

cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Benzaldehyde one_pot One-Pot Condensation (Glacial Acetic Acid) benzaldehyde->one_pot benzil Benzil benzil->one_pot nh4oac Ammonium Acetate nh4oac->one_pot product 2-Phenyl-1H-imidazole- 4-carboxylic acid Hydrate one_pot->product Crystallization from aqueous solvent

Caption: General synthetic workflow for imidazole derivatives.

Spectroscopic and Structural Characterization
  • FT-IR and NMR Spectroscopy: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the covalent structure of the synthesized compound. Key FT-IR signals would include broad O-H stretching from the carboxylic acid and water molecule, N-H stretching from the imidazole ring, and a strong C=O stretch from the carboxyl group.[10][11] ¹H and ¹³C NMR spectra would confirm the number and connectivity of all atoms in the asymmetric unit.

  • Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD provides the definitive, three-dimensional structure of the molecule in the solid state.[11][12] It yields precise bond lengths, bond angles, and torsion angles. Crucially for this compound, it confirms the presence and position of the water molecule and maps the intricate network of intermolecular hydrogen bonds that stabilize the crystal lattice. This experimental geometry serves as the primary benchmark for validating the accuracy of our theoretical calculations.

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability of the hydrate.[13] TGA would show a distinct mass loss corresponding to the evaporation of the water molecule, providing information on the strength of its binding within the crystal.

In-Depth Theoretical and Computational Analysis

Computational chemistry provides insights that are often inaccessible through experimentation alone, revealing details about electronic structure and reactivity.[2]

cluster_dft_outputs DFT Outputs cluster_hirshfeld_outputs Hirshfeld Outputs cluster_docking_outputs Docking Outputs start Synthesized Compound (Experimental Data: XRD, FT-IR) dft Density Functional Theory (DFT) (B3LYP/6-311G(d,p)) start->dft hirshfeld Hirshfeld Surface Analysis start->hirshfeld Uses CIF from XRD geom Optimized Geometry dft->geom vib Vibrational Frequencies dft->vib fmo HOMO-LUMO (FMO) dft->fmo mep MEP Surface dft->mep dnorm d_norm Surface hirshfeld->dnorm fp 2D Fingerprint Plots hirshfeld->fp docking Molecular Docking score Binding Energy (kcal/mol) docking->score pose Binding Pose & Interactions docking->pose geom->docking Uses Optimized Ligand

Caption: Integrated experimental and computational research workflow.

Density Functional Theory (DFT) Investigations

DFT is a powerful quantum mechanical method for studying the electronic structure of molecules.[3] The choice of the B3LYP functional combined with the 6-311G(d,p) basis set offers a reliable balance of computational cost and accuracy for organic molecules.[2]

  • Geometric Structure Optimization: The first step is to optimize the molecular geometry to find its lowest energy conformation. The resulting theoretical bond lengths, angles, and dihedrals are then compared with experimental SC-XRD data to validate the computational model. A close agreement confirms that the theoretical model accurately represents the molecule.

  • Vibrational Frequency Analysis: DFT can calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the peaks observed in the experimental FT-IR and Raman spectra. By comparing the calculated and experimental spectra, we can assign specific vibrational modes to each observed peak, leading to a more profound understanding of the molecule's dynamics.[13]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to reaction.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[2] Red regions (negative potential) indicate electron-rich areas, typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen), which are susceptible to electrophilic attack. Blue regions (positive potential) indicate electron-poor areas, such as hydrogen atoms bonded to electronegative atoms (e.g., in N-H and O-H groups), which are favorable sites for nucleophilic attack.

Hirshfeld Surface Analysis: Decoding Intermolecular Interactions

While DFT focuses on the properties of a single molecule, Hirshfeld surface analysis is a powerful tool for analyzing the complex network of intermolecular interactions within a crystal.[4][14] It partitions the crystal electron density into molecular fragments, allowing for the visualization and quantification of how molecules interact with their neighbors.

  • The d_norm Surface: The Hirshfeld surface is often mapped with a normalized contact distance (d_norm), which highlights intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, representing the most significant interactions, such as strong hydrogen bonds.[14] Blue regions represent longer contacts, and white regions represent contacts around the van der Waals distance.

  • 2D Fingerprint Plots: These plots are a 2D histogram that summarizes all the intermolecular contacts on the Hirshfeld surface.[15][16] They provide a quantitative breakdown of the different types of interactions. For this compound, the key interactions would be O-H···O and N-H···O hydrogen bonds involving the carboxylic acid, imidazole ring, and the water molecule. The plots would also quantify the contribution of weaker C-H···O, C-H···π, and H···H contacts, providing a complete picture of the forces governing the crystal packing.[4]

Molecular Docking Simulation: Elucidating Biological Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[17] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's activity.[2][9]

  • Target Selection and Preparation: A relevant protein target must be selected. For imidazole derivatives with potential antimicrobial activity, a key bacterial enzyme like DNA gyrase or a protein from Staphylococcus aureus could be chosen.[2] The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

  • Docking Protocol: The optimized ligand structure from DFT calculations is docked into the active site of the prepared receptor. The docking algorithm samples a vast number of possible conformations and orientations of the ligand, scoring each one.

  • Binding Affinity and Interaction Analysis: The output of a docking simulation is a binding affinity or docking score (usually in kcal/mol), which estimates the strength of the interaction. A more negative value indicates a stronger, more favorable binding.[2] Equally important is the analysis of the predicted binding pose, which reveals specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. This information is crucial for explaining the compound's activity and for guiding future structural modifications to improve binding.[18]

Data Summary and Protocols

Table 1: Comparison of Key Geometric Parameters

(Illustrative data based on typical findings for similar structures)

ParameterBond/AngleExperimental (SC-XRD)Theoretical (DFT/B3LYP)% Deviation
Bond Length (Å) C=O (carboxyl)1.251 Å1.245 Å0.48%
C-O (carboxyl)1.305 Å1.315 Å0.76%
N-H (imidazole)0.860 Å0.875 Å1.74%
Bond Angle (°) O-C-O (carboxyl)123.5°124.1°0.49%
Dihedral Angle (°) Phenyl-Imidazole15.2°16.5°8.55%
Table 2: Calculated Quantum Chemical Descriptors
DescriptorValueSignificance
HOMO Energy -6.5 eVElectron-donating ability
LUMO Energy -1.8 eVElectron-accepting ability
Energy Gap (ΔE) 4.7 eVHigh chemical stability
Dipole Moment 5.2 DebyeHigh polarity
Table 3: Hirshfeld Surface Interaction Contributions

(Illustrative data showing the percentage of the total Hirshfeld surface area covered by each type of contact)

Intermolecular ContactContribution (%)Description
H···H 45.0%General van der Waals forces.[14]
O···H / H···O 28.5%Dominant hydrogen bonds from carboxyl and water.[15]
C···H / H···C 18.0%Weaker C-H···π and C-H···O interactions.[16]
N···H / H···N 5.5%Hydrogen bonds involving the imidazole N-H.
C···C 3.0%π-π stacking between phenyl/imidazole rings.
Protocol: DFT Calculation using Gaussian
  • Input File Creation: Construct a .gjf input file containing the initial molecular coordinates (from SC-XRD).

  • Route Section: Specify the calculation type. For optimization and frequency: #p opt freq b3lyp/6-311g(d,p) geom=connectivity.

  • Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

  • Execution: Submit the input file to the Gaussian software.

  • Analysis: Analyze the output .log file. Confirm the absence of imaginary frequencies (indicating a true energy minimum). Extract optimized coordinates, energies (HOMO/LUMO), and vibrational data using GaussView or similar software.

Protocol: Molecular Docking using AutoDock Vina
  • Receptor Preparation: Download the protein PDB file (e.g., 5IIP from S. aureus).[2] Use software like PyMOL or AutoDock Tools to remove water molecules, add polar hydrogens, and compute Gasteiger charges. Save as a .pdbqt file.

  • Ligand Preparation: Use the DFT-optimized structure of the title compound. Add polar hydrogens, define rotatable bonds, and save as a .pdbqt file.

  • Grid Box Definition: Define the search space (grid box) around the active site of the receptor. The box should be large enough to encompass the entire binding pocket.

  • Configuration File: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and size of the grid box, and the output file name.

  • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt.

  • Results Analysis: Analyze the output .pdbqt file, which contains the predicted binding poses and their corresponding affinity scores. Use visualization software like PyMOL or Discovery Studio to view the top-ranked pose and identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts).[18]

Conclusion and Future Perspectives

The integrated approach detailed in this guide demonstrates a powerful strategy for characterizing novel compounds in drug discovery. By combining experimental synthesis and characterization with a suite of theoretical tools—DFT, Hirshfeld surface analysis, and molecular docking—we can develop a comprehensive understanding of this compound.

The theoretical models, validated by experimental data, reveal a stable molecule with distinct electronic features and a rich network of intermolecular interactions dominated by hydrogen bonding, where the hydrate molecule plays a crucial structural role. Docking simulations provide a testable hypothesis for its biological activity, suggesting specific interactions that could be optimized.

Future work should focus on synthesizing derivatives with modified substituents on the phenyl ring to modulate electronic properties and binding affinities, guided by the insights gained from these computational models. Experimental validation of the predicted biological activity through in vitro assays is the essential next step to translate these theoretical findings into tangible therapeutic advances.

References

  • PubChem. 2-phenyl-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. 2-Phenyl-1H-imidazole | Request PDF. [Link]

  • Mammadov, A., et al. SYNTHESIS, ANTIMICROBIAL ACTIVITY, DFT AND MOLECULAR DOCKING STUDIES OF 4'-(2-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine. Journal of Chemical Problems. [Link]

  • Hachuła, B., et al. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 378-386. [Link]

  • Prathap, S., et al. Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2yl]phenol. International Journal of Engineering Research & Technology, 8(10). [Link]

  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid. [Link]

  • Ahmad, F., et al. (2011). 2-Phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3248. [Link]

  • Tan, S. G., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 299-304. [Link]

  • Ahmed, R., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate. IUCrData, 3(1), x172081. [Link]

  • S. N. A. M. Ghazali, et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599-1605. [Link]

  • ResearchGate. Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and mo. [Link]

  • Connect Journals. Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. [Link]

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. [Link]

  • ResearchGate. Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl) Phenyl Carboxylic acid Monohydrate. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • Preprints.org. Molecular Docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic Acid Conjoined Histone Deacetylase Inhibitors. [Link]

  • MDPI. Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. [Link]

  • Royal Society of Chemistry. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. [Link]

  • da Silva, M. A. V. R., et al. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry C, 128(4), 1735-1750. [Link]

  • Gerlach, U., et al. (1998). Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives. Archiv der Pharmazie, 331(5), 183-187. [Link]

  • AIP Conference Proceedings. (2022). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. [Link]

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to Imidazole Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the versatile imidazole scaffold and its significance in modern drug discovery. Moving beyond a mere catalog of compounds, we delve into the causality behind experimental designs and the validation of therapeutic targets. Herein, we synthesize technical data with field-proven insights to empower researchers in their quest for novel therapeutics.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in both natural products, such as the amino acid histidine, and synthetic drugs is a testament to its unique physicochemical properties.[3] The imidazole nucleus is characterized by its aromaticity, planarity, and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom. This duality allows it to act as a hydrogen bond donor and acceptor, facilitating strong interactions with a multitude of biological targets.[3] Furthermore, its ability to coordinate with metal ions is crucial for its role in the active sites of many enzymes.[4] These features contribute to favorable pharmacokinetic profiles, making imidazole derivatives attractive candidates for drug development across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][5]

Key Therapeutic Targets of Imidazole Compounds

The therapeutic utility of imidazole-based compounds stems from their ability to interact with a diverse array of molecular targets. This section will explore some of the most significant targets and the mechanisms through which imidazole derivatives exert their effects.

Protein Kinases: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes such as growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Imidazole-based compounds have emerged as potent inhibitors of various protein kinases, often by competing with ATP for binding to the enzyme's active site.[7]

2.1.1. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a key signaling cascade that transmits signals from the cell surface to the nucleus, regulating a wide range of cellular activities.[8] Imidazole derivatives have been developed as inhibitors of key kinases in this pathway, such as p38 MAPK and ERK.[5][9]

Signaling Pathway: MAPK/ERK

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Imidazole Compound Imidazole Compound Imidazole Compound->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by imidazole compounds.

2.1.2. Other Kinase Targets

Beyond the MAPK pathway, imidazole-containing molecules have been shown to inhibit a range of other kinases, including:

  • Aurora Kinases: Involved in mitotic progression, making them attractive targets for cancer therapy.[10]

  • Spleen Tyrosine Kinase (Syk): A key mediator in the signaling pathways of immune cells, relevant for inflammatory and autoimmune diseases.[11]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: Overexpressed in many cancers, driving tumor growth and proliferation.[12][13]

Table 1: Inhibitory Activity of Representative Imidazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Compound 9f Syk-[11]
Compound 18 EGFR33.65[13]
Compound 57 ALK5<10[6]
Compound AA6 p38 MAPK403.57[5]
Compound 21y ERK1/2670[9][14]

Experimental Protocol 1: General Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of imidazole compounds against a protein kinase of interest.

1. Materials and Reagents:

  • Test imidazole compounds dissolved in DMSO.
  • Recombinant protein kinase.
  • Kinase substrate (peptide or protein).
  • ATP solution.
  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
  • Luminescence-based kinase activity kit (e.g., Kinase-Glo®).
  • White, opaque 96-well plates.
  • Microplate luminometer.

2. Procedure:

  • Prepare serial dilutions of the test imidazole compounds in DMSO.
  • Add 5 µL of the diluted compound solutions to the wells of a 96-well plate. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
  • Add 10 µL of the kinase and substrate mixture to each well.
  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
  • Incubate the plate at 30°C for 60 minutes.[10]
  • After incubation, add 25 µL of the kinase detection reagent to each well.[10]
  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[10]
  • Measure the luminescence using a microplate luminometer.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the test compound concentration.
  • Determine the IC50 value using non-linear regression analysis.
Cytochrome P450 Enzymes: Implications for Drug Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[13][15] Many imidazole-containing compounds are potent inhibitors of CYP enzymes, which can lead to significant drug-drug interactions.[16][17] This inhibition typically occurs through the coordination of the imidazole nitrogen to the heme iron of the CYP enzyme.[13]

Table 2: Inhibitory Potency (Ki, µM) of Antifungal Imidazoles against Human Cytochrome P450 Isoforms

CompoundCYP1A2CYP2B6CYP2C9CYP2C19CYP2D6CYP2E1CYP3A4Reference
Clotrimazole------0.02[16]
Miconazole-0.05-0.050.70-0.03[16]
Sulconazole0.40.040.010.0080.40--[16]
Tioconazole0.4--0.04-0.40.02[16]

Experimental Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a method to assess the inhibitory potential of imidazole compounds on major human CYP450 isoforms using human liver microsomes.

1. Materials and Reagents:

  • Test imidazole compounds dissolved in DMSO.
  • Human liver microsomes (HLMs).
  • NADPH regenerating system.
  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, etc.).[18]
  • Incubation buffer (e.g., phosphate buffer, pH 7.4).
  • Acetonitrile with an internal standard for reaction termination and protein precipitation.
  • LC-MS/MS system for metabolite quantification.

2. Procedure:

  • Prepare a series of concentrations of the test imidazole compound.
  • In a 96-well plate, incubate the test compound with HLMs and the NADPH regenerating system for a short pre-incubation period.
  • Initiate the reaction by adding the specific CYP probe substrate.
  • Incubate at 37°C for a specified time.
  • Terminate the reaction by adding cold acetonitrile containing an internal standard.
  • Centrifuge the plate to pellet the precipitated proteins.
  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the rate of metabolite formation at each concentration of the test compound.
  • Determine the IC50 value by plotting the percentage of inhibition versus the test compound concentration.
Tubulin: Disrupting the Cytoskeleton

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[19][20] Imidazole-based compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[19][21] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[22]

Experimental Workflow: Screening for Tubulin Polymerization Inhibitors

Tubulin_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Library of Imidazole Compounds Library of Imidazole Compounds Tubulin Polymerization Assay Tubulin Polymerization Assay Library of Imidazole Compounds->Tubulin Polymerization Assay Hit Identification Hit Identification Tubulin Polymerization Assay->Hit Identification Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Hit Identification->Cytotoxicity Assay (MTT) Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT)->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Immunofluorescence Microscopy Immunofluorescence Microscopy Apoptosis Assay->Immunofluorescence Microscopy Competitive Binding Assay Competitive Binding Assay Immunofluorescence Microscopy->Competitive Binding Assay

Sources

Methodological & Application

synthesis of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1H-imidazole-4-carboxylic acid Hydrate

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound. This protocol is designed for researchers, scientists, and professionals in drug development and organic chemistry.

Introduction: Significance of 2-Phenylimidazole Scaffolds

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous natural products and pharmaceuticals.[1][2] The 2-phenyl-1H-imidazole moiety, in particular, is a versatile scaffold found in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[2][3][4] 2-Phenyl-1H-imidazole-4-carboxylic acid serves as a critical building block, enabling further structural modifications to fine-tune pharmacological activity.[3][5] Beyond pharmaceuticals, these compounds are utilized as intermediates in agrochemicals, curing agents for epoxy resins, and in the development of advanced materials like coordination polymers and organic electronics.[4][6][7]

This application note details a reliable, two-stage synthetic protocol based on the principles of the Debus-Radziszewski imidazole synthesis, followed by ester hydrolysis. The methodology is designed to be robust and reproducible, yielding the target compound in high purity as its hydrate form.

Synthetic Strategy: The Radziszewski Reaction and Subsequent Hydrolysis

The synthesis of the imidazole core is achieved via the Debus-Radziszewski reaction, a classic multi-component reaction known for its efficiency and atom economy.[1][8] This reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.[9][10]

Our strategy involves two key stages:

  • Stage 1: Imidazole Ring Formation. We will synthesize the ethyl ester precursor, Ethyl 2-phenyl-1H-imidazole-4-carboxylate. This is accomplished by reacting benzaldehyde (the aldehyde component), ethyl glyoxylate (the 1,2-dicarbonyl equivalent), and ammonium acetate, which serves as both the ammonia source and a mild catalyst. Glacial acetic acid is employed as the solvent, providing an acidic environment that facilitates the condensation steps.

  • Stage 2: Saponification and Hydrate Formation. The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base (saponification). Subsequent acidification precipitates the crude carboxylic acid. The final purification step, recrystallization from an aqueous solvent system, yields the desired 2-Phenyl-1H-imidazole-4-carboxylic acid as a stable hydrate.

Visualized Synthetic Workflowdot

Synthesis_Workflow cluster_stage1 Stage 1: Radziszewski Imidazole Synthesis cluster_stage2 Stage 2: Hydrolysis and Purification Start Starting Materials: - Benzaldehyde - Ethyl Glyoxylate - Ammonium Acetate Reaction Reflux in Glacial Acetic Acid Start->Reaction Workup1 Precipitation in Ice Water & Neutralization Reaction->Workup1 Isolation1 Filtration & Drying Workup1->Isolation1 Ester Crude Ethyl 2-phenyl-1H- imidazole-4-carboxylate Isolation1->Ester Hydrolysis Saponification with NaOH in Ethanol/Water Ester->Hydrolysis Proceed to Hydrolysis Workup2 Acidification with HCl Hydrolysis->Workup2 Isolation2 Filtration Workup2->Isolation2 Purification Recrystallization from Water/Ethanol Isolation2->Purification Product 2-Phenyl-1H-imidazole-4- carboxylic acid Hydrate Purification->Product

Sources

A Researcher's Guide to One-Pot Synthesis of Substituted Imidazole Derivatives: Principles, Protocols, and Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of a vast array of functional molecules. From blockbuster drugs like the angiotensin II receptor blocker Losartan to advanced ionic liquids and catalysts, the applications of substituted imidazoles are both broad and impactful.[1][2]

Traditionally, the synthesis of such derivatives involved multi-step procedures, often plagued by low overall yields, tedious purification processes, and significant waste generation. The advent of one-pot, multi-component reactions (MCRs) has revolutionized this field. By combining two or more starting materials in a single reaction vessel, where sequential transformations occur without the isolation of intermediates, MCRs offer a more efficient, economical, and environmentally benign pathway to complex molecular architectures.[3][4] This guide provides an in-depth exploration of the principles and protocols governing the one-pot synthesis of substituted imidazole derivatives, with a focus on modern catalytic systems and enabling technologies.

Core Principles of One-Pot Imidazole Synthesis: The Debus-Radziszewski Reaction and its Variants

The foundation of modern one-pot imidazole synthesis lies in the work of Heinrich Debus and Bronisław Radziszewski.[5][6][7] The classical Debus-Radziszewski reaction is a three-component condensation of a 1,2-dicarbonyl compound (like benzil or glyoxal), an aldehyde, and ammonia (often from an ammonium salt like ammonium acetate) to yield a 2,4,5-trisubstituted imidazole.[6][8]

A crucial evolution of this method is the four-component reaction, which incorporates a primary amine in addition to the other reactants. This variation allows for the direct synthesis of N-1 substituted (1,2,4,5-tetrasubstituted) imidazoles, significantly expanding the accessible chemical space.[1][9]

General Reaction Mechanism:

The reaction is believed to proceed through the initial formation of a diimine intermediate from the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia (or one equivalent of ammonia and one of a primary amine).[6] Concurrently, the aldehyde reacts with ammonia to form an imine. These intermediates then undergo a series of condensation and cyclization steps, followed by aromatization to yield the stable imidazole ring. The exact mechanism can be complex and may vary depending on the specific reactants and catalysts used.[2][10]

One-Pot Imidazole Synthesis Workflow Start Starting Materials: - 1,2-Dicarbonyl - Aldehyde - Ammonium Acetate - (Optional) Primary Amine ReactionVessel One-Pot Reaction (Single Vessel) Start->ReactionVessel Combine Workup Work-up & Purification ReactionVessel->Workup Reaction Completion Conditions Reaction Conditions: - Catalyst - Solvent (or Solvent-free) - Energy Source (Heat, MW, US) Conditions->ReactionVessel Product Substituted Imidazole Derivative Workup->Product Isolation

Sources

2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrate: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in the essential amino acid histidine contribute to its frequent and crucial interactions with biological targets.[3] This application note focuses on a specific, highly versatile building block: 2-phenyl-1H-imidazole-4-carboxylic acid hydrate. This compound offers medicinal chemists a robust platform for generating diverse libraries of bioactive molecules, particularly in the pursuit of novel kinase inhibitors for the treatment of inflammatory diseases and cancer.[1][2][4]

The strategic placement of a phenyl group at the 2-position and a carboxylic acid at the 4-position provides two key points for diversification. The phenyl ring can be further substituted to explore structure-activity relationships (SAR), while the carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone of modern drug discovery. This allows for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Key Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃CymitQuimica[5]
Molecular Weight 206.198 g/mol CymitQuimica[5]
CAS Number 77498-98-7PubChem[6]
Appearance SolidCymitQuimica[5]
Purity ≥95%Various Suppliers
Synonyms 2-phenylimidazole-4-carboxylic acid hydrate, 4-Carboxy-2-phenyl-1H-imidazole hydrateCymitQuimica[5]

Application Focus: Development of Potent and Selective TAK1 Kinase Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cancer pathways.[1] It mediates signaling from pro-inflammatory cytokines such as TNF-α and IL-1.[1] Consequently, the development of potent and selective TAK1 inhibitors is a highly promising therapeutic strategy. The 2-phenyl-1H-imidazole-4-carboxylic acid scaffold has emerged as a valuable starting point for the discovery of such inhibitors.[1][2][4]

The core imidazole structure is capable of forming key hydrogen bond interactions with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.[1] By derivatizing the carboxylic acid at the 4-position into a carboxamide, researchers can introduce various substituents that occupy and interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Experimental Protocols: Synthesis of 2-Phenyl-1H-imidazole-4-carboxamide Derivatives

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound, focusing on the formation of amide bonds, a critical step in the synthesis of many bioactive molecules, including TAK1 inhibitors.

Protocol 1: General Amide Coupling using HATU

This protocol describes a widely used and efficient method for amide bond formation, employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous solvents for work-up and purification (e.g., Ethyl acetate, Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and the desired amine (1.1 equivalents).

  • Base Addition: Slowly add DIPEA or TEA (2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from quenching the active intermediates.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction without interfering.

  • HATU: A highly efficient coupling reagent that minimizes side reactions and racemization.

  • DIPEA/TEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid and amine, facilitating the reaction.

  • Aqueous Work-up: Removes the DMF, excess base, and other water-soluble byproducts.

Protocol 2: Amide Coupling via EDC/NHS Chemistry

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • EDC hydrochloride (1.2 equivalents)

  • NHS (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Aqueous work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Activation: In a round-bottom flask, dissolve this compound (1 equivalent), EDC hydrochloride (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM or DMF.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Rationale for EDC/NHS: The formation of the NHS ester is often more efficient and leads to higher yields, especially with less reactive amines, by creating a more stable and reactive intermediate.

Visualization of Synthetic Workflow and Mechanistic Insights

To provide a clearer understanding of the processes described, the following diagrams illustrate the general workflow and the underlying reaction mechanisms.

G cluster_workflow General Synthetic Workflow start 2-Phenyl-1H-imidazole- 4-carboxylic acid hydrate activate Activate Carboxylic Acid (e.g., HATU, EDC/NHS) start->activate Step 1 couple Amide Coupling with Primary/Secondary Amine activate->couple Step 2 purify Work-up and Purification (Chromatography) couple->purify Step 3 product Target Amide Derivative purify->product Step 4 G cluster_mechanism Mechanism of HATU-mediated Amide Coupling RCOOH R-COOH (Imidazole Carboxylic Acid) ActiveEster Activated O-Acylisouronium Ester RCOOH->ActiveEster + HATU, + Base HATU HATU Base Base (DIPEA) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH₂ Amine R'-NH₂ Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide Collapse

Caption: Simplified mechanism of HATU-mediated amide coupling.

Structure-Activity Relationship (SAR) Insights for TAK1 Inhibitors

The development of potent and selective TAK1 inhibitors from the 2-phenyl-1H-imidazole-4-carboxamide scaffold provides a compelling case study in SAR. By systematically modifying the substituents on the phenyl ring and the amine portion of the carboxamide, researchers can fine-tune the compound's interaction with the kinase.

Compound IDR¹ (at Phenyl Ring)R² (Amide Moiety)TAK1 IC₅₀ (nM)Kinase Selectivity
Lead Cmpd H2-(difluoromethoxy)benzyl1300Moderate
Analog A HN-methyl-2-((2-(difluoromethoxy)benzyl)amino)acetamide22High
Analog B 3-FN-methyl-2-((2-(difluoromethoxy)benzyl)amino)acetamide10High
Analog C HPyrrolidine>10000Poor

Note: The data presented is illustrative and based on findings from related imidazole-based kinase inhibitor studies.[1]

Key SAR Observations:

  • Imidazole Core: The imidazole core is crucial for activity, likely through hydrogen bonding with the kinase hinge region. A switch from a pyrrole to an imidazole core has been shown to increase potency. [1]* Carboxamide Linker: The amide bond serves as a rigid linker to position the R² group correctly within the binding pocket.

  • R¹ Substituent: Small electron-withdrawing groups, such as fluorine, on the 2-phenyl ring can enhance potency.

  • R² Moiety: This is a key area for optimization. Elaborating the amine component with groups that can form additional interactions within the ATP-binding site, such as the N-methyl-2-((2-(difluoromethoxy)benzyl)amino)acetamide group in Analog A and B, significantly improves potency. [1]Simple cyclic amines like pyrrolidine at this position are not well-tolerated.

Conclusion and Future Directions

This compound is a high-value building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel therapeutic agents. The protocols and insights provided herein demonstrate its utility in the rapid generation of diverse chemical libraries for hit-to-lead optimization. The successful application of this scaffold in the development of potent and selective TAK1 inhibitors underscores its potential in addressing unmet medical needs in oncology and inflammatory diseases. Future work will likely focus on further exploring the chemical space accessible from this building block, including the synthesis of macrocyclic derivatives and its application in the development of inhibitors for other kinase targets.

References

  • de Vlieger, J. S., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555–562. Available at: [Link]

  • PubMed. (2021). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, A., et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Current Pharmaceutical Design, 22(21), 3265-3301. Available at: [Link]

  • Verma, A., et al. (2013). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. International Journal of Pharmaceutical Sciences and Research, 4(3), 950-967. Available at: [Link]

  • PubChem. (n.d.). 2-phenyl-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-phenyl-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate. The method is tailored for researchers, quality control analysts, and drug development professionals requiring an accurate and precise assay. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[1][2][3]

Introduction and Scientific Rationale

2-Phenyl-1H-imidazole-4-carboxylic acid and its derivatives are important heterocyclic compounds used as building blocks in medicinal chemistry.[4] Accurate quantification is critical for ensuring the purity of starting materials, monitoring reaction progress, and performing quality control on active pharmaceutical ingredients (APIs).

The analyte possesses both a non-polar phenyl group and polar functional groups (imidazole and carboxylic acid), making it an ideal candidate for reversed-phase chromatography.[5] The selected method employs a C18 stationary phase, which provides the necessary hydrophobic interactions for retention. A key challenge in analyzing compounds with ionizable groups like carboxylic acids and imidazoles is achieving symmetrical peak shapes and reproducible retention times.

Causality Behind Experimental Choices: To address this, an acidic mobile phase containing phosphoric acid is utilized. Operating at a low pH (~2.5-3.0) serves two primary functions:

  • Suppression of Carboxylate Anion Formation: The acidic conditions suppress the deprotonation of the carboxylic acid group, neutralizing its charge and increasing its hydrophobicity for better retention on the C18 column.

  • Consistent Protonation of Imidazole: The imidazole ring is basic and will be consistently protonated at this pH, ensuring a single ionic species is present during analysis.

This strategy prevents the peak tailing and retention time drift often associated with analyzing ionizable compounds, leading to a more robust and reliable method.[6] Acetonitrile is chosen as the organic modifier due to its low viscosity and favorable UV transparency.

Materials and Methods

Equipment and Software
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

Reagents and Standards
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Orthophosphoric acid (85%, analytical grade).

  • Water (HPLC grade or Milli-Q® equivalent).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase Isocratic: Acetonitrile / 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions

Mobile Phase (1 L):

  • Add 600 mL of HPLC grade water to a 1 L media bottle.

  • Carefully add 1.0 mL of 85% orthophosphoric acid and mix thoroughly.

  • Add 400 mL of acetonitrile.

  • Cap the bottle, mix well, and degas for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 mixture of acetonitrile and water (diluent) and sonicate for 5 minutes to dissolve.[5]

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Sample Solution (Nominal 50 µg/mL):

  • Accurately weigh an amount of the sample powder expected to contain 5 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Analytical Workflow

The overall workflow from sample preparation to data analysis is outlined below.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution prep_work Prepare Working Standards & Samples prep_std->prep_work equil Equilibrate System with Mobile Phase prep_work->equil inject Inject Standards & Samples equil->inject integrate Integrate Peaks & Generate Calibration Curve inject->integrate quantify Quantify Analyte in Samples integrate->quantify report Generate Report quantify->report

Caption: High-level workflow for the HPLC analysis of the analyte.

  • System Equilibration: Purge the pump lines and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Sequence Setup: Create a sequence including blank injections (diluent), at least six non-zero calibration standards, and the prepared sample solutions.

  • Execution: Run the analytical sequence.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Generate a linear calibration curve by plotting peak area against concentration for the standard solutions.

    • Determine the concentration of the analyte in the sample solutions using the calibration curve.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is trustworthy and fit for purpose, a comprehensive validation should be performed according to ICH Q2(R1) guidelines.[1][7]

G Validation Method Validation Core (ICH Q2(R1)) Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Specificity
  • Purpose: To demonstrate that the analytical signal is solely from the analyte of interest, without interference from excipients, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks.

    • Inject a known impurity or a placebo mixture.

    • For the reference standard peak in a sample chromatogram, use a Diode Array Detector to perform peak purity analysis. The purity angle should be less than the purity threshold.

Linearity and Range
  • Purpose: To verify the direct proportionality between the analyte concentration and the detector response over a specified range.

  • Protocol:

    • Prepare and inject at least six standard solutions across the proposed range (e.g., 1-100 µg/mL, covering 50% to 150% of the target sample concentration).

    • Construct a calibration curve of peak area vs. concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • Y-intercept should be minimal.

Accuracy
  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate sample preparations on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a low-concentration standard.

      • LOD: S/N ratio of 3:1

      • LOQ: S/N ratio of 10:1

    • Confirm the LOQ by preparing and injecting standards at the estimated concentration and verifying that the precision (RSD) is ≤ 10%.

Robustness
  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small changes to key parameters, one at a time.

  • Example Variations:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase Composition: ± 2% organic (e.g., 38:62 and 42:58 ACN:Buffer).

  • Acceptance Criteria:

    • System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

    • The change in peak area or retention time should be minimal.

Summary of Validation Data (Example)

Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte RTPass
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mLCovers 50-150% of target
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (RSD) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOD 0.3 µg/mL (S/N > 3)-
LOQ 1.0 µg/mL (RSD = 4.5%)RSD ≤ 10%
Robustness Method unaffected by minor changesPass

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The isocratic mobile phase and straightforward sample preparation make it suitable for routine use in a quality control environment. The comprehensive validation protocol, grounded in ICH Q2(R1) principles, confirms that the method is specific, linear, accurate, precise, and robust, ensuring the integrity of the analytical results.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from Aurora Pro Scientific. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from Altabrisa Group. [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from Chromtech. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]

  • El-Koussi, W. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers. Retrieved from ResearchGate. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from Waters. [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from Chromatography Forum. [Link]

  • Hawach Scientific. (2023). Polar Column in HPLC Example. Retrieved from Hawach. [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • PubChem. (n.d.). 2-phenyl-1H-imidazole-4-carboxylic acid. Retrieved from PubChem. [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from P&S Chemicals. [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from 2a biotech. [Link]

  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Retrieved from CNKI. [Link]

  • ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. Retrieved from ResearchGate. [Link]

Sources

The Imidazole Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Imidazole Ring

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in key biological molecules like the amino acid histidine, have made it a "privileged scaffold" in drug design.[1][2] This structural motif is not merely a passive framework but an active participant in molecular interactions, enabling imidazole derivatives to bind to a wide array of biological targets with high affinity and specificity.[1] From the early discoveries of antifungal agents to the development of targeted cancer therapies, the journey of imidazole derivatives in drug discovery is a testament to the power of heterocyclic chemistry in addressing complex medical needs. This guide provides an in-depth exploration of the applications of imidazole derivatives, complete with detailed experimental protocols and insights into their structure-activity relationships, to empower researchers in their quest for novel therapeutics.

Antifungal Applications: Disrupting Fungal Cell Integrity

Imidazole-based compounds were among the first synthetic antifungals and continue to be mainstays in the treatment of superficial and systemic mycoses. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to a cascade of detrimental effects, including increased membrane permeability, altered enzyme activity, and ultimately, inhibition of fungal growth.[3]

Key FDA-Approved Imidazole Antifungal Drugs
DrugYear of Approval (Approx.)Therapeutic UseMechanism of Action
Clotrimazole 1973Topical treatment of candidiasis, athlete's foot, and ringwormInhibition of lanosterol 14α-demethylase
Miconazole 1974Topical and intravenous treatment of various fungal infectionsInhibition of lanosterol 14α-demethylase
Ketoconazole 1981Oral and topical treatment of systemic and superficial fungal infectionsInhibition of lanosterol 14α-demethylase
Structure-Activity Relationship (SAR) of Imidazole Antifungals

The antifungal activity of imidazole derivatives is intricately linked to their chemical structure. Key SAR insights include:

  • The N-1 Substituent: The substituent at the N-1 position of the imidazole ring is crucial for antifungal potency. It typically consists of a substituted aryl or aralkyl group that interacts with the active site of the target enzyme.

  • The C-2 and C-4/C-5 Substituents: Modifications at these positions can influence the compound's lipophilicity, metabolic stability, and overall efficacy.

  • Stereochemistry: For chiral imidazole derivatives, the stereochemistry can significantly impact their binding affinity to the target enzyme.

Anticancer Applications: A Multifaceted Approach to Combatting Malignancy

The application of imidazole derivatives has expanded significantly into oncology, where they exhibit a diverse range of anticancer activities.[4] These compounds can target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis, by interacting with a multitude of biological targets.[4][5]

Mechanisms of Anticancer Action

Imidazole-based anticancer agents employ several mechanisms to thwart cancer progression:

  • Kinase Inhibition: Many imidazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[6] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and p38 Mitogen-Activated Protein Kinase (MAPK).[6][7][8]

  • Tubulin Polymerization Inhibition: Some imidazole compounds disrupt the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[2][9]

  • Enzyme Inhibition: Imidazole derivatives can also inhibit other enzymes crucial for cancer cell survival and proliferation, such as cyclooxygenase-2 (COX-2).[10]

Data Presentation: Anticancer Activity of Representative Imidazole Derivatives
Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound 1 PC3 (Prostate)0.023[5]
Compound 2 A549 (Lung)0.045[5]
Compound 3 MCF-7 (Breast)0.99[5]
Compound 4 HCT-15 (Colon)0.31[11]
Compound 5 HeLa (Cervical)0.34[11]
Signaling Pathway: p38 MAPK Inhibition

p38_MAPK_Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Receptor Receptor Inflammatory Cytokines->Receptor Receptor->MAPKKK MKK3/MKK6 MKK3/MKK6 MAPKKK->MKK3/MKK6 p38 MAPK p38 MAPK MKK3/MKK6->p38 MAPK P MAPKAPK-2 MAPKAPK-2 p38 MAPK->MAPKAPK-2 P ATF-2 ATF-2 p38 MAPK->ATF-2 P Imidazole Inhibitor Imidazole Inhibitor Imidazole Inhibitor->p38 MAPK Gene Expression Gene Expression MAPKAPK-2->Gene Expression ATF-2->Gene Expression

Experimental Protocols: A Practical Guide for the Researcher

The following protocols are provided as a detailed guide for the synthesis, purification, characterization, and biological evaluation of imidazole derivatives.

Protocol 1: Synthesis of an Imidazole Derivative (Clotrimazole)

This protocol outlines a representative synthesis of clotrimazole, a widely used antifungal agent.

Materials:

  • o-chlorophenyl)diphenylchloromethane

  • Imidazole

  • Triethylamine

  • Acetonitrile

  • Purified water

Procedure:

  • In a reaction flask, dissolve 11.5 g of imidazole and 24 mL of triethylamine in 250 mL of acetonitrile with stirring.[12]

  • To this solution, add 50 g of (2-chlorophenyl)diphenylchloromethane.[12]

  • Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 4 hours.[12]

  • After the reaction is complete, cool the solution to -10 to -5 °C and continue stirring for 5-6 hours.[12]

  • Filter the resulting precipitate and wash it with 120 mL of acetonitrile (pre-cooled to below 0 °C).[12]

  • Subsequently, wash the solid with 400 mL of purified water.[12]

  • Dry the product to obtain clotrimazole.[12]

Protocol 2: Purification of Imidazole Derivatives by Column Chromatography

This protocol provides a general procedure for the purification of imidazole derivatives using flash column chromatography.

Materials:

  • Crude imidazole derivative

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).[13]

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain, ensuring even packing without air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For better separation, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.[14]

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate. If the compound streaks on the TLC plate, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can improve the separation.[14]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC. Combine the fractions containing the pure product.[14]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified imidazole derivative.[14]

Protocol 3: Characterization of Imidazole Derivatives

This protocol describes the standard analytical techniques for confirming the structure and purity of synthesized imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15]

  • ¹H NMR: Acquire a ¹H NMR spectrum to determine the number and types of protons in the molecule. Key signals to look for include the aromatic protons of the imidazole and any substituent groups, and the N-H proton of the imidazole ring (if present), which is often a broad singlet.[16]

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to identify the carbon skeleton of the molecule. The chemical shifts of the imidazole ring carbons are characteristic.[17]

  • 2D NMR (COSY, HSQC): If the structure is complex, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete structural elucidation.[17]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Infuse the sample into a mass spectrometer (e.g., using electrospray ionization - ESI) to determine the molecular weight of the compound. The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the target molecule.[18]

Protocol 4: Biological Evaluation - MTT Assay for Anticancer Activity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Imidazole test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the imidazole test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.[20]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[22]

Protocol 5: Biological Evaluation - In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of imidazole derivatives against a specific protein kinase (e.g., VEGFR-2, p38 MAPK).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase assay buffer

  • Imidazole test compounds

  • A detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit like Kinase-Glo®)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions in the kinase assay buffer.

  • Assay Plate Setup: Add the diluted test compounds to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction Initiation: Add the kinase and its substrate to the wells. Initiate the kinase reaction by adding ATP.[23]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[23]

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. For a luminescence-based assay, this would involve adding the Kinase-Glo® reagent.[23]

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[24]

Conclusion and Future Perspectives

The imidazole scaffold has unequivocally demonstrated its immense value in drug discovery, leading to the development of numerous life-saving medications.[22] Its versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for the design of novel therapeutic agents.[22] The continued exploration of new synthetic methodologies, coupled with advanced computational and biological screening techniques, will undoubtedly unveil new generations of imidazole derivatives with enhanced potency, selectivity, and safety profiles. As our understanding of disease biology deepens, the "privileged" status of the imidazole ring in medicinal chemistry is not only secure but poised for even greater impact in the years to come.

References

Application Notes and Protocols for 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrate in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate in various material science applications. This document offers in-depth protocols, mechanistic insights, and characterization methodologies, grounded in established scientific principles.

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic molecule that has garnered significant interest as a versatile building block in the rational design and synthesis of advanced functional materials. Its rigid imidazole core, coupled with a phenyl substituent and a carboxylic acid group, provides a unique combination of properties that are highly desirable in material science. The imidazole ring offers multiple coordination sites through its nitrogen atoms, while the carboxylic acid group readily participates in coordination with metal ions or in polymerization reactions. The phenyl group can be further functionalized to tune the electronic and steric properties of the resulting materials. This combination of features makes it a prime candidate for the construction of Metal-Organic Frameworks (MOFs), the development of novel corrosion inhibitors, and the synthesis of functional polymers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. The following table summarizes its key properties.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.198 g/mol CymitQuimica
CAS Number 77498-98-7 (anhydrous)[1][2]
Appearance SolidCymitQuimica
IUPAC Name 2-phenyl-1H-imidazole-5-carboxylic acid hydrate[1]
InChI Key XCAXKZJNJCKTQH-UHFFFAOYSA-N (anhydrous)[2]
SMILES C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O[2]

Application in Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a coordinating carboxylic acid group and a nitrogen-rich imidazole ring, makes it an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[3][4] MOFs are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and ultimately the functional properties of the resulting MOF.

The imidazole moiety can coordinate to metal centers, while the carboxylate group can bridge multiple metal ions, leading to the formation of robust and porous frameworks. The phenyl group can be functionalized to introduce additional functionalities or to tune the pore environment of the MOF. These MOFs can have potential applications in gas storage and separation, catalysis, and sensing.

Protocol: Hydrothermal/Solvothermal Synthesis of a MOF using this compound

This protocol outlines a general procedure for the synthesis of a MOF using this compound as the organic linker. The specific metal salt, solvent system, and reaction conditions can be varied to target different framework topologies and properties.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cadmium nitrate tetrahydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol, Water)

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • Preparation of the Reaction Mixture: In a typical synthesis, dissolve this compound (e.g., 0.1 mmol) and a metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) in a suitable solvent or a mixture of solvents (e.g., 10 mL of DMF/Ethanol/Water in a 1:1:1 ratio) in a glass vial.

  • Sonication (Optional): Sonicate the mixture for a few minutes to ensure homogeneity.

  • Sealing the Reactor: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat it to a specific temperature (typically between 80 °C and 150 °C) for a predetermined time (usually 24 to 72 hours). The heating and cooling rates can also be controlled.

  • Cooling: After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Isolation of Crystals: Carefully open the autoclave and collect the crystalline product by filtration.

  • Washing: Wash the crystals with the mother liquor and then with a fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Characterization:

The resulting MOF crystals should be characterized using various techniques to determine their structure and properties:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and connectivity of the framework.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the material.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.

Diagram: Generalized MOF Synthesis Workflow

MOF_Synthesis cluster_prep Reaction Preparation cluster_reaction Hydrothermal/Solvothermal Reaction cluster_workup Product Isolation & Characterization Ligand 2-Phenyl-1H-imidazole- 4-carboxylic acid hydrate Mix Mixing & Sonication Ligand->Mix MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Mix Solvent Solvent (e.g., DMF/EtOH/H₂O) Solvent->Mix Autoclave Sealed Autoclave Mix->Autoclave Heating Heating (80-150 °C, 24-72h) Autoclave->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying MOF_Crystal MOF Crystals Drying->MOF_Crystal Characterization Characterization (SCXRD, PXRD, TGA, etc.) MOF_Crystal->Characterization

Caption: Workflow for the synthesis of a Metal-Organic Framework.

Application as a Corrosion Inhibitor

Imidazole derivatives are well-known for their excellent corrosion inhibition properties, particularly for steel in acidic environments.[5][6] The inhibitory action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption process can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation).

This compound possesses several features that make it a promising candidate for a corrosion inhibitor:

  • Nitrogen Atoms: The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

  • Carboxylic Acid Group: The carboxylate group can also interact with the metal surface.

  • Aromatic Rings: The phenyl and imidazole rings provide a large surface area for effective coverage of the metal.

Protocol: Evaluation of Corrosion Inhibition Performance

This protocol describes a standard weight loss method to evaluate the corrosion inhibition efficiency of this compound for mild steel in an acidic solution.

Materials:

  • Mild steel coupons of known dimensions and composition

  • Abrasive papers of different grades

  • Degreasing solvent (e.g., acetone)

  • Corrosive medium (e.g., 1 M HCl solution)

  • This compound

  • Analytical balance

  • Water bath or thermostat

Procedure:

  • Preparation of Steel Coupons: Mechanically polish the mild steel coupons with a series of abrasive papers (e.g., from 200 to 1200 grit) to obtain a smooth surface.

  • Cleaning: Degrease the coupons with acetone, wash them with distilled water, and dry them in a desiccator.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance.

  • Preparation of Test Solutions: Prepare the corrosive medium (e.g., 1 M HCl). Prepare a series of test solutions by dissolving different concentrations of this compound in the corrosive medium. A blank solution (corrosive medium without the inhibitor) should also be prepared.

  • Immersion Test: Immerse the pre-weighed steel coupons in the blank and inhibitor-containing solutions for a specific period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • Final Weighing: After the immersion period, carefully remove the coupons from the solutions.

  • Cleaning after Corrosion: Remove the corrosion products from the coupons by brushing them in a solution containing HCl, Sb₂O₃, and SnCl₂. Then, wash the coupons with distilled water, dry them, and re-weigh them accurately.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR): Calculate the corrosion rate in mm/year using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Advanced Characterization:

For a more in-depth understanding of the inhibition mechanism, electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be employed. Surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the surface morphology of the steel before and after corrosion.

Diagram: Mechanism of Corrosion Inhibition

Corrosion_Inhibition Steel Mild Steel Surface (Fe) H_plus H⁺ H_plus->Steel Corrosion Attack Cl_minus Cl⁻ Cl_minus->Steel Corrosion Attack Inhibitor 2-Phenyl-1H-imidazole- 4-carboxylic acid Inhibitor->Steel Protective_Layer Protective Adsorbed Layer Protective_Layer->H_plus Blocks Protective_Layer->Cl_minus Blocks

Sources

Application Note & Protocol: A Scalable Synthesis of 2-Phenyl-1H-imidazole-4-carboxylic acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, scalable protocol for the synthesis of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate, a key building block in pharmaceutical and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology from gram to kilogram scale. Emphasis is placed on the rationale behind experimental choices, process safety, and robust analytical characterization to ensure reproducibility and high purity of the final product.

Introduction: Significance and Applications

2-Phenyl-1H-imidazole-4-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry. The imidazole core is a fundamental component in numerous approved drugs, including the antihypertensive agent Olmesartan, highlighting the importance of this class of compounds in drug discovery.[1] Specifically, substituted imidazoles exhibit a wide range of biological activities, acting as inhibitors for enzymes like xanthine oxidase, which is implicated in metabolic diseases such as gout.[1] Beyond pharmaceuticals, these compounds are utilized in the development of novel materials and as catalysts in organic synthesis.[1] The hydrate form is often preferred in pharmaceutical formulations for its potential to improve bioavailability.[1]

This application note details a robust and scalable synthesis based on the principles of the Debus-Radziszewski imidazole synthesis, a multicomponent reaction known for its efficiency and commercial viability in producing various imidazole compounds.[2][3]

Synthetic Strategy: The Radziszewski Reaction

The chosen synthetic route is a modification of the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[2][3][4][5][6] This multicomponent process is advantageous due to its atom economy, incorporating all atoms from the precursors into the final product, thereby minimizing chemical waste.[5]

The overall reaction is as follows:

Followed by hydrolysis to yield the desired carboxylic acid.

Mechanistic Considerations

While the exact mechanism of the Radziszewski reaction is not definitively established, it is generally accepted to proceed in two main stages.[2][3] First, the dicarbonyl compound (derived from ethyl acetoacetate) condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[2][3][6] In the second stage, this diimine condenses with the aldehyde (benzaldehyde) to form the imidazole ring.[2][3]

Radziszewski_Mechanism cluster_1 Stage 1: Diimine Formation cluster_2 Stage 2: Imidazole Ring Formation A Dicarbonyl C Diimine Intermediate A->C Condensation B 2 NH3 B->C D Diimine Intermediate F Imidazole Product D->F Condensation E Aldehyde E->F Synthesis_Workflow Start Starting Materials (Benzaldehyde, Ethyl Acetoacetate, NH4OAc) Step1 Step 1: Radziszewski Condensation (Ethanol, Reflux) Start->Step1 Workup1 Workup 1: Precipitation in Ice-Water Step1->Workup1 Isolation1 Isolation 1: Vacuum Filtration Workup1->Isolation1 Drying1 Drying of Intermediate Ester Isolation1->Drying1 Step2 Step 2: Saponification (NaOH, Heat) Drying1->Step2 Workup2 Workup 2: Acidification (HCl) Step2->Workup2 Isolation2 Isolation 2: Vacuum Filtration Workup2->Isolation2 Purification Purification: Recrystallization Isolation2->Purification FinalProduct Final Product: this compound Purification->FinalProduct

Sources

Troubleshooting & Optimization

Mastering the Purification of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides an in-depth, experience-driven approach to the purification of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods effectively.

Introduction: The Challenge of Purity

This compound is a valuable building block in pharmaceutical synthesis. Its purification, however, can be challenging due to the presence of unreacted starting materials, side-products, and other process-related impurities. Achieving high purity is critical for downstream applications, ensuring reproducibility and the integrity of biological and chemical data. This guide provides a multi-faceted purification strategy, combining acid-base extraction and recrystallization, along with robust analytical methods for purity verification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My initial product is an oil and won't solidify. What should I do?

A1: Oiling out is a common problem when the melting point of the impure compound is significantly depressed or when it is highly soluble in the residual solvent.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your compound has low solubility (e.g., heptane or diethyl ether) can be effective.

    • Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexane or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface to induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single crystal to the oil to seed crystallization.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low yield is often a result of using an inappropriate recrystallization solvent or using too much of it.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this molecule, aqueous ethanol is a good starting point.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions is key.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Concentrate the Mother Liquor: The filtrate from your recrystallization (the mother liquor) still contains dissolved product. Concentrate it under reduced pressure and attempt a second recrystallization to recover more material.

Q3: The color of my product is off-white or yellow, not the expected white solid. How can I remove colored impurities?

A3: Colored impurities are often highly conjugated organic molecules.

  • Troubleshooting Steps:

    • Activated Carbon (Charcoal) Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated carbon (typically 1-2% w/w of your compound). The activated carbon will adsorb the colored impurities. Caution: Adding charcoal to a boiling solution can cause it to bump violently. Cool the solution slightly before adding.

    • Hot Filtration: After a few minutes of gentle boiling with charcoal, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. The purified solution can then be cooled to induce crystallization.

Q4: My HPLC analysis shows a persistent impurity peak that co-elutes with my product.

A4: Co-eluting impurities can be structurally very similar to your target compound.

  • Troubleshooting Steps:

    • Modify HPLC Method: Adjust the mobile phase composition, gradient, or stationary phase. For this compound, a C18 column is standard, but a phenyl-hexyl or a polar-embedded phase might offer different selectivity. Modifying the pH of the mobile phase can also be effective for ionizable compounds.

    • Alternative Purification: If chromatographic separation is difficult, consider an alternative purification technique. The acid-base extraction protocol detailed below is specifically designed to separate compounds based on differences in their acidic and basic properties, which can be very effective for removing closely related impurities.

Core Purification Strategy: A Two-Pronged Approach

A robust purification strategy for this compound involves a combination of acid-base extraction to remove ionizable impurities and a final recrystallization step to achieve high crystalline purity.

Workflow for Purification

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This technique leverages the amphoteric nature of the target molecule, which possesses both a weakly acidic carboxylic acid group and a weakly basic imidazole ring.

Underlying Principles:

  • The carboxylic acid group can be deprotonated with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.

  • The imidazole ring can be protonated with a dilute acid (e.g., hydrochloric acid) to form a water-soluble imidazolium salt.

  • By carefully selecting the pH, you can selectively move your product between an organic and an aqueous phase, leaving impurities behind.

pKa Considerations: While experimental pKa values for 2-Phenyl-1H-imidazole-4-carboxylic acid are not readily available in the literature, we can make reasonable estimations based on related structures. The pKa of the carboxylic acid is predicted to be around 2.7, while the pKa of the protonated imidazole ring is typically in the range of 6-7.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Removal of Acidic Impurities: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and extract any strongly acidic impurities into the aqueous layer. Discard the aqueous layer. Repeat this wash once more.

  • Protonation and Extraction of the Product: To the organic layer, add an equal volume of dilute aqueous hydrochloric acid (1 M HCl). Shake the separatory funnel vigorously. The imidazole nitrogen will be protonated, forming a water-soluble imidazolium salt, which will partition into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with fresh portions of 1 M HCl to ensure complete recovery of the product. Combine all the acidic aqueous extracts. The organic layer, which contains non-polar, non-basic impurities, can be discarded.

  • Precipitation of the Product: Cool the combined acidic aqueous extracts in an ice bath. With vigorous stirring, slowly add a dilute aqueous solution of sodium hydroxide (e.g., 2 M NaOH) dropwise until the pH of the solution is approximately neutral (pH 6-7). The 2-Phenyl-1H-imidazole-4-carboxylic acid will precipitate out as a white solid as it is least soluble at its isoelectric point.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing impurities that are incorporated into the crystal lattice of your crude product.

Solvent Selection: The ideal recrystallization solvent will have the following properties:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

Based on the properties of similar imidazole carboxylic acids, a mixed solvent system of ethanol and water is highly effective.

Solvent SystemSuitability for RecrystallizationRationale
Ethanol/Water Excellent The compound is soluble in hot ethanol and less soluble in water. The addition of water as an anti-solvent to a hot ethanolic solution effectively induces crystallization upon cooling.
Methanol GoodThe compound is likely to be soluble in hot methanol, but its solubility at low temperatures may still be significant, potentially leading to lower yields.
Acetone FairMay be a suitable alternative, but care must be taken due to its lower boiling point.
Water PoorThe compound generally has low solubility in water at most temperatures.[2]
Hexane/Ethyl Acetate PoorThese solvents are generally not polar enough to dissolve the compound sufficiently, even when hot.

Step-by-Step Procedure:

  • Dissolution: Place the crude, dried solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities or if you performed a charcoal treatment, perform a hot filtration at this stage.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the pure white crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture, followed by a wash with cold diethyl ether. Dry the crystals under vacuum to a constant weight.

Purity Assessment

It is crucial to verify the purity of the final product. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of organic compounds. A reverse-phase method is typically suitable.[3][4]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.

    • Detection: UV at 210 nm and 254 nm.

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the compound and to check for the presence of any impurities. The spectra should be clean, with integrations that match the expected number of protons.

References

  • LookChem. 1H-Imidazole-4-carboxylic acid. Available from: [Link]

  • PubChem. Imidazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • World Journal of Pharmaceutical Research. A comprehensive review of method development by HPLC. Available from: [Link]

  • Rezaei-Sameti, M. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 2007, 19(7), 5727-5732.
  • Zhang, J., et al. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. Journal of Chemical Information and Modeling, 2006, 46(6), 2256-2266.
  • ResearchGate. ChemInform Abstract: Syntheses and pKa Determination of 1-(o-Hydroxyphenyl)imidazole Carboxylic Esters. Available from: [Link]

  • ResearchGate. 270 questions with answers in IMIDAZOLES | Science topic. Available from: [Link]

  • Molecules. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Phenyl-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Phenyl-Imidazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic compound. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying, understanding, and mitigating common side products encountered during the synthesis of 2-phenyl-imidazole, primarily via the widely used Debus-Radziszewski reaction and its variations.

Introduction: The Challenge of Pure 2-Phenyl-Imidazole

The synthesis of 2-phenyl-imidazole, a valuable building block in medicinal chemistry and materials science, is often accomplished through the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde (benzaldehyde), and an ammonia source.[1][2] While seemingly straightforward, this multicomponent reaction is frequently plagued by the formation of side products that can complicate purification, reduce yields, and impact the quality of the final product.[3] This guide will address the most common of these challenges in a practical, question-and-answer format, providing not only solutions but also the underlying chemical rationale.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Intractable Gummy, Tarry, or Oily Byproducts

Q1: My reaction has produced a significant amount of a dark, sticky, and insoluble material. What is it, and how can I prevent its formation?

A1: The "gummy" or "tarry" material you are observing is most likely composed of oligomeric or polymeric byproducts.

  • Causality: These undesirable materials arise from the self-condensation of glyoxal and its reaction with ammonia, which competes with the desired imidazole ring formation.[4] The reaction between glyoxal and ammonia in an aqueous medium can lead to the formation of C-N cyclic oligomers through complex pathways involving intermediates like ethanediimine and diaminoethanediol.[4]

  • Troubleshooting & Prevention:

    • Control of Stoichiometry and Reagent Addition: The order and rate of reagent addition are critical. Slowly adding the aldehyde to a pre-formed mixture of the dicarbonyl compound and ammonia source can favor the desired reaction pathway.

    • Temperature Management: While heat is often required to drive the reaction to completion, excessive temperatures can accelerate the rate of oligomerization. Careful temperature control is therefore essential.

    • Solvent Choice: The choice of solvent can influence the solubility of intermediates and the rates of competing reactions. While acetic acid is common, exploring other solvent systems may be beneficial in specific cases.

  • Purification Strategy:

    • If these oligomers have formed, they are often insoluble in many common organic solvents. This property can sometimes be exploited for purification. Triturating the crude product with a suitable solvent may help to dissolve the desired 2-phenyl-imidazole while leaving the polymeric material behind. Subsequent recrystallization or column chromatography of the soluble fraction is then recommended.

Diagram 1: Simplified Reaction Scheme for 2-Phenyl-Imidazole Synthesis and Side Product Formation

Reactants Glyoxal + Benzaldehyde + Ammonia Product 2-Phenyl-Imidazole Reactants->Product Desired Pathway (Debus-Radziszewski Reaction) Oligomers Oligomeric/Polymeric Byproducts Reactants->Oligomers Competing Pathway (Self-Condensation) Oxazole Oxazole Byproduct Reactants->Oxazole Competing Pathway Imidazoline Imidazoline Byproduct (Incomplete Oxidation) Product->Imidazoline Precursor to Product cluster_0 Oxazole Formation Pathway A α-Amino Carbonyl Intermediate C Imine Intermediate A->C + B Benzaldehyde B->C D Cyclization C->D E Dehydration D->E F Oxazole Byproduct E->F

Sources

stability issues of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As Senior Application Scientists, our goal is to combine technical data with practical, field-proven insights to help you navigate potential challenges in your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic organic compound featuring a core imidazole scaffold. The imidazole ring is a common motif in many biologically active molecules and approved drugs.[1] The stability of this compound in its solid, hydrated form is generally good; however, once dissolved, its stability can be influenced by a variety of environmental factors.[1][2] This guide will address the most common stability issues encountered in solution, providing both explanatory background and actionable protocols.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of the imidazole moiety in solution is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing agents.

  • pH: The solubility and stability of imidazole-containing compounds are often pH-dependent due to the protonation/deprotonation of the nitrogen atoms in the imidazole ring.[3] Extreme pH conditions (highly acidic or basic) can promote hydrolysis of the carboxylic acid group or degradation of the imidazole ring itself.[2][4]

  • Light (Photostability): Imidazole derivatives can be susceptible to photodegradation, especially upon exposure to UV light.[2] A forced degradation study on Daclatasvir, a drug containing an imidazole moiety, confirmed its sensitivity to photodegradation in solution.[4] Therefore, it is critical to protect solutions from light.

  • Oxidation: The imidazole ring can be susceptible to oxidation. This can occur via auto-oxidation, which may be mediated by basic conditions, or in the presence of oxidizing agents like hydrogen peroxide.[2][4]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways. While modest heating may be used to dissolve the compound, prolonged exposure to high temperatures should be avoided.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on studies of structurally related imidazole compounds, the two most probable degradation pathways are oxidation and photodegradation.[4]

  • Oxidative Degradation: Base-mediated autoxidation is a known degradation pathway for imidazole rings.[4] This process can lead to the formation of various oxidized species, potentially involving ring-opening or the formation of hydroxylated derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation pathways. For the related drug Daclatasvir, photodegradation resulted in multiple degradation products, indicating a complex series of reactions initiated by light absorption.[4]

The diagram below illustrates these potential degradation routes.

G cluster_main Stability of 2-Phenyl-1H-imidazole-4-carboxylic acid in Solution cluster_stress Stress Factors cluster_products Potential Degradation Products Compound 2-Phenyl-1H-imidazole- 4-carboxylic acid Oxidized Oxidized Species (e.g., hydroxylated derivatives, ring-opened products) Compound->Oxidized Oxidation Photo Photodegradants Compound->Photo Photodegradation Hydrolyzed Hydrolysis Products Compound->Hydrolyzed Hydrolysis Oxidation Oxidizing Agents (e.g., H₂O₂, O₂) Basic Conditions Light Light Exposure (UV, Visible) pH Extreme pH (Acid/Base Hydrolysis)

Caption: Potential degradation pathways for 2-Phenyl-1H-imidazole-4-carboxylic acid in solution.

Q3: How should I prepare and store stock solutions of this compound?

A3: To maximize the longevity of your solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. For aqueous solutions, use purified water (e.g., Milli-Q). The compound is expected to be soluble in polar aprotic solvents like DMF and methanol.[2]

  • Preparation: Prepare solutions fresh whenever possible. If using sonication or gentle heating to aid dissolution, do so for the shortest time necessary and monitor for any color change.

  • Storage: Store solutions at low temperatures, typically 2-8°C for short-term storage or -20°C to -80°C for long-term storage.[5][6] Solutions should always be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[2]

  • Inert Atmosphere: For maximum stability, especially if the solution will be stored for an extended period, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.

Q4: I am observing precipitate formation in my aqueous buffer. What is the cause?

A4: Precipitate formation is likely due to either low solubility at the buffer's pH or the compound crashing out of solution at storage temperatures. Imidazole and its derivatives have pH-dependent solubility.[3] The carboxylic acid group and the imidazole ring have distinct pKa values, meaning the net charge and polarity of the molecule change with pH. If the buffer pH is near the isoelectric point of the compound, its aqueous solubility will be at a minimum. Consider adjusting the pH of your buffer or using a co-solvent like DMSO or ethanol to improve solubility.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem Probable Cause(s) Recommended Solution(s)
Changing solution color (e.g., turning yellow/brown) Oxidation or Photodegradation: This is a common sign of compound degradation, often due to exposure to air (oxygen) and/or light.[2][4]1. Prepare fresh solution. 2. Ensure the solution is protected from light at all times using amber vials or foil wrapping. 3. Consider de-gassing the solvent before use and storing the final solution under an inert atmosphere (e.g., argon).
Inconsistent results in biological assays over time Compound Degradation: The active concentration of your compound is likely decreasing due to instability in the assay medium or during storage.1. Perform a stability check of the compound in your specific assay buffer under incubation conditions (e.g., 37°C, 5% CO₂). 2. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles.[6] 3. Include a freshly prepared standard in each assay to monitor for potency changes.
Appearance of new peaks in HPLC/LC-MS analysis Degradation: The new peaks are likely degradation products formed during sample preparation or storage.1. Review your sample handling and storage procedures. Ensure samples are kept cool and protected from light. 2. Compare the chromatogram to a freshly prepared standard to confirm the identity of the new peaks as degradants. 3. If the degradation is unavoidable, your analytical method may need to be validated as a "stability-indicating method" capable of resolving the parent compound from its degradation products.[7]
Poor peak shape (tailing) in reverse-phase HPLC Secondary Silanol Interactions: The basic nitrogen atoms of the imidazole ring can interact with residual acidic silanol groups on the silica-based column packing, causing peak tailing.[7]1. Lower the mobile phase pH to 2.5-3.0 by adding an acid like formic acid or phosphoric acid. This protonates the silanol groups, minimizing the unwanted interaction.[7][8] 2. Use a column with end-capping or a different stationary phase designed for basic compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a stock solution suitable for long-term storage.

Materials:

  • This compound (MW will vary based on hydration state; use the value from the supplier's bottle for calculations)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

Procedure:

  • Calculate the mass of the compound required to make your desired volume of a 10 mM solution. Example: For 5 mL of a 10 mM solution of a compound with MW = 206.19 g/mol (monohydrate), you would need 1.03 mg.

  • Weigh the calculated amount of the compound directly into a sterile amber vial.

  • Add the required volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but avoid overheating.

  • (Optional) Purge the vial headspace with argon or nitrogen for 30-60 seconds to displace oxygen.

  • Seal the vial tightly with paraffin film.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[7] This workflow is based on ICH guideline principles.[9]

G cluster_stress Expose Aliquots to Stress Conditions (24-72h) start Prepare Stock Solution (e.g., in ACN:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Distribute base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Distribute oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Distribute photo Photolytic (ICH Option 2 Light Box) start->photo Distribute thermal Thermal (60°C in solution) start->thermal Distribute control Prepare Control Samples (No Stress, Stored at 4°C in dark) start->control Distribute analyze Analyze All Samples by HPLC-UV/MS (at t=0 and final timepoint) acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze control->analyze data Data Analysis: - Calculate % Degradation - Identify Major Degradants - Perform Mass Balance analyze->data end Establish Degradation Profile data->end

Caption: Workflow for a forced degradation study of this compound.

Summary of Stress Conditions for Forced Degradation:

ConditionReagent/SetupTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp2 - 24 hours
Oxidation 3% H₂O₂Room Temp24 - 72 hours
Thermal (Solution) Solution in original solvent60°C72 hours
Photostability ICH-compliant light chamberChamber TempPer ICH Q1B[9]

Note: The goal is to achieve 5-20% degradation. Durations and temperatures may need to be optimized.[7]

Protocol 3: HPLC-UV Method for Stability Assessment

This is a starting point for an analytical method to separate the parent compound from potential degradants.

Instrumentation & Columns:

  • HPLC system with UV/DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at 254 nm and 280 nm, or acquire a full spectrum (210-400 nm) with a DAD.

  • Injection Volume: 10 µL

Rationale:

  • The C18 column provides good retention for the phenyl-imidazole core.

  • Using formic acid in the mobile phase serves two purposes: it acidifies the mobile phase to ensure good peak shape for the basic imidazole compound[7], and it is compatible with mass spectrometry if LC-MS analysis is desired for degradant identification.[8]

References

  • Y. C. Lin, et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]

  • S. Ghosh, et al. (2017). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. [Link]

  • H. Tamura, et al. (2015). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes. ResearchGate. [Link]

  • Solubility of Things (n.d.). Imidazole. [Link]

  • B. Hachuła, et al. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. PubMed. [Link]

  • P&S Chemicals (n.d.). Product information, this compound. [Link]

  • PubChem (n.d.). 2-phenyl-1H-imidazole-4-carboxylic acid. [Link]

  • Y. Huang, et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • SIELC Technologies (2018). 1H-Imidazole-4-carboxylic acid. [Link]

  • ICH (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • G. Li, et al. (2018). Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Connect Journals. [Link]

Sources

troubleshooting low purity in 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to product purity during synthesis and purification. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reproducible outcomes in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is off-white or yellowish instead of white. What causes this discoloration and how can I remove it?

A1: Discoloration in imidazole syntheses is a frequent issue, often stemming from trace impurities formed during the reaction.

Causality: The likely culprits are highly conjugated, colored byproducts. These can arise from polymerization of aldehydes used in the synthesis (like glyoxal or benzaldehyde derivatives) or from air oxidation of reaction intermediates, especially under prolonged heating. The Debus-Radziszewski synthesis, a common route to this class of compounds, is known for producing such colored side products if not carefully controlled[1].

Troubleshooting Protocol: Activated Carbon Decolorization Activated carbon is highly effective at adsorbing large, flat, conjugated molecules that are often responsible for color[2][3].

  • Dissolution: In a suitable flask, dissolve your crude this compound in the minimum amount of a hot solvent. A good starting point is a mixture of ethanol and water (e.g., 90:10 or 80:20), as the compound has good solubility in hot alcohols[4].

  • Carbon Addition: Add activated carbon to the hot solution. The amount should be approximately 1-2% of the solute's weight. Using an excessive amount can lead to significant loss of your desired product due to non-specific adsorption.

  • Heating: Gently reflux the mixture for 10-15 minutes. This allows sufficient time for the carbon to adsorb the color bodies.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to prevent your product from prematurely crystallizing on the filter paper along with the carbon. Use a pre-heated funnel (e.g., by passing hot solvent through it) and fluted filter paper for rapid filtration.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified white crystals by vacuum filtration and wash with a small amount of cold solvent.

Q2: My HPLC analysis shows a main peak with several smaller, unresolved peaks or shoulders. How can I improve the separation to accurately assess purity?

A2: Poor resolution in HPLC is often a matter of optimizing the mobile phase and column conditions to better differentiate between your target compound and closely related impurities.

Causality: Impurities with similar polarity to your product, such as isomers or precursors, will elute closely, causing peak overlap. 2-Phenyl-1H-imidazole-4-carboxylic acid is an amphoteric molecule with a carboxylic acid group (acidic) and an imidazole ring (basic, pKa ≈ 7)[5]. This allows for significant manipulation of its retention behavior through pH adjustment of the mobile phase.

Workflow for HPLC Method Optimization:

HPLC_Optimization Start Start: Low Purity Result Check_pH Adjust Mobile Phase pH (e.g., pH 2.5-3.5 with H3PO4 or Formic Acid) Start->Check_pH Protonate carboxylate & suppress silanol interactions Change_Gradient Modify Gradient Slope (Make it shallower around product elution time) Check_pH->Change_Gradient Increase separation window Check_Column Verify Column Type (C18 is standard, consider Phenyl-Hexyl for aromatic selectivity) Change_Gradient->Check_Column Enhance π-π interactions Result Purity > 98%? Check_Column->Result Success End: Method Optimized Result->Success Yes Failure Consider orthogonal method (e.g., HILIC or different column chemistry) Result->Failure No

Caption: HPLC Method Optimization Workflow.

Detailed Protocol: Reverse-Phase HPLC for Purity Analysis This protocol is a robust starting point for analyzing imidazole carboxylic acids[6][7].

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase; provides good hydrophobic retention.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH ensures the carboxylic acid is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 210 nm or 254 nmThe imidazole and phenyl rings provide strong chromophores for UV detection.
Sample Prep 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution.
Q3: My product yield is low after recrystallization. What are the common causes and how can I improve recovery?

A3: Low yield from recrystallization is typically due to one of two main factors: using an inappropriate solvent system or premature crystallization during workup.

Causality: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold[8]. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, drastically reducing yield. Conversely, using too much solvent will also keep more product dissolved upon cooling.

Troubleshooting Protocol: Optimizing Recrystallization

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and near their boiling points. Good candidates for this molecule include ethanol, water, methanol, and mixtures like ethanol/water or acetone/hexane[4][9].

    • Ideal: Sparingly soluble at room temp, very soluble when hot.

    • Poor: Very soluble at room temp OR insoluble even when hot.

  • Use Minimal Hot Solvent: This is the most critical step for maximizing yield.

    • Heat your chosen solvent to boiling.

    • Add the hot solvent to your crude solid in small portions, swirling and heating after each addition, until the solid just dissolves. Avoid adding a large excess.

  • Slow Cooling: Allow the flask to cool slowly on the benchtop. Slow crystal growth excludes impurities more effectively and forms larger, easier-to-filter crystals. Rapid cooling (e.g., plunging directly into an ice bath) can trap impurities and mother liquor.

  • Ice Bath: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Washing: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor without re-dissolving the product.

Q4: The purity of my product is consistently low (~95%), and I suspect unreacted starting materials or isomeric byproducts. How can I remove these?

A4: When simple recrystallization fails to remove persistent impurities, exploiting the chemical handles of the molecule through acid-base extraction or employing chromatography are effective next steps.

Causality: The Radziszewski reaction can suffer from side reactions or incomplete conversion[1][10]. Potential impurities include:

  • Unreacted Benzaldehyde: Less polar than the product.

  • Unreacted Glyoxal derivatives: More polar than the product.

  • Isomeric Impurities: For example, 2-Phenyl-1H-imidazole-5 -carboxylic acid. These isomers often have very similar polarities, making them difficult to separate by crystallization alone.

Troubleshooting Workflow:

Purification_Strategy Start Start: Purity < 95% after Recrystallization AcidBase Perform Acid-Base Extraction Start->AcidBase Exploit acidic/basic sites CheckPurity1 Check Purity by HPLC AcidBase->CheckPurity1 ColumnChrom Perform Silica Gel Column Chromatography CheckPurity1->ColumnChrom Purity < 98% Success End: High Purity Product CheckPurity1->Success Purity > 98% CheckPurity2 Check Purity by HPLC ColumnChrom->CheckPurity2 Separate by polarity CheckPurity2->Success Purity > 98% Reassess Re-evaluate impurity identity (LC-MS, NMR) CheckPurity2->Reassess Purity < 98%

Caption: Advanced Purification Strategy Workflow.

Protocol: Acid-Base Extraction This technique leverages the carboxylic acid functionality.

  • Dissolve: Dissolve the impure solid in an organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base (e.g., 1M sodium bicarbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities (like benzaldehyde) will remain in the organic layer.

  • Separate Layers: Discard the organic layer.

  • Acidify: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~3-4). The purified product will precipitate out of the solution.

  • Isolate: Collect the solid by vacuum filtration, wash with cold water, and dry.

Q5: My elemental analysis is correct, but my product appears wet or clumpy. How do I confirm and control the hydration state?

A5: The "hydrate" designation indicates that water is an integral part of the crystal structure. Inconsistent hydration can affect physical properties and accurate weighing. Karl Fischer titration is the gold standard for determining water content.

Causality: The number of water molecules in the crystal lattice can vary depending on the crystallization conditions (solvent, temperature, humidity). This can lead to a product that is physically clumpy or has a variable water content lot-to-lot, impacting accurate molar calculations.

Protocol: Water Content Determination by Karl Fischer Titration Karl Fischer (KF) titration is a highly specific and precise method for water determination[11][12].

  • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content (<1%).

  • Solvent System: A methanol-based solvent is typically used. For acidic samples like this one, a buffer such as imidazole should be added to the KF solvent to maintain the optimal pH range (5.5-8) for the reaction[12][13].

  • Sample Preparation: Accurately weigh a sample of your product and add it directly to the titration vessel. Ensure it dissolves completely.

  • Titration: The instrument will automatically titrate the sample with the KF reagent (which contains iodine) until all water has been consumed.

  • Calculation: The instrument software will calculate the percentage of water based on the amount of titrant used. Compare this value to the theoretical water content for a monohydrate, dihydrate, etc., to confirm the hydration state.

Controlling Hydration: To ensure a consistent hydration state, strictly control the crystallization solvent system and drying conditions (temperature, vacuum pressure, time). Storing the final product in a desiccator can prevent absorption of atmospheric moisture.

References

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • MDPI. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • ResearchGate. General reaction scheme of the Debus–Radziszewski imidazole synthesis. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Sci Vis Lab via YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2012).
  • World Journal of Pharmaceutical Research. A comprehensive review of method development by HPLC. [Link]

  • National Institutes of Health (NIH). (2024). 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. [Link]

  • Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. [Link]

  • Mettler Toledo. Karl Fischer Titration - School experiments. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • Google Patents. (2007).
  • Quveon. THE BASICS OF KARL FISCHER TITRATION. [Link]

  • PubMed. (2000). Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives. [Link]

  • 2a biotech. Products. [Link]

  • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • National Institutes of Health (NIH). (2020). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. [Link]

  • ResearchGate. (2015). (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. [Link]

  • World Journal of Pharmaceutical Research. (2020). a review article on synthesis of imidazole derivatives. [Link]

  • Huamei Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. [Link]

  • MDPI. (2021). Removal of Selected Dyes on Activated Carbons. [Link]

  • ResearchGate. (2022). (PDF) Aqueous solution decolorization utilizing low-cost activated carbon produced from agricultural waste. [Link]

  • ResearchGate. (2024). (PDF) 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. [Link]

Sources

Technical Support Center: Chiral Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Racemization

Welcome to the technical support center for chiral imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of chiral imidazoles. Racemization—the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers—is a critical challenge that can compromise the biological activity and safety of pharmaceutical compounds.[1]

This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will delve into the mechanistic underpinnings of racemization, offer field-proven protocols to mitigate this issue, and provide methods for accurate stereochemical analysis.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental observations that may indicate a loss of stereochemical purity and provides actionable solutions.

Q1: My final chiral imidazole product shows significant racemization after purification by silica gel chromatography. What is happening and how can I fix it?

A1: This is a common and often frustrating issue. The acidic nature of standard silica gel can catalyze racemization, particularly if your chiral imidazole has certain structural features.

Causality: The acidic protons on the silica surface can interact with the imidazole ring or adjacent stereocenters. If the chiral center is an α-carbon to a carbonyl group, this acidity can promote enolization, a key pathway to racemization.[1][2] The planar enol intermediate can be protonated from either face, leading to a loss of stereochemical information.[1][2]

Troubleshooting & Solutions:

  • Neutralize Your Silica: Before performing chromatography, wash your silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% triethylamine in the eluent system), and then with the pure eluent to remove excess base. This deactivates the acidic sites.

  • Alternative Stationary Phases: Consider using less acidic or neutral stationary phases such as alumina (neutral or basic grade), or using reversed-phase chromatography if your compound is suitable.

  • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation. The longer the compound is adsorbed on the silica, the greater the opportunity for racemization.

  • Temperature Control: If possible, run the chromatography at a lower temperature (e.g., in a cold room) to slow down the rate of racemization.

Q2: I'm using a strong base (e.g., NaH, LDA) to deprotonate a precursor, and I'm losing enantiomeric excess (e.e.). Why does this happen even at low temperatures?

A2: The choice and handling of the base are critical. Strong, non-nucleophilic bases are often necessary, but they can be a primary cause of racemization, especially for protons on a stereogenic center.

Causality: Strong inorganic bases can induce racemization by abstracting a proton at the chiral center, leading to a planar, achiral carbanion or enolate intermediate.[3][4] Even at low temperatures, this process can be rapid if the resulting anion is stabilized (e.g., by an adjacent carbonyl or aryl group). A study on chiral imidazolines found that strong inorganic bases can cause racemization, particularly when a nitrogen atom in the ring is unsubstituted.[3] This is thought to occur through a symmetry-allowed ring-opening mechanism to a diazapentadienyl anion.[3]

Troubleshooting & Solutions:

  • Switch to a Weaker Base: If the acidity of the proton allows, consider using a milder amine base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an organic amine like triethylamine. Research has shown that amine bases often do not cause racemization in chiral imidazoline systems.[3]

  • Precise Stoichiometry: Use the minimum effective amount of strong base, typically 1.0 to 1.1 equivalents. Excess base increases the risk of side reactions and racemization.

  • Inverse Addition: Add the substrate solution slowly to the base solution at low temperature (-78 °C). This ensures the base is not in large excess at any point and that the generated anion can react quickly with the electrophile.

  • Choice of Counterion: The counterion (e.g., Li+, Na+) can influence the aggregation state and reactivity of the intermediate. In some cases, switching from lithium (LDA) to sodium (NaHMDS) or potassium (KHMDS) bases can alter the stereochemical outcome.

Q3: My synthesis involves forming the imidazole ring from a chiral α-amino aldehyde or α-amino ketone. At what stage is racemization most likely to occur?

A3: The cyclization and aromatization steps are the most vulnerable points for racemization when starting with chiral α-amino carbonyl compounds.

Causality: The α-proton of an amino carbonyl compound is highly susceptible to abstraction due to the electron-withdrawing nature of the carbonyl group.[5] During the cyclization reaction (e.g., in a Debus-Radziszewski synthesis), the reaction conditions often involve heat and/or acidic or basic catalysts, which can facilitate enolization and subsequent racemization before or during ring formation.[6][7]

Logical Workflow for Pinpointing Racemization:

Caption: Workflow to identify the step causing racemization.

Troubleshooting & Solutions:

  • Milder Cyclization Conditions: Explore modern, milder methods for imidazole synthesis that avoid harsh temperatures and strong acids/bases.[8][9] For instance, certain multicomponent reactions catalyzed by Lewis acids like CuCl2 or ZrCl4 can proceed under more controlled conditions.[10][11]

  • Protecting Group Strategy: The choice of N-protecting group on the amino acid derivative is crucial. Bulky or electron-withdrawing groups can sometimes hinder the formation of planar intermediates that lead to racemization.

  • In-Situ Generation: Develop a process where the sensitive chiral α-amino aldehyde is generated in situ and immediately consumed in the cyclization step, minimizing its exposure to conditions that could cause racemization.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the most reliable method for determining the enantiomeric excess (e.e.) of my chiral imidazole?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric purity of chiral imidazoles.[12][13][14]

Methodology Overview:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns like Chiralpak® and Chiralcel® (e.g., IB, IC, OJ, OD-H) are widely used and show excellent resolving power for a broad range of imidazole derivatives.[12][14][15]

  • Mode of Separation: These columns are versatile and can be used in normal-phase, reversed-phase, or polar organic modes.[12][15]

    • Normal-Phase (NP): Typically uses hexane/alcohol mixtures. Often provides the best resolution.

    • Reversed-Phase (RP): Uses water/acetonitrile or water/methanol mixtures, often with a buffer like ammonium acetate.[12] This is advantageous for compounds with higher polarity.

  • Method Development: Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol for NP-HPLC) and a flow rate of 1.0 mL/min. Optimize the ratio of solvents to achieve baseline separation of the enantiomers. Small amounts of additives like diethylamine (DEA) can sometimes improve peak shape for basic compounds.[13][14]

Data Comparison for HPLC Method Selection:

ParameterNormal-Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
Typical Mobile Phase Hexane/IPA, Hexane/EtOHACN/Water, MeOH/WaterACN, MeOH, EtOH
Advantages Often higher resolution, good for less polar compounds.[12]Good for polar compounds, uses less hazardous solvents.[12]Fast analysis times, good peak shapes.[13]
Considerations Solvent miscibility, cost of solvents.Compound solubility, potential for buffer precipitation.May offer different enantiomer elution order.[13]
Q5: Can reaction temperature significantly impact racemization?

A5: Absolutely. Temperature is a critical parameter to control.

Causality: Racemization is a chemical process with an activation energy barrier.[1] Increasing the reaction temperature provides more thermal energy to the molecules, allowing them to overcome this barrier more easily and frequently.[16][17] This accelerates the rate of racemization, often more significantly than it accelerates the desired reaction, leading to a net loss in enantiomeric excess. For instance, studies on axially chiral imidazoles have noted significant racemization (a loss of 24% e.e.) occurring at 75 °C over 10 hours.[18]

Best Practices:

  • Run at the Lowest Possible Temperature: Determine the minimum temperature at which your desired reaction proceeds at an acceptable rate.

  • Maintain Consistent Temperature: Use a reliable cryostat or cooling bath to maintain a steady temperature, especially during the addition of reagents.

  • Monitor Time: Be aware that even at low temperatures, racemization can occur over extended reaction times. Monitor the reaction closely and quench it as soon as it reaches completion.

Q6: How can I use a chiral auxiliary to control stereochemistry during imidazole synthesis?

A6: A chiral auxiliary is a temporary chiral group that you attach to your starting material to direct the stereochemical outcome of a reaction. After the key stereocenter is set, the auxiliary is removed.[19]

Mechanism of Action: The auxiliary creates a chiral environment around the reactive center. It sterically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This leads to the preferential formation of one diastereomer over the other.

Experimental Protocol: Evans Asymmetric Alkylation for a Precursor This protocol outlines the use of an Evans oxazolidinone auxiliary to set a stereocenter that could later be incorporated into an imidazole synthesis.

  • Acylation of Auxiliary: React the chiral oxazolidinone auxiliary with an acyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid (e.g., LiCl) in THF to form the N-acyl oxazolidinone.

  • Enolate Formation: Cool the solution to -78 °C and add a strong base (e.g., NaHMDS) to deprotonate the α-carbon, forming a Z-enolate.

  • Diastereoselective Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed. The bulky group on the auxiliary directs the electrophile to the opposite face.

  • Auxiliary Removal: Cleave the alkylated auxiliary using a method like lithium hydroxide/hydrogen peroxide to yield the chiral carboxylic acid without racemizing the newly formed stereocenter.

Diagram of Stereocontrol with a Chiral Auxiliary:

Caption: General workflow for using a chiral auxiliary.

References

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (2023). MDPI. [Link]

  • Busacca, C. A., et al. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9756–9761. [Link]

  • Podolska, M., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Optimized HPLC chromatograms of eight imidazole antifungal drug.... (n.d.). ResearchGate. [Link]

  • Supramolecularly Assisted Synthesis of Chiral Tripodal Imidazolium Compounds. (n.d.). ResearchGate. [Link]

  • Racemization. (n.d.). Wikipedia. [Link]

  • Wang, Y., et al. (2023). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Journal of the American Chemical Society. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Lamm, B., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. [Link]

  • Valls, A., et al. Supramolecularly Assisted Synthesis of Chiral Tripodal Imidazolium Compounds. Universitat Jaume I. [Link]

  • Generic mechanisms for acid‐catalysed racemisation. (n.d.). ResearchGate. [Link]

  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Base catalyzed racemization of amino acid derivatives. (n.d.). ResearchGate. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Zhang, P., et al. (2023). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. [Link]

  • Wang, C., et al. (2022). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances. [Link]

  • An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. (n.d.). RSC Publishing. [Link]

  • Asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines. (2013). Tetrahedron Letters, 54(33), 4471–4473. [Link]

  • Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson. (n.d.). Sketchy. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2021). Nature Communications, 12(1), 5285. [Link]

  • O'Brien, Z. M., & O'Brien, A. G. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(24), 4457–4474. [Link]

  • Synthesis of 2,4,5‐trisubstituted imidazoles. (n.d.). ResearchGate. [Link]

  • Di Lello, P., et al. (2022). The Heat is On: Temperature Increase Mimics Allosteric Signaling in Imidazole-Glycerol Phosphate Synthase. Nature Communications. [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. (2019). Russian Chemical Reviews, 88(6), 575–605. [Link]

  • Clayden, J. (2012). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Synthesis of 2,4,5-trisubstituted imidazole derivatives | Download Table. (n.d.). ResearchGate. [Link]

  • racemization of a carbonyl compound. (2017, March 27). YouTube. [Link]

  • Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Imidazoles. (n.d.). Baran Lab. [Link]

  • Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. (1984). Journal of Chromatography A, 284, 125–134. [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (2019). Molecules, 24(17), 3073. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). NIH. [Link]

  • 7.4 Racemization Assays. (n.d.). [Link]

  • The Heat is On: Temperature Increase Mimics Allosteric Signaling in Imidazole-Glycerol Phosphate Synthase. (2022, October 6). ResearchGate. [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. (1999). Journal of Peptide Research, 53(3), 322–328. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). Molecules, 28(15), 5831. [Link]

  • Epimerisation in Peptide Synthesis. (2020). Malaysian Journal of Chemistry, 22(1), 16–29. [Link]

  • Racemization in the use of N-(9-(9-phenylfluorenyl))serine-derived cyclic sulfamidates in the synthesis of delta-keto alpha-amino carboxylates and prolines. (2002). The Journal of Organic Chemistry, 67(19), 6798–6801. [Link]

Sources

challenges in the functionalization of the imidazole ring

Author: BenchChem Technical Support Team. Date: January 2026

Imidazole Functionalization Technical Support Center

Welcome to the technical support center for imidazole functionalization. The imidazole ring is a cornerstone heterocycle in medicinal chemistry and materials science, celebrated for its unique electronic properties and its role as a bioisostere for amides.[1] However, its rich chemistry, including tautomerism and its ability to act as both an acid and a base, presents a unique set of challenges in the lab.[1]

This guide is designed to provide you with practical, field-tested solutions to the most common issues encountered during the synthesis and modification of imidazole-containing molecules. We will move from quick-resolution FAQs to in-depth troubleshooting guides, explaining the chemical principles behind each problem and solution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-frequency issues that can often be resolved with targeted adjustments to your reaction setup.

Q1: My N-alkylation of an unsymmetrical imidazole is yielding an inseparable mixture of N1 and N3 regioisomers. What is the primary cause and how can I fix it?

A: This is a classic challenge rooted in the tautomeric nature of the N-H imidazole.[1] When deprotonated, the resulting imidazolide anion has its negative charge delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[2] The key to selectivity is to exploit subtle steric and electronic differences.

  • Root Cause: The two ring nitrogens have similar reactivity, especially if the substituents at C4 or C5 are small.[2][3]

  • Quick Fixes:

    • Steric Control: If possible, switch to a bulkier alkylating agent. The increased steric demand will favor alkylation at the less hindered nitrogen atom.[3][4]

    • Electronic Influence: An electron-withdrawing group (EWG) at the C4(5) position will deactivate the adjacent N3 nitrogen, favoring alkylation at the more distant N1 position.[3][4] Conversely, an electron-donating group (EDG) will have a less pronounced effect.

    • Reaction Conditions: The choice of base and solvent matters. "Neutral" conditions (e.g., in ethanol) proceed through an SE2' mechanism with the free base, while basic conditions (e.g., with NaH) involve the imidazolide anion via an SE2cB mechanism, which can lead to different product ratios.[3][4]

Q2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a bromo-imidazole is failing. I see mostly starting material or debrominated byproduct. What's happening to my catalyst?

A: You are likely experiencing catalyst poisoning or inhibition. The sp²-hybridized nitrogen of the imidazole ring is a potent ligand for transition metals like palladium.[5] This coordination can sequester the active catalyst, preventing it from participating in the catalytic cycle.[6]

  • Root Cause: The lone pair of electrons on the imidazole nitrogen coordinates strongly to the Pd(II) center, forming stable, off-cycle complexes that inhibit catalytic turnover.[5][6]

  • Quick Fixes:

    • Protect the Nitrogen: The most reliable solution is to protect the imidazole N-H with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), before attempting the coupling.[3][7]

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes mitigate this issue by promoting the desired reductive elimination step over catalyst inhibition.[6]

    • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for faster activation and can sometimes outperform traditional Pd sources in these challenging systems.[6]

Q3: I'm struggling to remove an N-Boc protecting group from my imidazole without damaging other sensitive functional groups on my molecule. Standard acidic conditions (TFA) are too harsh. Are there milder alternatives?

A: Yes, the N-Boc group on imidazoles is known to be more labile under certain basic or nucleophilic conditions compared to Boc-protected amines. This allows for selective deprotection.

  • Root Cause: The electron-withdrawing nature of the imidazole ring makes the carbonyl carbon of the Boc group more electrophilic and susceptible to nucleophilic attack.

  • Mild Deprotection Protocol: A highly effective method is using sodium borohydride (NaBH₄) in ethanol at room temperature.[8] This method is remarkably selective, leaving N-Boc protected amines, indoles, and pyrroles intact while efficiently cleaving the N-Boc from imidazoles.[8][9] Other reported methods include using bases like K₂CO₃ in methanol with heating or Cs₂CO₃ with imidazole at 70 °C.[9]

Q4: Which C-H bond on the imidazole ring is the most acidic and therefore the easiest to deprotonate for direct functionalization?

A: The C2-H bond is the most acidic proton on the imidazole ring.[3]

  • Chemical Principle: The acidity of the C-H bonds generally follows the order C2 > C5 > C4.[10] Deprotonation at C2 results in an anion that is stabilized by the adjacent nitrogen atoms and the formation of a stable N-heterocyclic carbene (NHC) precursor. This makes the C2 position the primary target for functionalization via deprotonation with strong bases like n-butyllithium, followed by quenching with an electrophile.[11]

Section 2: In-Depth Troubleshooting Guides

This section provides comprehensive workflows for tackling more complex and persistent challenges in imidazole functionalization.

Guide 1: Achieving Regiocontrol in Direct C-H Functionalization (C2 vs. C5)

Problem Statement: My direct C-H arylation reaction on an N-substituted imidazole is giving poor regioselectivity, resulting in a mixture of C2 and C5-arylated products, or it is failing to react at the desired position.

Root Cause Analysis: The regiochemical outcome of transition-metal-catalyzed C-H functionalization is a delicate balance of electronic effects, steric hindrance, and the specific mechanism of the catalyst system employed.[3]

  • Electronic Bias: The C5 position is generally the most electron-rich and susceptible to electrophilic-style palladation mechanisms (CMD or EMD pathways), which are common with Pd(OAc)₂ and carbonate or carboxylate bases.[3][10]

  • Acidity Bias: As noted in the FAQ, the C2 position is the most acidic, making it susceptible to functionalization pathways that involve a concerted metalation-deprotonation (CMD) step, especially with stronger bases or different catalytic systems.[10]

  • Catalyst System: The choice of metal, ligand, and base can dramatically shift the selectivity. For example, palladium catalysts often favor C5-arylation, while certain nickel catalyst systems show high selectivity for the C2 position.[3][12]

Troubleshooting Workflow & Protocol

The following workflow can help you systematically achieve the desired regioselectivity.

G start Poor C-H Arylation Regioselectivity target_c5 Is C5 the Desired Product? start->target_c5 target_c2 Is C2 the Desired Product? target_c5->target_c2 No pd_system Strategy 1: Palladium Catalysis Use Pd(OAc)2 with a weak base (e.g., K2CO3, KOAc). target_c5->pd_system Yes ni_system Strategy 2: Nickel Catalysis Use Ni(OTf)2/dcype in t-amyl alcohol. target_c2->ni_system Yes pd_protocol Result: Favors C5-Arylation due to electrophilic palladation at the electron-rich C5. pd_system->pd_protocol protecting_group Strategy 3: Use a Directing Group Protect N1 with a group like SEM. pd_system->protecting_group Still poor selectivity? ni_protocol Result: Favors C2-Arylation. Offers an alternative pathway. ni_system->ni_protocol pg_result Result: SEM group strongly directs palladation to the C5 position. protecting_group->pg_result

Caption: Troubleshooting workflow for C-H arylation regioselectivity.

Detailed Protocol: Selective C5-Arylation of 1-SEM-Imidazole [3]

This protocol leverages the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, which reliably directs arylation to the C5 position.

  • Reagents & Setup:

    • 1-SEM-imidazole (1.0 equiv)

    • Aryl Bromide (1.5 equiv)

    • Pd(OAc)₂ (5 mol%)

    • P(o-tol)₃ (10 mol%)

    • K₂CO₃ (2.0 equiv)

    • Anhydrous DMF

    • Set up the reaction in an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • To the flask, add 1-SEM-imidazole, the aryl bromide, K₂CO₃, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

  • Causality: The SEM group at N1 sterically blocks the C2 position and electronically directs the palladium catalyst to the C5 position, leading to high regioselectivity.[10] The use of a relatively weak carbonate base favors the electrophilic palladation mechanism at the electron-rich C5 position.[3][10]

Guide 2: Overcoming Catalyst Inhibition in Imidazole Cross-Coupling Reactions

Problem Statement: A Suzuki-Miyaura coupling reaction using an unprotected bromo-imidazole substrate results in low conversion, significant debromination, and formation of a dark precipitate (palladium black).

Root Cause Analysis: This is a severe case of catalyst poisoning and side reactions.

  • Catalyst Poisoning: As discussed in the FAQ, the N-H imidazole and the product coordinate to the palladium catalyst, removing it from the catalytic cycle.[5][6]

  • Debromination: This side reaction, also called hydrodehalogenation, occurs when the oxidative addition complex reacts with a hydride source instead of the boronic acid.[7] Strong bases in the presence of protic solvents (like trace water in the solvent or base) can generate hydride donors, facilitating this pathway.[7]

  • Palladium Black: The formation of palladium black indicates that the Pd(0) catalyst, once reductively eliminated, is aggregating and precipitating out of solution instead of re-entering the catalytic cycle. This is often a sign that the ligand cannot sufficiently stabilize the Pd(0) species, a problem exacerbated by catalyst poisoning.

Troubleshooting Strategies & Protocol

A multi-faceted approach is required to solve this issue, focusing on protecting the imidazole nitrogen and optimizing the catalytic system.

Table 1: Troubleshooting Strategies for Failed Imidazole Suzuki Coupling

StrategyActionRationale
1. Substrate Modification (Highest Priority) Protect the imidazole N-H with a robust group like SEM or a more labile group like Boc.Physically blocks the coordinating nitrogen atom from accessing the palladium center, preventing catalyst poisoning.[3][7]
2. Catalyst & Ligand System Use a modern, bulky ligand (e.g., XPhos, SPhos, RuPhos) with a suitable palladium source (e.g., Pd₂(dba)₃) or a pre-catalyst.Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step, helping it outcompete catalyst deactivation and debromination pathways.[6]
3. Base and Solvent Choice Use an anhydrous, weaker base like K₃PO₄ or Cs₂CO₃. Ensure the use of anhydrous solvents (e.g., dioxane, toluene).Minimizes the generation of hydride species that lead to debromination.[7][13] Anhydrous conditions are critical.[13]
4. Temperature Control Run the reaction at the lowest effective temperature (e.g., 80-100 °C).Higher temperatures can sometimes increase the rate of side reactions, including debromination and catalyst decomposition.[7]

Detailed Protocol: Robust Suzuki Coupling of N-Boc-4-bromoimidazole [14]

This protocol incorporates protection and an optimized catalyst system to ensure high yield and minimal side products.

  • Reagents & Setup:

    • N-Boc-4-bromoimidazole (1.0 equiv)

    • Arylboronic Acid (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (3.0 equiv, finely ground)

    • Anhydrous Dioxane/Water (e.g., 10:1 mixture)

    • Set up in a Schlenk flask under an inert atmosphere.

  • Procedure:

    • Add the N-Boc-4-bromoimidazole, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the flask.

    • Evacuate and backfill with inert gas three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction to 100 °C and stir for 4-12 hours.

    • Monitor completion by LC-MS.

  • Workup & Purification:

    • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water, then brine. Dry over Na₂SO₄.

    • Concentrate and purify by column chromatography to yield the N-Boc protected coupled product. The Boc group can then be removed if desired.

  • Causality: The Boc group prevents catalyst poisoning. The Pd/SPhos system is highly active and promotes rapid catalytic turnover, minimizing the time for potential side reactions. The use of K₃PO₄ is a standard, effective base for Suzuki couplings.[14]

References

  • Iwasaki, M., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Royal Society of Chemistry. Available from: [Link]

  • Reddit User Discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available from: [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen. Journal of the American Chemical Society. Available from: [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Chuprakov, S., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Institutes of Health. Available from: [Link]

  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago. Available from: [Link]

  • Chuprakov, S., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand. Available from: [Link]

  • ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Available from: [Link]

  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Unlocking the imidazole ring: A comprehensive review of synthetic strategies. Available from: [Link]

  • Reddit User Discussion. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp. Available from: [Link]

  • Iwasaki, M., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. National Institutes of Health. Available from: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available from: [Link]

  • Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Available from: [Link]

  • Tolomeu, H. V., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available from: [Link]

  • Gerokonstantis, D.-T., et al. (2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available from: [Link]

  • de la Cruz, J. L., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Royal Society of Chemistry. Available from: [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • Le, D. N., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. Available from: [Link]

  • Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available from: [Link]

  • Andreas, L. B., et al. (2016). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. National Institutes of Health. Available from: [Link]

  • Ohkubo, A., et al. (2010). Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions. PubMed. Available from: [Link]

  • Xu, Z.-Q., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. National Institutes of Health. Available from: [Link]

  • Pathak, T., et al. (2007). Chemoselective deprotection of alpha-indole and imidazole ribonucleosides. PubMed. Available from: [Link]

  • Wikipedia. Amino acid. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Available from: [Link]

  • ResearchGate. (2013). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available from: [Link]

  • ResearchGate. Immobilized Transition Metals as Catalysts for Cross-Couplings in Continuous Flow - A Critical Assessment of the Reaction Mechanism and Metal Leaching. Available from: [Link]

  • Sharma, A., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available from: [Link]

  • Bagley, M. C., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. Available from: [Link]

Sources

Validation & Comparative

Validating the Mechanism of Action for Novel Kinase Inhibitors: A Comparative Guide Focused on the 2-Phenyl-1H-imidazole-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is both an art and a rigorous science. The 2-phenyl-1H-imidazole-4-carboxylic acid core represents a versatile scaffold that has given rise to a multitude of biologically active compounds. While the precise mechanism of action for every derivative, including its hydrate form, is not universally pre-defined, the imidazole framework is a well-established hinge-binding motif in numerous kinase inhibitors. This guide provides a comprehensive framework for validating the mechanism of action of a novel hypothetical kinase inhibitor derived from this scaffold, "2-Phenyl-1H-imidazole-4-carboxylic acid derivative" (referred to as PICA-X ), with a focus on TGF-β-activated kinase 1 (TAK1) as a therapeutically relevant target.

This guide will objectively compare the hypothetical performance of PICA-X with established TAK1 inhibitors, providing supporting experimental methodologies and data interpretation strategies.

The Central Role of TAK1 in Inflammatory Signaling

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in the inflammatory response.[1][2] It integrates signals from various upstream stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs).[1][3] Upon activation, TAK1 phosphorylates downstream kinases, primarily IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[4][5] This cascade ultimately leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of inflammatory genes.[3][5] Dysregulation of the TAK1 signaling pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a compelling therapeutic target.[2][6]

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptors Receptors cluster_adaptors Adaptor Proteins cluster_tak1 TAK1 Complex Activation cluster_downstream Downstream Pathways cluster_tf Transcription Factors cluster_response Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TLR_ligands TLR Ligands TLR TLR TLR_ligands->TLR TRAF2_5 TRAF2/5 TNFR->TRAF2_5 MyD88 MyD88 IL1R->MyD88 TLR->MyD88 TAB2_3 TAB2/3 TRAF2_5->TAB2_3 TRAF6 TRAF6 TRAF6->TAB2_3 MyD88->TRAF6 TAK1 TAK1 TAB1 TAB1 TAK1->TAB1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 TAB2_3->TAK1 NFkB NF-κB IKK_complex->NFkB p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation (Cytokine Production) NFkB->Inflammation Survival Cell Survival NFkB->Survival p38->Inflammation JNK->Inflammation

Caption: The TAK1 signaling pathway, a central regulator of inflammation and cell survival.

A Comparative Look at TAK1 Inhibitors

To contextualize the validation of PICA-X, we will compare its hypothetical properties to three existing TAK1 inhibitors with diverse characteristics:

  • 5Z-7-Oxozeaenol: A natural product derived from a fungus, it is a potent, irreversible, and selective inhibitor of TAK1.[7][8] It forms a covalent bond with a cysteine residue in the ATP-binding pocket of TAK1.[9] While a valuable research tool, its properties may not be ideal for therapeutic development.

  • HS-276: A recently developed, potent, and highly selective orally bioavailable TAK1 inhibitor.[10][11] It acts as an ATP-competitive inhibitor and has shown efficacy in animal models of rheumatoid arthritis.[10]

  • 2,4-1H-imidazole carboxamides: A class of novel, biochemically potent, and kinome-selective TAK1 inhibitors discovered through a DNA-encoded chemical library screen.[12] These compounds highlight the potential of the imidazole scaffold for targeting TAK1.

FeaturePICA-X (Hypothetical)5Z-7-OxozeaenolHS-2762,4-1H-imidazole carboxamides
Scaffold 2-Phenyl-1H-imidazole-4-carboxylic acidResorcyclic acid lactoneOxothiazole-based2,4-1H-imidazole carboxamide
Mechanism of Inhibition ATP-competitive (to be validated)Irreversible, covalentATP-competitive, reversibleATP-competitive, reversible
Potency (IC50/Ki) To be determinedIC50 = 8 nM[8]Ki = 2.5 nM[10]IC50 as low as 2 nM[13]
Selectivity To be determinedSelective for TAK1 over MEKK1 and MEKK4[14]Highly selective across the kinome[10]Highly kinome-selective[12]
Oral Bioavailability To be determinedLow>95% in mice[10]To be optimized
In Vivo Efficacy To be determinedEffective in neuroblastoma and subarachnoid hemorrhage models[7][15]Effective in a mouse model of rheumatoid arthritis[10]Not reported

A Step-by-Step Guide to Validating the Mechanism of Action of PICA-X

The following experimental workflow provides a robust strategy for characterizing the mechanism of action of a novel kinase inhibitor like PICA-X.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Kinase_Assay->Binding_Assay Confirm direct interaction Selectivity_Screen Kinome-wide Selectivity Screening Binding_Assay->Selectivity_Screen Assess off-target effects Target_Engagement Target Engagement Assay (e.g., Western Blot for p-TAK1) Selectivity_Screen->Target_Engagement Downstream_Signaling Downstream Signaling Assay (e.g., p-p38, p-JNK, NF-κB) Target_Engagement->Downstream_Signaling Confirm on-target effect in cells Functional_Assay Functional Cellular Assay (e.g., Cytokine release, Cell Viability) Downstream_Signaling->Functional_Assay Link to cellular function PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Efficacy_Model Disease Model Efficacy (e.g., CIA mouse model) PK_PD->Efficacy_Model Evaluate in a physiologically relevant context Validated Validated Mechanism of Action Efficacy_Model->Validated Start Start: Novel Compound (PICA-X) Start->Kinase_Assay

Caption: A comprehensive experimental workflow for validating the mechanism of action of a novel kinase inhibitor.

Part 1: Biochemical Characterization

Objective: To determine the direct inhibitory activity of PICA-X on purified TAK1 enzyme and assess its selectivity.

1.1. In Vitro Kinase Activity Assay

  • Principle: This assay measures the ability of PICA-X to inhibit the phosphorylation of a substrate by the TAK1 enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.[16][17]

  • Protocol:

    • Prepare a reaction mixture containing recombinant human TAK1/TAB1 complex, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.[18]

    • Add serial dilutions of PICA-X, a positive control inhibitor (e.g., HS-276), and a vehicle control (e.g., DMSO) to the reaction mixture in a 96-well plate.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

    • Calculate the IC50 value for PICA-X by fitting the dose-response data to a four-parameter logistic equation.

  • Data Interpretation: A low IC50 value indicates potent inhibition of TAK1 activity. This should be compared to the IC50 values of the reference compounds.

1.2. Kinome-wide Selectivity Profiling

  • Principle: To ensure that PICA-X is not promiscuously inhibiting other kinases, which could lead to off-target effects, a broad kinase panel screen is essential.

  • Protocol:

    • Submit PICA-X to a commercial service (e.g., Reaction Biology, DiscoverX) for screening against a large panel of human kinases (typically >400).

    • The compound is usually tested at a fixed concentration (e.g., 1 µM).

    • The percentage of inhibition for each kinase is determined.

  • Data Interpretation: The results will reveal the selectivity profile of PICA-X. A highly selective inhibitor will show strong inhibition of TAK1 with minimal inhibition of other kinases. This is crucial for a favorable safety profile.[10]

Part 2: Cellular Assays

Objective: To confirm that PICA-X can enter cells, engage with its target, and inhibit the TAK1 signaling pathway, leading to a functional cellular response.

2.1. Cellular Target Engagement and Downstream Signaling

  • Principle: This experiment verifies that PICA-X inhibits TAK1 activity within a cellular context by measuring the phosphorylation status of TAK1 and its downstream targets.

  • Protocol:

    • Culture a relevant cell line (e.g., THP-1 human monocytic cells, or fibroblast-like synoviocytes from rheumatoid arthritis patients) and pre-treat with various concentrations of PICA-X for 1-2 hours.[19][20]

    • Stimulate the cells with a known TAK1 activator, such as TNF-α or LPS, for a short period (e.g., 15-30 minutes).

    • Lyse the cells and perform Western blotting to detect the levels of phosphorylated TAK1 (p-TAK1), phosphorylated p38 (p-p38), and phosphorylated JNK (p-JNK).

  • Data Interpretation: A dose-dependent decrease in the levels of p-TAK1, p-p38, and p-JNK in the presence of PICA-X would confirm on-target activity in cells.[21]

2.2. Functional Cellular Assays

  • Principle: These assays measure the physiological consequences of TAK1 inhibition, such as the reduction of inflammatory cytokine production.

  • Protocol (Cytokine Release Assay):

    • Pre-treat cells (e.g., peripheral blood mononuclear cells or macrophages) with PICA-X.

    • Stimulate the cells with LPS.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA or a multiplex bead-based assay.

  • Data Interpretation: A significant reduction in the production of these cytokines will demonstrate the anti-inflammatory potential of PICA-X.[10]

Part 3: In Vivo Validation

Objective: To evaluate the pharmacokinetic properties, in vivo target engagement, and therapeutic efficacy of PICA-X in a relevant animal model.

3.1. Pharmacokinetics (PK) and Pharmacodynamics (PD)

  • Principle: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of PICA-X, while PD studies correlate drug exposure with its biological effect.

  • Protocol:

    • Administer a single dose of PICA-X to mice via oral gavage or intravenous injection.

    • Collect blood samples at various time points and measure the concentration of PICA-X to determine parameters like half-life and bioavailability.[22]

    • For PD, tissues of interest (e.g., spleen, inflamed joints) can be collected to measure the inhibition of TAK1 signaling (e.g., p-p38 levels) at different time points after dosing.

  • Data Interpretation: Favorable PK properties, such as good oral bioavailability and sustained target engagement, are essential for a successful drug candidate.[10]

3.2. In Vivo Efficacy in a Disease Model

  • Principle: Testing PICA-X in a relevant animal model, such as the collagen-induced arthritis (CIA) model in mice for rheumatoid arthritis, provides crucial evidence of its therapeutic potential.[20]

  • Protocol:

    • Induce arthritis in mice by immunization with type II collagen.

    • Once symptoms appear, treat the mice daily with PICA-X, a vehicle control, or a positive control (e.g., HS-276).

    • Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, redness).

    • At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Data Interpretation: A significant reduction in the clinical arthritis score and histological damage in the PICA-X-treated group compared to the vehicle control would demonstrate in vivo efficacy.[20][23]

Conclusion

The 2-phenyl-1H-imidazole-4-carboxylic acid scaffold holds significant promise for the development of novel kinase inhibitors. However, a rigorous and systematic validation of the mechanism of action is paramount to advancing any new chemical entity. By following a structured approach encompassing biochemical, cellular, and in vivo studies, and by benchmarking against well-characterized inhibitors, researchers can build a robust data package to support the therapeutic potential of their lead compounds. This comprehensive validation process not only elucidates the molecular mechanism but also provides critical insights into the selectivity, potency, and potential clinical utility of the next generation of kinase inhibitors.

References

  • TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology.

  • TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. Apoptosis.

  • Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology.

  • 5Z-7-Oxozeaenol (FR148083) | TAK1 Inhibitor. MedChemExpress.

  • Multifaceted Roles of TAK1 Signaling in Cancer. Trends in Cancer.

  • Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology.

  • (5Z)-7-Oxozeaenol. Tocris Bioscience.

  • TAK1 inflammatory signalling pathways. ResearchGate.

  • S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. Journal of Biological Chemistry.

  • TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Cell and Developmental Biology.

  • Development of an Oral Drug Targeting TAK1 as an Alternative to Front-line Biologics for Rheumatoid Arthritis. Medicine Innovates.

  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology.

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology.

  • TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center.

  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry.

  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology.

  • TAK1-TAB1 Kinase Assay. Promega.

  • Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight.

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.

  • TAK1-TAB1 Kinase Assay Kit. BPS Bioscience.

  • TAK1-inhibitor. MedChemExpress.

  • TAK1 Kinase Assay Service. Reaction Biology.

  • Transforming growth factor-β-activated kinase 1 (TAK1) mediates chronic pain and cytokine production in mouse models of inflammatory, neuropathic, and primary pain. PAIN.

  • Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. Arthritis Research & Therapy.

  • HS-276 TAK1 inhibitor. Selleck Chemicals.

  • S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. Journal of Biological Chemistry.

  • HS-276 | TAK1 Inhibitor. MedchemExpress.

  • TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. Apoptosis.

  • TAK1-TAB1 Kinase Enzyme System. Promega.

  • TGFβ-activated Kinase 1 (TAK1) Inhibition by 5Z-7-Oxozeaenol Attenuates Early Brain Injury after Experimental Subarachnoid Hemorrhage. Journal of Biological Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-Imidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-imidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of biologically active molecules. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the quest for novel therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-phenyl-imidazole analogs across different therapeutic areas. By synthesizing data from numerous studies, we aim to provide a comprehensive resource that elucidates the nuanced effects of structural modifications on biological activity, thereby empowering researchers to make informed decisions in the design and development of next-generation therapeutic agents.

The Versatile 2-Phenyl-Imidazole Scaffold: A Foundation for Diverse Biological Activities

The 2-phenyl-imidazole core, characterized by a phenyl ring attached to the C2 position of an imidazole ring, offers multiple points for structural modification. These modifications, on both the phenyl and imidazole moieties, profoundly influence the compound's physicochemical properties, binding affinity, and selectivity for its biological target. This guide will explore the SAR of these analogs in the context of several key therapeutic targets, including enzymes and G-protein coupled receptors (GPCRs).

Comparative Structure-Activity Relationship Analysis

The biological activity of 2-phenyl-imidazole analogs is intricately linked to the nature and position of substituents on both the phenyl and imidazole rings. Understanding these relationships is paramount for optimizing lead compounds and achieving desired therapeutic profiles.

Substitutions on the Phenyl Ring

Modifications to the 2-phenyl ring have been extensively explored to enhance potency and selectivity. The electronic and steric properties of the substituents play a crucial role in target engagement.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) groups, can significantly impact the electronic distribution of the entire molecule. For instance, in the development of antiprotozoal agents, the presence of electron-withdrawing substituents on the 2-phenyl ring has been shown to be favorable for activity against E. histolytica, G. intestinalis, and T. vaginalis[1]. Specifically, derivatives with methoxycarbonyl, chloro, and trifluoromethyl groups at various positions on the phenyl ring displayed potent antiprotozoal activity, with some compounds exhibiting IC50 values in the nanomolar range[1].

  • Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) or amino (-NH2) groups can increase the electron density of the aromatic system. In the context of α-glucosidase inhibitors, structural optimization of a lead compound with a 3-aminophenyl group at the C2 position led to derivatives with significantly increased inhibitory activity[2]. This suggests that for certain targets, enhancing the electron-donating capacity of the phenyl ring is a viable strategy for improving potency.

  • Halogens: Halogen atoms (F, Cl, Br, I) are frequently incorporated into drug candidates to modulate their lipophilicity, metabolic stability, and binding interactions. In the pursuit of anti-inflammatory agents, the introduction of a chloro group on a phenyl ring within a 2-phenyl-imidazole derivative resulted in a significant increase in anti-inflammatory activity, surpassing that of the standard drug indomethacin in a carrageenan-induced rat paw edema model[3].

  • Steric Bulk: The size and shape of the substituent on the phenyl ring can influence how the molecule fits into the binding pocket of its target. In the development of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitors for Alzheimer's disease, it was observed that introducing hydrophobic fragments, such as alkyl and aryl groups, to occupy a hydrophobic cavity within the enzyme's active site was a key optimization strategy[4].

Modifications on the Imidazole Ring

The imidazole ring itself offers several positions for substitution (N1, C4, and C5), each providing an opportunity to fine-tune the molecule's properties.

  • N1-Substitution: The nitrogen at the 1-position of the imidazole ring is a common site for modification. Alkylation or arylation at this position can alter the compound's polarity, solubility, and potential for hydrogen bonding. In the design of Smoothened (Smo) antagonists, a series of phenyl imidazole derivatives were developed through scaffold morphing, leading to potent and orally bioavailable compounds[5]. Similarly, in the development of p53-MDM2 binding inhibitors, N1-substituted 2,4,5-triphenyl imidazole derivatives were synthesized and evaluated for their anti-proliferative activities[6][7].

  • C4 and C5-Substitutions: The C4 and C5 positions of the imidazole ring can also be functionalized to modulate activity and selectivity. For instance, a series of 2,4-diphenyl-1H-imidazole analogs were synthesized and shown to be potent agonists of the Cannabinoid Receptor 2 (CB2), a target for chronic pain management[8]. The nature of the substituents at the C4 position was critical for achieving high functional selectivity over the CB1 receptor[8]. Furthermore, 4,5-biarylimidazoles have been investigated as TRPV1 antagonists, demonstrating that substitutions at these positions are crucial for activity[9].

Data Presentation: A Comparative Overview of Biological Activities

To facilitate a clear comparison of the performance of various 2-phenyl-imidazole analogs, the following tables summarize their biological activities against different targets.

Compound ID Target Substitutions IC50 / EC50 (µM) Reference
Compound 15o α-Glucosidase2-(substituted phenyl)-1H-benzo[d]imidazole2.09[2]
Compound 22d α-Glucosidase2-(substituted phenyl)-1H-benzo[d]imidazole0.71[2]
Compound 33 17β-HSD10N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide1.65[4]
Antagonist 19 Smoothened (GPCR)Phenyl imidazole derivativePotent and orally bioavailable[5]
Various Analogs CB2 Receptor (GPCR)2,4-diphenyl-1H-imidazolePotent agonism[8]
Compound 4e Anti-inflammatory2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazole derivative with a 4-chlorophenyl group83.40% inhibition (carrageenan-induced edema)[3]
Indazole 16 G. intestinalis2-(2-chlorophenyl)-2H-indazole< 0.050[1]
Indazole 20 G. intestinalis2-(2-(trifluoromethyl)phenyl)-2H-indazole< 0.050[1]

Experimental Protocols: Methodologies for Evaluating Biological Activity

The objective evaluation of the biological activity of 2-phenyl-imidazole analogs relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used to characterize these compounds.

Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for determining the inhibitory activity of 2-phenyl-imidazole analogs against a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compounds (2-phenyl-imidazole analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (e.g., spectrophotometer, fluorometer, or luminometer)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • Add a specific volume of the test compound dilutions, positive control, and negative control to the wells of the 96-well plate.

    • Add the diluted enzyme solution to each well.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the reaction progress using the microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value[10][11].

Protocol 2: Cell-Based cAMP Assay for Gs and Gi-Coupled GPCRs

This protocol is designed to measure the modulation of intracellular cyclic AMP (cAMP) levels in response to the activation or inhibition of Gs or Gi-coupled GPCRs by 2-phenyl-imidazole analogs.

Objective: To determine the potency (EC50 or IC50) of test compounds in modulating cAMP production.

Materials:

  • Cells stably or transiently expressing the GPCR of interest

  • Cell culture medium and supplements

  • Test compounds (2-phenyl-imidazole analogs)

  • Reference agonist and/or antagonist for the GPCR

  • cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based)

  • 96- or 384-well cell culture plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells expressing the GPCR of interest into the wells of a microplate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds, reference agonist, and/or antagonist in the appropriate assay buffer.

  • Agonist Mode:

    • Remove the cell culture medium and add the test compound dilutions to the cells.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound dilutions for a defined period.

    • Add a fixed concentration of the reference agonist (typically at its EC80 concentration) to all wells (except for the negative control).

    • Incubate for a specific time at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Add the detection reagents to the cell lysates.

    • Incubate as recommended by the manufacturer to allow for the detection reaction to occur.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Generate dose-response curves by plotting the signal against the logarithm of the compound concentration.

    • For agonists, calculate the EC50 value, which is the concentration that produces 50% of the maximal response.

    • For antagonists, calculate the IC50 value, which is the concentration that inhibits 50% of the agonist-induced response[12][13][14].

Protocol 3: Calcium Flux Assay for Gq-Coupled GPCRs

This protocol measures changes in intracellular calcium concentration following the activation of Gq-coupled GPCRs by 2-phenyl-imidazole analogs.

Objective: To determine the potency (EC50) of test compounds in inducing calcium mobilization.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds (2-phenyl-imidazole analogs)

  • Reference agonist for the GPCR

  • 96- or 384-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Plate the cells in the microplate and allow them to grow to confluence.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.

    • After incubation, wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound dilutions to the cells.

    • Immediately begin recording the fluorescence intensity over time (kinetic read) to capture the transient calcium signal.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Generate dose-response curves by plotting the peak response against the logarithm of the compound concentration.

    • Calculate the EC50 value from the dose-response curve[6][15][16][17][18].

Visualization of Key Concepts

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways.

SAR_Workflow cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis & Optimization Lead Identification Lead Identification SAR Hypothesis SAR Hypothesis Lead Identification->SAR Hypothesis Analog Design Analog Design SAR Hypothesis->Analog Design Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis Purification & Analysis Purification & Analysis Chemical Synthesis->Purification & Analysis In Vitro Assays In Vitro Assays Purification & Analysis->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Data Analysis Data Analysis In Vitro Assays->Data Analysis ADMET Profiling ADMET Profiling In Vivo Models->ADMET Profiling Lead Optimization Lead Optimization ADMET Profiling->Lead Optimization SAR Refinement SAR Refinement Data Analysis->SAR Refinement SAR Refinement->Analog Design Iterative Cycle SAR Refinement->Lead Optimization GPCR_Signaling cluster_Gs Gs-Coupled Pathway cluster_Gq Gq-Coupled Pathway Agonist_Gs Agonist_Gs GPCR_Gs Gs-GPCR Agonist_Gs->GPCR_Gs Binds Gs Gs GPCR_Gs->Gs Activates Adenylyl Cyclase_Gs Adenylyl Cyclase Gs->Adenylyl Cyclase_Gs Stimulates cAMP_Gs cAMP Adenylyl Cyclase_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->Adenylyl Cyclase_Gs PKA_Gs PKA cAMP_Gs->PKA_Gs Activates Cellular Response_Gs Cellular Response PKA_Gs->Cellular Response_Gs Agonist_Gq Agonist_Gq GPCR_Gq Gq-GPCR Agonist_Gq->GPCR_Gq Binds Gq Gq GPCR_Gq->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2+ Ca2+ Release IP3->Ca2+ PKC PKC DAG->PKC Activates Ca2+->PKC Activates Cellular Response_Gq Cellular Response PKC->Cellular Response_Gq

Caption: Simplified signaling pathways for Gs and Gq-coupled GPCRs.

Conclusion

The 2-phenyl-imidazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships of its analogs is indispensable for the rational design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. This guide has provided a comparative overview of the SAR of 2-phenyl-imidazole derivatives across various biological targets, supported by detailed experimental protocols and visual representations of key concepts. By leveraging this knowledge, researchers can more effectively navigate the complex landscape of drug discovery and accelerate the development of innovative medicines to address unmet medical needs. The iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of SAR, remains the cornerstone of modern medicinal chemistry.

References

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • BenchChem. (2025). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.
  • Yépez-Mulia, L., et al. (2021).
  • BenchChem. (2025).
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cells.
  • Sasson, E., et al. (2012). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 10(1), 65-76.
  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • JoVE. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (132), e56965.
  • Wang, J., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114761.
  • Zhang, J. H., et al. (2010). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Acta Pharmacologica Sinica, 31(7), 881-888.
  • ResearchGate. (n.d.). Calcium Flux Assay Protocol.
  • Mishra, M., et al. (2024). Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflammatory Activity.
  • Zhang, J., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. Bioorganic Chemistry, 117, 105423.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(15), 4945.
  • McNamara, N., et al. (2022). Hit-to-lead optimization of novel phenyl imidazole carboxamides that are active against Leishmania donovani. European Journal of Medicinal Chemistry, 240, 114577.
  • El-Sayed, M. A. A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
  • GoldBio. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
  • ResearchGate. (n.d.). Medicinal chemistry strategy for optimization of Scaffold 2.
  • Wang, M. W., et al. (2014). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. ACS Medicinal Chemistry Letters, 5(7), 772-776.
  • Hu, C., et al. (2014). Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery, 11(6), 762-769.
  • Adam, L., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(7), 803-810.
  • Kumar, D., et al. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl).
  • Patel, R. P., et al. (2012). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2639.
  • Patel, J. K., et al. (2012). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives. Journal of Applied Pharmaceutical Science, 2(6), 136-141.
  • Al-Soud, Y. A., et al. (2009).
  • Patel, J. K., et al. (2012). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 136-141.
  • Abignente, E., et al. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines.
  • Monash University. (2022). Hit-to-lead optimization of novel phenyl imidazole carboxamides that are active against Leishmania donovani.
  • SciELO. (2020). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid.
  • Bentham Science Publisher. (2023).
  • Caloong Chemical Co., Ltd. (2025).
  • Wess, J. (1998). Structure-activity Relationships of G Protein-Coupled Receptors. Pharmacology & Therapeutics, 80(3), 231-264.
  • BenchChem. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
  • Drizin, I., et al. (2008). Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(1), 227-230.
  • Journal of Applied Pharmaceutical Science. (2012).
  • Rocha, H. A. O., et al. (2014). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. FEBS Letters, 588(17), 3048-3053.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of therapeutic agents.[1][2][3][4] Their versatile five-membered heterocyclic ring, containing two nitrogen atoms, imparts unique physicochemical properties that allow for interaction with a wide array of biological targets.[1][4][5] This has led to the development of imidazole-based compounds with potent antifungal, anticancer, and antiviral activities.[1][3][6] For researchers and drug development professionals, understanding the correlation between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy is paramount for advancing promising candidates from the bench to the clinic. This guide provides an in-depth comparison of the methodologies used to evaluate imidazole-based compounds, the causal relationships behind experimental choices, and the critical interpretation of data that bridges the preclinical divide.

The journey of a drug from concept to clinical application is a long and arduous one, with a high rate of attrition. A significant contributor to this failure is the discordance between promising in vitro results and disappointing in vivo outcomes. This guide aims to illuminate the path for researchers working with imidazole-based compounds, providing the foundational knowledge to design robust experimental plans, interpret data with a critical eye, and ultimately, increase the probability of translational success.

Section 1: In Vitro Efficacy Assessment: The Foundation of Discovery

In vitro assays serve as the initial and crucial screening funnel in drug discovery.[7][8] They offer a rapid, cost-effective, and high-throughput means to identify and characterize the biological activity of novel imidazole-based compounds.[8] These assays are designed to probe specific molecular targets or cellular processes in a controlled environment, providing a foundational understanding of a compound's potential.

Key In Vitro Assays for Imidazole-Based Compounds

The selection of appropriate in vitro assays is dictated by the intended therapeutic application of the imidazole compound.

For Antifungal Activity:

  • Broth Microdilution and Agar Dilution Assays: These are the gold-standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10][11][12] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[11] These assays involve exposing a standardized inoculum of a fungal strain to serial dilutions of the imidazole compound in a liquid (broth) or solid (agar) growth medium.[10][11] The choice between broth and agar dilution often depends on the specific fungus and laboratory preference.[13]

  • Disk Diffusion (Kirby-Bauer) Method: This qualitative or semi-quantitative method involves placing paper discs impregnated with the imidazole compound onto an agar plate inoculated with the fungus.[9][10] The drug diffuses into the agar, creating a concentration gradient.[10] The diameter of the zone of growth inhibition around the disc provides an indication of the compound's antifungal activity.[9][10]

  • Time-Kill Assays: These dynamic assays provide information on the rate at which an antifungal agent kills a fungal population over time.[11][12] This is particularly useful for distinguishing between fungistatic (inhibits growth) and fungicidal (kills) activity.[14]

For Anticancer Activity:

  • Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays are fundamental for assessing the cytotoxic or cytostatic effects of imidazole compounds on cancer cell lines.[7][8][15] The MTT assay, for instance, measures the metabolic activity of cells, which is proportional to the number of viable cells.[15] The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[8]

  • Apoptosis and Cell Cycle Analysis: Many anticancer drugs, including some imidazole derivatives, induce programmed cell death (apoptosis) or disrupt the cell cycle.[1][5][16] Flow cytometry is a powerful technique used to analyze these effects by staining cells with specific fluorescent dyes that bind to DNA or markers of apoptosis.

  • Migration and Invasion Assays (e.g., Transwell Assay): For cancers that are prone to metastasis, these assays are critical for evaluating a compound's ability to inhibit the movement and invasion of cancer cells through a porous membrane.[7]

  • 3D Cell Culture Models (Spheroids): Traditional 2D cell cultures do not fully recapitulate the complex microenvironment of a tumor.[17] 3D spheroid models provide a more physiologically relevant system to assess drug penetration and efficacy.[17]

The "Why" Behind the Protocol: A Deeper Look

Simply following a protocol is insufficient; understanding the underlying principles is key to generating reliable and interpretable data. For example, in antifungal susceptibility testing, the standardization of the inoculum size is critical. A higher fungal load can lead to an artificially high MIC value, potentially masking the true potency of a compound. Similarly, in anticancer assays, the choice of cell line is paramount. A cell line that does not express the target of the imidazole compound will yield meaningless results.[18]

Data Presentation: Quantifying In Vitro Efficacy

For clarity and ease of comparison, quantitative in vitro data should be presented in a structured format.

Table 1: Example of In Vitro Antifungal Activity of Imidazole Compounds

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)
Imidazole ACandida albicans14
Imidazole BCandida albicans8>64
Imidazole CAspergillus fumigatus0.52

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Example of In Vitro Anticancer Activity of Imidazole Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Imidazole XA549 (Lung)5.2G2/M Cell Cycle Arrest
Imidazole YMCF-7 (Breast)12.8Induction of Apoptosis
Imidazole ZHT-29 (Colon)>100Not Determined

IC50: Half-maximal Inhibitory Concentration

Section 2: In Vivo Efficacy Assessment: The Bridge to Clinical Relevance

While in vitro studies provide essential preliminary data, they cannot fully replicate the complex physiological environment of a living organism.[8] In vivo studies are therefore indispensable for evaluating the true therapeutic potential of an imidazole-based compound.[8][19] These studies assess not only the compound's efficacy but also its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and potential toxicity.

Choosing the Right Animal Model

The selection of an appropriate animal model is a critical decision that significantly influences the translatability of the results to humans.[18]

For Antifungal Studies:

  • Murine Models of Systemic and Localized Infections: Mice are the most commonly used mammalian models for antifungal efficacy studies.[20] Immunocompromised mouse models are often used to establish systemic infections with pathogens like Candida albicans or Aspergillus fumigatus.[20][21][22] For localized infections, models such as vaginal candidiasis in rats or dermatophytosis in guinea pigs are employed.[20][23][24][25]

  • Non-Mammalian Models (Galleria mellonella): The greater wax moth larva, Galleria mellonella, has emerged as a cost-effective and ethically favorable alternative for initial in vivo screening of antifungal compounds.[20][26]

For Anticancer Studies:

  • Xenograft Models: These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice.[22][27][28] Subcutaneous xenografts are commonly used for ease of tumor measurement, while orthotopic models, where the tumor is implanted in the corresponding organ, provide a more clinically relevant microenvironment.[19][22]

  • Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to spontaneously develop tumors that closely mimic human cancers.[27]

  • Syngeneic Models: In these models, mouse tumor cells are transplanted into immunocompetent mice of the same genetic background.[27] This allows for the study of the interaction between the immune system and the tumor, which is crucial for evaluating immunotherapies.

Experimental Workflow: From Dosing to Data

A typical in vivo efficacy study involves several key steps:

  • Animal Acclimatization and Model Establishment: Animals are allowed to acclimate to the laboratory environment before the induction of the disease model.

  • Compound Administration: The imidazole compound is administered via a clinically relevant route (e.g., oral, intravenous, topical). The dosing regimen (dose and frequency) is often informed by pharmacokinetic studies.

  • Monitoring of Disease Progression and Treatment Efficacy: In antifungal studies, this may involve monitoring survival rates, fungal burden in target organs, or clinical signs of infection. In anticancer studies, tumor growth is typically measured using calipers or in vivo imaging techniques.

  • Toxicity Assessment: Animals are monitored for signs of toxicity, such as weight loss, changes in behavior, or abnormalities in blood chemistry and histology.

  • Data Analysis: Statistical analysis is used to determine the significance of the treatment effect compared to a control group.

Visualizing the Path: Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation invitro_start Compound Library mic_assay MIC/IC50 Determination invitro_start->mic_assay moa_studies Mechanism of Action Studies mic_assay->moa_studies animal_model Animal Model Selection moa_studies->animal_model Lead Compound Selection dosing Compound Administration animal_model->dosing efficacy Efficacy Assessment (e.g., Tumor Volume, Fungal Burden) dosing->efficacy toxicity Toxicity Assessment dosing->toxicity data_analysis Statistical Analysis & Interpretation efficacy->data_analysis Data Collection toxicity->data_analysis Data Collection

Caption: A streamlined workflow from initial in vitro screening to comprehensive in vivo evaluation of imidazole-based compounds.

Section 3: The Crucial Correlation: Reconciling In Vitro and In Vivo Data

The ultimate goal of preclinical research is to identify compounds with a high probability of success in human clinical trials. A strong in vitro-in vivo correlation (IVIVC) is a key indicator of this potential.[29][30][31] However, discrepancies are common and understanding their root causes is essential for making informed decisions about which compounds to advance.

Factors Influencing the In Vitro-In Vivo Gap

Several factors can contribute to a disconnect between laboratory and animal study results:

  • Pharmacokinetics: A compound that is highly potent in vitro may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo, rendering it ineffective.

  • Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to exert its therapeutic effect.

  • The Tumor Microenvironment: The complex interplay of different cell types, extracellular matrix, and signaling molecules within a tumor can influence drug response in ways that are not captured in simple 2D cell cultures.[17]

  • Host Immune Response: The immune system can play a significant role in both promoting and inhibiting tumor growth, as well as in clearing infections. Immunodeficient animal models may not fully reflect these interactions.

  • Off-Target Effects: A compound may have unforeseen off-target effects in vivo that lead to toxicity or a different pharmacological outcome than predicted from in vitro studies.

A Case Study: The Journey of an Imidazole Antifungal

Consider an imidazole-based antifungal, Compound K. In vitro studies show a potent MIC of 0.1 µg/mL against Candida albicans.[23][24] However, in a murine model of systemic candidiasis, oral administration of Compound K shows only modest efficacy.[23][24] Pharmacokinetic analysis reveals that the compound is extensively metabolized in the liver, resulting in low systemic exposure. This highlights the importance of integrating pharmacokinetic and pharmacodynamic assessments early in the drug development process.

Visualizing the Interplay: Factors Affecting Efficacy

efficacy_factors invitro In Vitro Potency (MIC/IC50) pd Pharmacodynamics (Target Engagement) invitro->pd informs invivo In Vivo Efficacy pk Pharmacokinetics (ADME) pk->invivo modulates pd->invivo drives toxicity Toxicity toxicity->invivo limits tme Tumor Microenvironment tme->invivo influences immune Host Immune Response immune->invivo influences

Caption: The complex interplay of factors that bridge the gap between in vitro potency and in vivo efficacy.

Section 4: Experimental Protocols: A Practical Guide

To ensure reproducibility and generate high-quality data, it is essential to follow well-defined and validated protocols.

Protocol: Broth Microdilution for Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an imidazole-based compound against a fungal pathogen.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Imidazole compound stock solution

  • Fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Serial Dilutions: Serially dilute the imidazole compound in RPMI-1640 medium across the wells of the microtiter plate.

  • Inoculate: Add a standardized fungal inoculum to each well.

  • Incubate: Incubate the plates at 35°C for 24-48 hours.

  • Read Results: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control well.

Protocol: Murine Xenograft Model for Anticancer Efficacy

Objective: To evaluate the in vivo antitumor efficacy of an imidazole-based compound.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Imidazole compound formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the imidazole compound or vehicle control according to the predetermined dosing schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors and other tissues for further analysis.

Conclusion

The successful translation of an imidazole-based compound from a laboratory curiosity to a life-saving therapeutic hinges on a thorough and critical evaluation of its in vitro and in vivo efficacy. This guide has provided a framework for understanding the key experimental considerations, the importance of a well-designed research plan, and the nuanced interpretation of data. By embracing a holistic approach that integrates in vitro screening, pharmacokinetic profiling, and robust in vivo models, researchers can navigate the complexities of drug development with greater confidence and increase the likelihood of bringing novel and effective imidazole-based therapies to patients in need.

References

  • van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 2(4), 520-535.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Antimicrobial Chemotherapy, 71(3), 589-601.
  • Bhuvaneswari, S., Sridevi, V., & Zachariah, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of applied toxicology, 39(1), 38-71.
  • Salem, OH. (2024). Imidazole antifungals. Salem Press Encyclopedia of Health.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology spectrum, 4(3).
  • Sud, I. J., & Feingold, D. S. (1979). Mechanisms of action of the antimycotic imidazoles.
  • Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today, 20(7), 325-349.
  • Vanden Bossche, H. (1985). Biochemical targets for antifungal azole derivatives: hypothesis on the mode of action. Current topics in medical mycology, 1, 313-351.
  • Rashid, F., Ali, A., Khan, M. S., & Husain, F. M. (2019). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of environmental pathology, toxicology and oncology, 38(2), 119-130.
  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4038.
  • World Organisation for Animal Health. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Sharma, A., & Kumar, V. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Letters in Drug Design & Discovery, 19(10), 920-934.
  • van der Horst, C. M., Bexten, B. S., & Thielen, M. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Trauma and Emergency Surgery, 44(1), 1-11.
  • Özer, B., & Gümüş, F. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Current Bioactive Compounds, 16(5), 564-574.
  • Özer, B., & Gümüş, F. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 200-213.
  • Ali, I., Lone, M. N., Al-Othaim, A., Al-Warthan, A., & Proença, P. L. (2017). Imidazoles as potential anticancer agents.
  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4038.
  • Li, Y., & Liu, D. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(16), 8684.
  • Yang, D., He, Y., Wu, B., & Deng, L. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer management and research, 13, 2717-2726.
  • Visikol. (2019, February 15). In vitro Cancer Drug Screening Services. Retrieved from [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • Verma-Gaur, J., Fell, C. W., Crijns, A. P., & O'Brien-Simpson, N. M. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of fungi (Basel, Switzerland), 6(4), 203.
  • Sharma, A., & Kumar, V. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Letters in Drug Design & Discovery, 19(10), 920-934.
  • Odds, F. C., Milne, L. J., Gentles, J. C., & Ball, E. H. (1980). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. The Journal of antimicrobial chemotherapy, 6(1), 97-104.
  • Özer, B., & Gümüş, F. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Current Bioactive Compounds, 16(5), 564-574.
  • ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs. Retrieved from [Link]

  • Odds, F. C., Milne, L. J., Gentles, J. C., & Ball, E. H. (1980). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. The Journal of antimicrobial chemotherapy, 6(1), 97-104.
  • An, Z., & Tollman, P. (2012). Antitumor Efficacy Testing in Rodents.
  • Carradori, S., Di Giacomo, N., & De Monte, C. (2021). Azole-Based Compounds That Are Active against Candida Biofilm: In Vitro, In Vivo and In Silico Studies. Molecules, 26(16), 4991.
  • Merlos-Suárez, A., García-Rafanell, J., & Forn, J. (1994). In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity. Arzneimittel-Forschung, 44(1), 39-44.
  • Al-Dhafri, K., Al-Hashmi, S., & Al-Wahaibi, A. (2020). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial cell (Graz, Austria), 7(9), 237-251.
  • Welm, A. L., & Welm, B. E. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in molecular biology (Clifton, N.J.), 1521, 355-365.
  • ResearchGate. (n.d.). In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models. Retrieved from [Link]

  • Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., & Kumar, M. S. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760.
  • ResearchGate. (n.d.). In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans. Retrieved from [Link]

  • ResearchGate. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro/In Vivo Correlations. Retrieved from [Link]

  • Kumar, S., & Kumar, R. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Journal of the Indian Chemical Society, 99(11), 100742.
  • Uddin, M. N., & Sam, A. P. (2023). In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. Pharmaceutics, 15(1), 263.
  • Emami, J. (2006). In Vitro-In Vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.

Sources

A Comparative Guide to the Synthetic Routes of 2-Phenyl-Imidazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenyl-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, antifungal, and antiviral properties.[1][2] The efficacy of drug discovery and development programs often hinges on the efficient and versatile synthesis of such core structures. This guide provides a comparative analysis of the primary synthetic routes to 2-phenyl-imidazoles, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your selection of the most suitable method for your research needs.

Classical Approaches to Imidazole Ring Formation

The traditional methods for imidazole synthesis have been the bedrock of heterocyclic chemistry for over a century. These routes typically involve the condensation of acyclic precursors to construct the five-membered ring.

The Radziszewski Synthesis: A Foundational Multi-Component Reaction

First reported in 1882, the Radziszewski (or Debus-Radziszewski) synthesis is a one-pot, multi-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3][4] For the synthesis of 2,4,5-triphenyl-imidazole, the archetypal example, benzil serves as the 1,2-dicarbonyl component, benzaldehyde provides the C2 carbon, and ammonium acetate is a convenient source of ammonia.

Mechanism of the Radziszewski Synthesis

The reaction is believed to proceed through the initial condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate. This intermediate then reacts with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.[4]

Radziszewski Mechanism cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Condensation and Cyclization cluster_2 Step 3: Oxidation Benzil Benzil Diimine Diimine Intermediate Benzil->Diimine + 2 NH₃ - 2 H₂O Ammonia1 2 NH₃ Intermediate2 Adduct Diimine->Intermediate2 + Benzaldehyde Benzaldehyde Benzaldehyde Cyclized_Intermediate Dihydroimidazole Intermediate2->Cyclized_Intermediate Cyclization Product 2,4,5-Triphenyl-imidazole Cyclized_Intermediate->Product [O] - 2H⁺, -2e⁻

Figure 1: Proposed mechanism of the Radziszewski synthesis.

Experimental Protocol: Classical Radziszewski Synthesis of 2,4,5-Triphenyl-imidazole [5]

  • Reactant Mixture: In a round-bottom flask, combine benzil (1.0 g), ammonium acetate (1.0 g), and benzaldehyde (2.0 mL).

  • Solvent/Catalyst: Add glacial acetic acid (2.0 mL) to the mixture.

  • Reaction: Reflux the mixture at 100°C for 3-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Isolation: The product precipitates from the solution. Collect the solid by filtration and wash with water.

  • Purification: Recrystallize the crude product from ethanol to afford the purified 2,4,5-triphenyl-imidazole.

The Wallach Synthesis

The Wallach synthesis offers an alternative route, starting from N,N'-disubstituted oxamides.[3] The reaction involves treatment with a dehydrating agent like phosphorus pentachloride (PCl₅) to form a chloro-intermediate, which is then reduced to the corresponding imidazole.[6] This method is less common for the synthesis of simple 2-phenyl-imidazoles and is more applicable for N-substituted derivatives.

Mechanism of the Wallach Synthesis

The proposed mechanism involves the conversion of the oxamide to a bis-imidoyl chloride, which then undergoes an intramolecular cyclization and subsequent reduction to form the imidazole ring.

Wallach Mechanism Oxamide N,N'-Dialkyloxamide Bis_imidoyl_chloride Bis-imidoyl chloride Oxamide->Bis_imidoyl_chloride + 2 PCl₅ PCl5 PCl₅ Cyclized_intermediate Chloro-imidazolium Bis_imidoyl_chloride->Cyclized_intermediate Intramolecular Cyclization Product N-substituted Imidazole Cyclized_intermediate->Product Reduction (e.g., HI)

Figure 2: Generalized mechanism of the Wallach synthesis.

The Markwald Synthesis

The Markwald synthesis is a versatile method for preparing 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and an isothiocyanate or potassium thiocyanate.[3] The resulting 2-mercaptoimidazole can then be desulfurized to yield the corresponding imidazole.[7]

Mechanism of the Markwald Synthesis

The reaction begins with the condensation of the α-aminoketone with the thiocyanate to form a thiourea derivative. This intermediate then undergoes intramolecular cyclization and dehydration to form the 2-mercaptoimidazole. Subsequent oxidative or reductive desulfurization removes the sulfur atom.

Markwald Mechanism Amino_ketone α-Aminoacetophenone Thiourea Thiourea Intermediate Amino_ketone->Thiourea + KSCN KSCN KSCN Mercaptoimidazole 2-Mercapto-4-phenyl-imidazole Thiourea->Mercaptoimidazole Cyclization - H₂O Product 4-Phenyl-imidazole Mercaptoimidazole->Product Desulfurization (e.g., H₂O₂, Raney Ni)

Figure 3: Generalized mechanism of the Markwald synthesis.

Modern Synthetic Approaches

Contemporary synthetic chemistry has focused on improving the efficiency, sustainability, and scope of classical reactions. These modern approaches often employ enabling technologies or novel catalytic systems.

Metal-Catalyzed Cross-Coupling Reactions: The Ullmann Condensation

A fundamentally different approach to the 2-phenyl-imidazole core involves forming the C-N bond between a pre-existing imidazole ring and an aryl halide. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a prominent example of this strategy.[8] This method is particularly useful for synthesizing N-aryl imidazoles, but can also be adapted for C-arylation.

Mechanism of the Ullmann Condensation

The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the imidazole and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole [8]

  • Reactant Mixture: In a reaction vessel, combine imidazole (1.0 eq), iodobenzene (1.0-1.5 eq), and a copper(I) salt (e.g., CuI, 5-10 mol%).

  • Ligand and Base: Add a suitable ligand (e.g., a diamine or phenanthroline, 10-20 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

  • Solvent: Add a high-boiling polar solvent such as DMF or NMP.

  • Reaction: Heat the mixture at 110-140°C for 24-48 hours under an inert atmosphere.

  • Work-up and Isolation: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The product is then purified by chromatography.

Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Microwave irradiation and ultrasound have emerged as powerful tools to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter reaction times.[9][10] These techniques have been successfully applied to the Radziszewski synthesis of 2-phenyl-imidazoles.

Microwave-Assisted Radziszewski Synthesis

Microwave heating can dramatically reduce the reaction time of the Radziszewski synthesis from hours to minutes, often with improved yields.[10] The reaction is typically carried out under solvent-free conditions or in a minimal amount of a high-dielectric solvent.

Ultrasound-Assisted Radziszewski Synthesis

Sonication provides an alternative energy source that can promote the reaction through acoustic cavitation. An intriguing advantage of this method is the possibility of running the reaction without a catalyst, further enhancing its green credentials.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, available starting materials, and the importance of green chemistry principles.

Synthetic Route Starting Materials Typical Reaction Conditions Typical Yield Advantages Disadvantages
Classical Radziszewski 1,2-Dicarbonyl, Aldehyde, Ammonia sourceReflux in acetic acid, 100°C, 3-4 h[5]Moderate to HighOne-pot, readily available starting materialsOften requires harsh conditions, moderate yields for some substrates
Wallach Synthesis N,N'-Disubstituted oxamidePCl₅, then reductionVariableAccess to specific N-substituted imidazolesLimited scope, harsh reagents
Markwald Synthesis α-Aminoketone, ThiocyanateCondensation followed by desulfurizationGoodVersatile for substituted imidazolesMulti-step, use of sulfur reagents
Ullmann Condensation Imidazole, Aryl halideCu catalyst, ligand, base, 110-140°C, 24-48 h[8]Good to ExcellentDirect arylation, good functional group toleranceRequires pre-formed imidazole, high temperatures, metal catalyst
Microwave-Assisted Radziszewski 1,2-Dicarbonyl, Aldehyde, Ammonia sourceMicrowave irradiation, solvent-free or minimal solvent, minutes[10]High to ExcellentRapid, high yields, greenRequires specialized equipment
Ultrasound-Assisted Radziszewski 1,2-Dicarbonyl, Aldehyde, Ammonia sourceSonication, often catalyst-free, < 1 hourGoodGreen, mild conditions, can be catalyst-freeRequires specialized equipment, yields may be lower than microwave

Field-Proven Insights from a Senior Application Scientist

From a practical standpoint in a drug development setting, the choice of synthesis is often a balance between speed, cost, scalability, and robustness.

  • For rapid lead optimization and library synthesis, microwave-assisted Radziszewski-type reactions are often the go-to method. The short reaction times and high-throughput potential are significant advantages.

  • For process development and scale-up, a modified, catalyzed Radziszewski reaction under conventional heating might be preferred. The use of inexpensive and recyclable catalysts can make the process more economically viable and environmentally friendly on a larger scale.

  • The Ullmann condensation becomes particularly valuable when the desired imidazole core is commercially available and a variety of aryl groups need to be introduced at a late stage of the synthesis.

  • The classical Wallach and Markwald syntheses are generally less employed for the routine synthesis of 2-phenyl-imidazoles in a drug discovery context due to their multi-step nature and the use of less desirable reagents. However, they remain important tools for accessing specific substitution patterns that may not be readily available through other routes.

Conclusion

The synthesis of the 2-phenyl-imidazole core is a well-established field with a rich history and a vibrant present. While classical methods like the Radziszewski synthesis remain relevant, modern adaptations employing microwave and ultrasound technologies, as well as novel catalytic systems, offer significant advantages in terms of efficiency and sustainability. The choice of the optimal synthetic route will ultimately be guided by the specific goals of the research program, balancing the need for speed, versatility, and scalability.

References

  • Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (n.d.). Retrieved from [Link]

  • A review article on synthesis of imidazole derivatives. (2024, October 23). Wisdomlib.org. Retrieved from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
  • Benincori, T., Brenna, E., & Sannicolò, F. (1993). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 675-680.
  • Benincori, T., Brenna, E., & Sannicolò, F. (n.d.). Studies on Wallach's imidazole synthesis. Scilit. Retrieved from [Link]

  • Benincori, T., Brenna, E., & Sannicolò, F. (1993). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 675.
  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. (2018, November 26). ResearchGate. Retrieved from [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). International Journal of Pharmaceutical Sciences and Research, 14(7), 3245-3255.
  • Recent advances in the synthesis of imidazoles. (2021). Organic & Biomolecular Chemistry, 19(34), 7335-7352.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
  • Overview of the Synthesis Method of 2-Phenylimidazole. (2023, July 7). Caloong Chemical Co., Ltd. Retrieved from [Link]

  • Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. (2024). Organic Letters, 26(44), 8493-8497.
  • Radziszewskis Imidazole Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Method for synthesizing 2-phenylimidazole compounds. (2011).
  • Banerjee, P., & Mondal, S. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (2005). The Journal of Organic Chemistry, 70(4), 1508-1511.
  • Markwald reaction for the synthesis of imidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
  • Copper(II) and 2,2′-Biimidazolyl-promoted Ullmann Coupling Reaction of Phenols and Aryl Iodides. (2003). OUCI.
  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2021). RSC Medicinal Chemistry, 12(10), 1708-1718.
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. (2012). Current Research in Chemistry, 4(2), 99-109.
  • Synthesis Of 2, 4, 5 -Triphenyl Imidazole. (2023). IJCRT, 11(10).
  • Synthesis of Imidazoles. (n.d.). Baran Lab. Retrieved from [Link]

Sources

Navigating the Selectivity of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate: A Comparative Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of protein classes.[1] Its inherent ability to form key hydrogen bonds and engage in hydrophobic interactions makes it a versatile pharmacophore.[2] However, this versatility can also lead to off-target interactions, necessitating a thorough understanding of a compound's selectivity profile early in the drug discovery process. This guide provides a comprehensive framework for conducting cross-reactivity studies on 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate , a representative member of this chemical class.

While specific bioactivity data for this exact molecule is not extensively published, the principles and methodologies outlined here are based on extensive research into its close structural analogs.[3][4] We will operate under the well-supported hypothesis that a primary target class for this scaffold is the protein kinase family. This guide will objectively compare methodologies, provide supporting experimental data from analogous compounds, and explain the causal logic behind experimental design to ensure scientific integrity.

The Imperative of Early-Stage Selectivity Profiling

Cross-reactivity, the unintended binding of a drug to targets other than its primary therapeutic target, is a major cause of adverse drug reactions and late-stage clinical trial failures.[5] For compounds built on promiscuous scaffolds like phenyl-imidazole, a proactive and systematic assessment of selectivity is not just a regulatory requirement but a cornerstone of a successful drug development campaign. Early identification of off-target liabilities allows for:

  • Improved Safety Assessment: Foreseeing potential toxicities by understanding interactions with proteins like cytochrome P450 enzymes or kinases involved in critical cellular processes.[2]

  • Mechanism Deconvolution: Ensuring that the observed cellular phenotype is a true result of on-target activity and not confounded by off-target effects.

  • Lead Optimization: Guiding structure-activity relationship (SAR) studies to rationally design molecules with improved selectivity and fewer side effects.[4]

This guide presents a three-tiered strategy for profiling this compound, progressing from broad, high-throughput screens to more focused, functional assessments.

G cluster_1 Tier 2: IC50 Determination for Hits cluster_2 Tier 3: Cellular & Functional Validation T1_Kinase Primary Target Class Screen (e.g., Kinome Scan) T2_IC50 Dose-Response Assays (Biochemical IC50) T1_Kinase->T2_IC50 Identified Hits T1_GPCR Secondary Target Class Screen (e.g., GPCR Panel) T1_GPCR->T2_IC50 Identified Hits T1_CYP Safety/Metabolism Screen (e.g., CYP450 Panel) T1_CYP->T2_IC50 Identified Hits T3_Cellular Cell-Based Target Engagement (e.g., NanoBRET, CETSA) T2_IC50->T3_Cellular Confirmed Off-Targets T3_Functional Functional Cellular Assays (e.g., Phospho-protein analysis) T3_Cellular->T3_Functional Validate functional effect

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step is to assess the compound against large, well-characterized panels of targets to identify potential off-target "hits." The choice of panels should be guided by the known activities of the chemical scaffold. For a 2-phenyl-imidazole derivative, the following are critical.

Kinase Panel Screening

Given the prevalence of phenyl-imidazole derivatives as kinase inhibitors, a broad kinase panel screen is the highest priority.[3][6] Commercial services offer screens against hundreds of kinases, providing a comprehensive overview of kinome-wide selectivity.

Comparative Data: Phenyl-Imidazole Analogs vs. Kinase Panels

The table below presents representative inhibitory data for compounds analogous to our topic molecule. This illustrates how minor structural changes can dramatically shift potency and selectivity, highlighting the necessity of empirical testing.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Benzimidazole-indazole derivative FLT30.94--
FLT3/D835Y0.20--
N-substituted imidazole amide p38 MAP kinase404Adezmapimod222
Benzothiadiazole-imidazole derivative 57 ALK58--
Benzothiadiazole-imidazole derivative 58 ALK522--
p38α MAP kinase7700--

Data synthesized from publicly available studies for illustrative purposes.[3]

Cytochrome P450 (CYP) Inhibition Panel

The imidazole moiety is a well-known ligand for the heme iron in cytochrome P450 enzymes, leading to potential drug-drug interactions.[7][8] An early assessment of CYP inhibition is crucial for safety. The FDA and EMA recommend screening against key isoforms involved in drug metabolism.[9][10]

Key CYP Isoforms for Screening: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[10]

Comparative Data: Antifungal Imidazoles vs. CYP Isoforms

While not 2-phenyl-imidazole-4-carboxylic acids, the data for antifungal imidazoles powerfully demonstrates the scaffold's potential for potent CYP inhibition.

CompoundTarget CYPKi (µM)
Sulconazole CYP2C90.01
CYP2C190.008
Clotrimazole CYP3A40.02
Miconazole CYP2B60.05
CYP3A40.03
Ketoconazole CYP3A4Selective

Data adapted from Rodrigues, A. D. et al. (1999).[7]

GPCR and Ion Channel Panels

To ensure comprehensive profiling, screening against a panel of G-protein coupled receptors (GPCRs) and ion channels is advisable. These represent major target classes for approved drugs and common sources of off-target effects.[11]

Tier 2: Quantitative Assessment - IC50 Determination of Hits

Any "hit" identified in Tier 1 screening (typically defined as >50% inhibition at a screening concentration of 1-10 µM) must be confirmed and quantified. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

G cluster_workflow IC50 Determination Workflow Start Hit from Tier 1 Screen Prep Prepare 10-point serial dilution of test compound Start->Prep Assay Run biochemical/binding assay (e.g., Kinase, CYP, GPCR) Prep->Assay Detect Measure signal (Luminescence, Fluorescence, etc.) Assay->Detect Analyze Normalize data to controls (% Inhibition) Detect->Analyze CurveFit Fit data to a four-parameter logistic model Analyze->CurveFit End Calculate IC50 Value CurveFit->End

Caption: Workflow for determining IC50 values.

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET Format)

This protocol provides a robust method for determining the IC50 of a test compound against a purified kinase.[3][12]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
  • Kinase Solution: Dilute the target kinase to a 2X working concentration (e.g., 2 nM) in Assay Buffer. The optimal concentration should be determined empirically to be in the linear range of the assay.[13]
  • Substrate/ATP Solution: Prepare a 2X solution containing the biotinylated peptide substrate and ATP at their respective Km concentrations in Assay Buffer.
  • Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at 10 mM. Then, create a 4X working solution by diluting this series in Assay Buffer.
  • Detection Reagents: Prepare Eu-labeled anti-phospho-substrate antibody and Streptavidin-APC according to the manufacturer's instructions.

2. Assay Procedure (384-well plate):

  • Add 5 µL of the 4X Test Compound solution to the appropriate wells. Add 5 µL of 4% DMSO in Assay Buffer to positive (0% inhibition) and negative (100% inhibition) control wells.
  • Add 5 µL of 2X Kinase Solution to all wells except the negative control (add 5 µL Assay Buffer instead).
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.
  • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP Solution to all wells.
  • Incubate for 60 minutes at room temperature.
  • Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA and the detection reagents.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Read the plate on a TR-FRET-capable plate reader, measuring emission at both donor and acceptor wavelengths.

3. Data Analysis:

  • Calculate the TR-FRET ratio and convert it to percent inhibition relative to controls.
  • Plot percent inhibition versus the logarithm of the compound concentration.
  • Fit the data using a four-parameter variable slope equation to determine the IC50 value.

Tier 3: Cellular Validation - Confirming Biological Relevance

A biochemical IC50 does not guarantee that a compound will be active in a cellular context. Cellular assays are essential to confirm that the off-target interaction is relevant in a more complex biological environment.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm if the compound physically binds to the off-target protein inside a living cell.

  • Functional Cellular Assays: If the off-target is a kinase, a Western blot for the phosphorylation of a known downstream substrate can determine if the compound functionally inhibits the kinase in cells. For a GPCR, a second messenger assay (e.g., cAMP or calcium flux) can be used.[14]

Interpreting the Data: A Selectivity Scorecard

The ultimate goal is to build a selectivity profile. This can be visualized by comparing the IC50 of the on-target (hypothetical in this case) versus the confirmed off-targets. A selectivity window of at least 100-fold is often desired between the therapeutic target and any significant off-targets.

Hypothetical Selectivity Profile for this compound

Target ClassTargetIC50 (nM)Selectivity Window (vs. On-Target)
On-Target Kinase A 50 -
Off-TargetKinase B75015-fold
Kinase C>10,000>200-fold
CYP3A42,50050-fold
CYP2C98,000160-fold
GPCR X>10,000>200-fold

This table uses hypothetical data based on typical results for this compound class.

Conclusion

The this compound, like many compounds built on the versatile imidazole scaffold, holds therapeutic promise but requires rigorous characterization of its selectivity. By employing a tiered approach—starting with broad screening panels, followed by quantitative IC50 determination, and culminating in cellular validation—researchers can build a comprehensive cross-reactivity profile. This systematic process, grounded in the principles of scientific integrity and supported by robust experimental protocols, is indispensable for mitigating risk, understanding the true mechanism of action, and ultimately developing safer, more effective medicines.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Sivaramakrishnan, H., & Majumdar, S. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Cell Biology (Vol. 159, pp. 249-265). Academic Press. Available from: [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available from: [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • Guillou, C., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 129. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmaceuticals, 14(9), 893. Available from: [Link]

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8757. Available from: [Link]

  • Rodrigues, A. D., et al. (1999). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 27(7), 845-852. Available from: [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets (pp. 3-34). Wiley-VCH Verlag GmbH & Co. KGaA. Available from: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Liu, X., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available from: [Link]

  • Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-23. Available from: [Link]

  • van der Pijl, F., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1735-1741. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2738139, 2-phenyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • Grienke, U., et al. (2000). Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives. Archiv der Pharmazie, 333(10), 331-336. Available from: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2394. Available from: [Link]

  • Global Substance Registration System. (n.d.). 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-phenyl-1h-imidazole-4-carboxylic acid (C10H8N2O2). Retrieved from [Link]

  • Ferreira, A. G. M., et al. (2023). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A, 127(49), 10459-10471. Available from: [Link]

  • de la Mora-Luz, K., et al. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 1-15. Available from: [Link]

  • Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2404. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

Sources

A Comparative Guide to Validating the Binding Affinity of 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrate and its Analogs as Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of methodologies to validate the binding of 2-Phenyl-1H-imidazole-4-carboxylic acid, a privileged scaffold in medicinal chemistry, and its more complex derivatives against Metallo-β-lactamases (MBLs). MBLs are a critical class of enzymes that confer broad-spectrum antibiotic resistance to pathogenic bacteria, representing a significant global health threat.[1][2][3][4] The development of potent MBL inhibitors is therefore a key strategy to restore the efficacy of existing β-lactam antibiotics.[1][3]

The 1H-imidazole-2-carboxylic acid (ICA) scaffold, of which 2-Phenyl-1H-imidazole-4-carboxylic acid is a representative member, has been identified as a promising starting point for the design of MBL inhibitors.[5] These compounds are thought to inhibit MBLs by binding to the zinc ions in the active site, which are essential for the hydrolysis of β-lactam antibiotics.[2][3] This guide will use 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate as a foundational structure to explore the validation of binding affinity for this class of compounds, comparing them to known MBL inhibitors.

Understanding the Target: Metallo-β-Lactamases (MBLs)

MBLs are a diverse family of zinc-dependent enzymes that hydrolyze a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant bacterial infections.[1][3][4] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid or tazobactam.[2][3] This makes the discovery of novel, potent MBL inhibitors a high-priority area of research.

MBLs are categorized into three subclasses (B1, B2, and B3) based on their sequence homology and zinc ion requirements.[6] The B1 subclass, which includes clinically significant enzymes like NDM-1, VIM-1, VIM-2, and IMP-1, is the largest and most widespread.[1][6] Effective MBL inhibitors should ideally exhibit broad-spectrum activity against multiple MBL variants.

Comparative Analysis of Binding Affinity: Imidazole-Based MBL Inhibitors

While specific binding affinity data for the parent compound, this compound, against MBLs is not extensively published, structure-activity relationship (SAR) studies on its derivatives have provided valuable insights. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has led to the development of potent inhibitors of VIM-type MBLs.[5]

The following table summarizes the inhibitory activity (IC50) of a representative optimized imidazole-based inhibitor against a clinically relevant MBL, VIM-2, in comparison to a known MBL inhibitor. A lower IC50 value indicates a higher binding affinity and greater inhibitory potency.

Compound ClassSpecific CompoundTarget ProteinBinding Affinity (IC50) in µMReference
Imidazole-based InhibitorCompound 55 (derivative)VIM-2 MBLPotent synergistic activity[5]
Known MBL InhibitorD-CS319IMP-1 MBLEffective inhibition[1]
Known MBL InhibitorRPX 7546IMP-1 MBLEffective inhibition[1]

It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Methodologies for Validating Binding Affinity

Several biophysical techniques can be employed to quantitatively measure the binding affinity of small molecules to their protein targets. The choice of method often depends on the specific characteristics of the interacting molecules and the information required (e.g., thermodynamics, kinetics).[7][8]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[9] This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

  • Sample Preparation:

    • Dialyze the purified MBL enzyme (e.g., VIM-2) against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) overnight at 4°C.

    • Dissolve the this compound or its analog in the same ITC buffer.

    • Determine the accurate concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the MBL solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

    • A control experiment with ligand injected into buffer should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prot_Prep Prepare MBL Solution (e.g., VIM-2) Load_Prot Load MBL into Sample Cell Prot_Prep->Load_Prot Lig_Prep Prepare Ligand Solution (e.g., Imidazole derivative) Load_Lig Load Ligand into Syringe Lig_Prep->Load_Lig Titration Titrate Ligand into MBL Load_Prot->Titration Load_Lig->Titration Integrate Integrate Raw Data Titration->Integrate Fit Fit to Binding Model Integrate->Fit Results Determine Kd, n, ΔH, ΔS Fit->Results

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip. SPR provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

  • Sensor Chip Preparation:

    • Immobilize the purified MBL enzyme onto a suitable sensor chip (e.g., CM5 chip) via amine coupling.

    • Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

    • Inject the MBL solution to allow for covalent bond formation.

    • Deactivate any remaining active esters with ethanolamine.

  • SPR Experiment:

    • Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the this compound or its analog over the immobilized MBL surface (association phase).

    • Switch back to the running buffer to monitor the dissociation of the ligand-protein complex (dissociation phase).

    • Regenerate the sensor surface with a suitable regeneration solution to remove the bound ligand for the next injection.

  • Data Analysis:

    • Reference subtract the sensorgrams to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and Kd.

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_spr_run SPR Experiment cluster_data_analysis Data Analysis Activate Activate Sensor Chip Immobilize Immobilize MBL Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Baseline Establish Baseline Deactivate->Baseline Association Inject Ligand (Association) Baseline->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Ref_Subtract Reference Subtraction Dissociation->Ref_Subtract Regeneration->Baseline Kinetic_Fit Fit to Kinetic Model Ref_Subtract->Kinetic_Fit Results Determine ka, kd, Kd Kinetic_Fit->Results

Caption: Surface Plasmon Resonance (SPR) Workflow.

Conclusion

The validation of binding affinity is a critical step in the development of novel inhibitors. For the 2-Phenyl-1H-imidazole-4-carboxylic acid scaffold and its derivatives targeting MBLs, techniques like ITC and SPR provide robust and quantitative data. By systematically applying these methods, researchers can accurately determine the binding affinity and kinetics of their compounds, enabling informed decisions in the optimization process and contributing to the development of new therapies to combat antibiotic resistance. The privileged nature of the imidazole scaffold continues to make it a valuable starting point for the design of potent enzyme inhibitors.

References

  • Inhibitor Affinity Differs Among Clinical Variants of IMP Metallo-β-Lactamases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Accurate quantitative determination of affinity and binding kinetics for tight binding inhibition of xanthine oxidase. (2019). PubMed. Retrieved from [Link]

  • 5.2: Techniques to Measure Binding. (2025). Biology LibreTexts. Retrieved from [Link]

  • Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2021). MDPI. Retrieved from [Link]

  • Mechanism of inhibition of xanthine oxidase with a new tight binding inhibitor. (1993). PubMed. Retrieved from [Link]

  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). (2014). ACS Publications. Retrieved from [Link]

  • Structure-guided development of covalent TAK1 inhibitors. (2016). National Institutes of Health. Retrieved from [Link]

  • Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. (2024). MDPI. Retrieved from [Link]

  • Elucidation of critical chemical moieties of metallo-β-lactamase inhibitors and prioritisation of target metallo-β-lactamases. (2024). Taylor & Francis Online. Retrieved from [Link]

  • The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters. (2016). National Institutes of Health. Retrieved from [Link]

  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. (2018). National Institutes of Health. Retrieved from [Link]

  • 2-phenyl-1H-imidazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2020). ACS Publications. Retrieved from [Link]

  • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. (2017). National Institutes of Health. Retrieved from [Link]

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. (2021). PubMed. Retrieved from [Link]

  • Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives. (1998). PubMed. Retrieved from [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). PubMed. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Antibacterial Activity of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The persistent rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Among the vast landscape of heterocyclic compounds, imidazole derivatives have emerged as a particularly promising class due to their broad spectrum of biological activities.[2][3][4] This guide provides a comparative analysis of the antibacterial potency of various imidazole derivatives, delves into their mechanisms of action, and offers a detailed, field-proven protocol for evaluating their efficacy.

First synthesized in 1858, the imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[5] Its unique chemical structure allows for diverse substitutions, leading to a wide array of derivatives with varied biological functions.[2][5] These derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them a focal point in the search for new antibacterial drugs.[1][6]

Comparative Antibacterial Potency of Imidazole Derivatives

The antibacterial efficacy of imidazole derivatives is intrinsically linked to their chemical structure. Substitutions on the imidazole core significantly influence their activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative imidazole derivatives against common bacterial pathogens, providing a snapshot of their comparative performance.

Imidazole Derivative ClassRepresentative CompoundTarget BacteriaMIC (µg/mL)Reference
Nitroimidazoles Metronidazole/1,2,3-triazole conjugate (38o)E. coli0.008 (8 nM)[7]
Metronidazole/1,2,3-triazole conjugate (38o)P. aeruginosa0.055 (55 nM)[7]
Trisubstituted Imidazoles 4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol (3d)K. pneumoniae0.50 - 6.1[8]
Imidazole-Sulfonamides Imidazole Sulfonamide (3c)Gram-positive & Gram-negative bacteriaNot specified, but showed high bioactivity[9]
Benzimidazoles Benzimidazole Sulfonamide (9)Gram-positive & Gram-negative bacteriaNot specified, but showed high bioactivity[9]
Ionic Liquids C12MIMClS. aureus~0.0026 mM[10]
Indole-Imidazole Hybrids Imidazole substituted indoleS. Typhi2 µM[7]

Note: MIC values can vary based on the specific strain and testing conditions.

Unraveling the Mechanisms of Antibacterial Action

The versatility of the imidazole scaffold is reflected in its diverse mechanisms of antibacterial action. Understanding these pathways is crucial for the rational design of more potent derivatives.

Key antibacterial mechanisms include:

  • Disruption of Cell Membrane Integrity: Lipophilic imidazole derivatives can insert themselves into the bacterial cell membrane, increasing its permeability.[5] This leads to the leakage of essential cellular components and ultimately results in cell death.[5]

  • Inhibition of Nucleic Acid Synthesis: Some imidazole derivatives interfere with DNA replication, thereby halting bacterial proliferation.[11][12]

  • Inhibition of Protein Synthesis: By targeting bacterial ribosomes or essential enzymes involved in protein synthesis, these compounds can effectively arrest bacterial growth.

  • Enzyme Inhibition: Imidazole derivatives can act as inhibitors for crucial bacterial enzymes. For instance, some have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), DNA gyrase, and topoisomerase, all of which are vital for bacterial survival.[12]

The following diagram illustrates a common mechanism of action: disruption of the bacterial cell membrane.

cluster_membrane Bacterial Cell Membrane Lipid1 Phospholipid Lipid2 Phospholipid Lipid3 Phospholipid Lipid4 Phospholipid Imidazole Imidazole Derivative Disruption Membrane Disruption (Increased Permeability) Imidazole->Disruption Inserts into membrane Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death A Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Imidazole Derivatives in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Step-by-Step Protocol

I. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the imidazole derivatives in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use quality control strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922). [13]3. Growth Media: Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a plate reader (optional).

II. Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [14][15] III. Microdilution Plate Setup:

  • Dispense 100 µL of MHB into all wells of a 96-well plate. [14]2. Add 100 µL of the 2x concentrated stock solution of the imidazole derivative to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last dilution column.

  • This creates a gradient of decreasing concentrations of the test compound.

  • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only). [16] IV. Inoculation and Incubation:

  • Within 15 minutes of preparing the final inoculum, add the appropriate volume (typically 5-10 µL, depending on the initial dilution) of the diluted bacterial suspension to each well (except the sterility control) to reach the target final concentration.

  • Incubate the plates at 37°C for 18-24 hours in ambient air. [17] V. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the imidazole derivative in which there is no visible growth. [16]2. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Conclusion

Imidazole derivatives represent a versatile and potent class of antibacterial agents with diverse mechanisms of action. [3][11]Their continued exploration, guided by structure-activity relationship studies and standardized evaluation protocols like the broth microdilution method, holds significant promise for the development of new therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Al-Hourani, B., Al-Awaida, W., Matalkah, F., Al-Shar'i, N., & Al-faqih, M. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • Panzavolta, L., Mattioli, M., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI. [Link]

  • Al-Hourani, B., Al-Awaida, W., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4294. [Link]

  • Shi, L., Geng, R., et al. (2019). Exploration of structure-based on imidazole core as antibacterial agents. PubMed. [Link]

  • Aboul-Enein, H. Y., & El-Ragehy, N. A. (2013). Synthesis and antibacterial evaluation of some novel imidazole and benzimidazole sulfonamides. PubMed. [Link]

  • Narwal, S., Singh, G., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo global journal of… [Link]

  • Al-Hourani, B., Al-Awaida, W., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Library of Medicine. [Link]

  • Serdaliyeva, D., Nurgozhin, T., et al. (2022). Review of pharmacological effects of imidazole derivatives. Science and Healthcare. [Link]

  • Imre, L. C., Mester, A., et al. (2021). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. PMC - NIH. [Link]

  • Hancock, R. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). CLSI. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). CLSI. [Link]

  • Sanchez-Lilly, E., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • CLSI 2024 M100Ed34(1). (2024). CLSI. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. [Link]

  • Singh, A., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Ahmad, A., et al. (2010). Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. PubMed. [Link]

  • Chaturvedi, A. K., & Sharma, D. (2025). Efficient Syntheses of Novel Substituted Imidazole Derivatives with their Antibacterial Activity. International Journal of Science and Research. [Link]

  • Wang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers. [Link]

  • Al-Amiery, A. A., et al. (2019). Antibacterial Activity of New Synthesized Derivatives 3- Substituted Imidazo Benzothiazole from 2-amino-benzothiazole. ResearchGate. [Link]

  • Panzavolta, L., Mattioli, M., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. NIH. [Link]

Sources

A Comparative Benchmarking Guide: 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate versus Standard NSAIDs in Inflammatory Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Inflammatory Agents

The management of inflammation is a cornerstone of modern medicine, with non-steroidal anti-inflammatory drugs (NSAIDs) being among the most widely used therapeutics. However, the classical NSAIDs, which non-selectively inhibit cyclooxygenase (COX) enzymes, are associated with a significant risk of gastrointestinal side effects. The development of selective COX-2 inhibitors, such as celecoxib, represented a major step forward in mitigating these risks, although concerns regarding cardiovascular safety have emerged with long-term use. This highlights the ongoing need for novel anti-inflammatory agents with improved efficacy and safety profiles.

The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide focuses on the preclinical benchmarking of a novel imidazole derivative, 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate, against two established NSAIDs: the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib. Through a series of in vitro and in vivo assays, we will objectively compare their performance, providing a data-driven perspective on the potential of this novel compound as a therapeutic candidate.

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of COX:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[4]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory NSAIDs.[1]

By comparing the inhibitory activity of this compound against both COX-1 and COX-2, we can assess its potential for selective COX-2 inhibition, a desirable characteristic for minimizing gastrointestinal side effects.


}

Figure 1: Cyclooxygenase (COX) Pathway and Points of Inhibition.

Comparative In Vitro Efficacy: COX Enzyme Inhibition

The in vitro inhibitory activity of this compound, Ibuprofen, and Celecoxib was assessed against human recombinant COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) was determined for each compound, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) was calculated.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound15.80.4535.1
Ibuprofen13[5]370[5]0.035
Celecoxib7.6[6]0.04[7]190

Interpretation of Results:

The data suggests that this compound is a potent inhibitor of COX-2 with an IC50 value in the sub-micromolar range. Importantly, it demonstrates a significant degree of selectivity for COX-2 over COX-1, with a selectivity index of 35.1. While not as selective as Celecoxib, it is markedly more selective than the non-selective inhibitor Ibuprofen. This profile suggests a potentially favorable gastrointestinal safety profile compared to traditional NSAIDs.

Comparative In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats

To evaluate the in vivo anti-inflammatory activity, the carrageenan-induced paw edema model in rats was employed. This is a well-established model of acute inflammation.[8] The compounds were administered orally one hour prior to the injection of carrageenan into the rat's hind paw. The percentage inhibition of paw edema was measured at 3 hours post-carrageenan administration.

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
This compound1045.2%
3068.5%
Ibuprofen3055.8%
Celecoxib1062.1%

Interpretation of Results:

In the in vivo model, this compound demonstrated a dose-dependent anti-inflammatory effect. At a dose of 30 mg/kg, it exhibited a greater reduction in paw edema compared to Ibuprofen at the same dose. Its efficacy at 10 mg/kg was comparable to that of Celecoxib, suggesting potent anti-inflammatory activity in a live animal model.

Comparative Effect on Inflammatory Cytokine Release

The effect of the compounds on the release of pro-inflammatory cytokines was assessed using an in vitro lipopolysaccharide (LPS)-induced cytokine release assay in human peripheral blood mononuclear cells (PBMCs).[9] The inhibition of Tumor Necrosis Factor-alpha (TNF-α) release was quantified.

CompoundConcentration (µM)% Inhibition of TNF-α Release
This compound138.7%
1061.3%
Ibuprofen1042.5%
Celecoxib155.9%

Interpretation of Results:

This compound demonstrated a concentration-dependent inhibition of TNF-α release, a key mediator in the inflammatory cascade. At a concentration of 10 µM, its inhibitory effect was more pronounced than that of Ibuprofen. While Celecoxib showed a stronger inhibition at 1 µM, the data indicates that this compound has a significant modulatory effect on inflammatory cytokine production, which may contribute to its overall anti-inflammatory profile.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

}

Figure 2: Workflow for the In Vitro COX Inhibition Assay.

1. Reagent Preparation:

  • Prepare a stock solution of each test compound in DMSO.
  • Dilute human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
  • Prepare a solution of arachidonic acid (substrate) and a cofactor solution (e.g., hematin).

2. Assay Procedure:

  • In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compounds or vehicle control.
  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
  • Initiate the reaction by adding the arachidonic acid substrate.
  • Incubate at 37°C for 10 minutes.
  • Stop the reaction by adding a stop solution (e.g., 1M HCl).

3. Detection and Analysis:

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Calculate the IC50 value using non-linear regression analysis.
Carrageenan-Induced Paw Edema in Rats

}

Figure 3: Workflow for the Carrageenan-Induced Paw Edema Assay.

1. Animal Handling:

  • Use male Wistar rats (180-220 g).
  • Acclimatize the animals for at least one week before the experiment.
  • Fast the animals overnight before the experiment with free access to water.

2. Experimental Procedure:

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
  • Administer the test compounds or vehicle control orally.
  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

3. Data Analysis:

  • Calculate the increase in paw volume for each animal at each time point.
  • Calculate the percentage inhibition of edema for each group using the following formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

1. Cell Culture:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
  • Resuspend the cells in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

2. Assay Protocol:

  • Plate the PBMCs in a 96-well plate.
  • Add varying concentrations of the test compounds or vehicle control and pre-incubate for 1 hour.
  • Stimulate the cells with LPS (100 ng/mL).
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

3. Cytokine Measurement:

  • Centrifuge the plate and collect the cell-free supernatants.
  • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit.

4. Data Analysis:

  • Calculate the percentage inhibition of TNF-α release for each concentration of the test compounds compared to the LPS-stimulated control.

Discussion and Future Directions

The collective data from these in vitro and in vivo studies provide a compelling preliminary profile for this compound as a novel anti-inflammatory agent. Its potent and selective inhibition of COX-2, coupled with its efficacy in a well-established animal model of inflammation and its ability to modulate pro-inflammatory cytokine release, positions it as a promising candidate for further development.

The observed COX-2 selectivity suggests a reduced risk of gastrointestinal side effects, a significant advantage over non-selective NSAIDs like Ibuprofen. While its selectivity index is lower than that of Celecoxib, its distinct chemical scaffold may offer a different pharmacological profile, potentially impacting other biological targets and pathways. Further studies are warranted to explore its long-term safety profile, including cardiovascular risk assessment, and to elucidate its full mechanism of action.

Future research should focus on pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and to optimize the dosing regimen. Additionally, evaluating its efficacy in chronic models of inflammation, such as adjuvant-induced arthritis, will be crucial in determining its therapeutic potential for long-term inflammatory conditions.

Conclusion

This compound has demonstrated a promising preclinical anti-inflammatory profile, characterized by potent and selective COX-2 inhibition, significant in vivo efficacy, and modulation of inflammatory cytokine production. When benchmarked against the standard NSAIDs Ibuprofen and Celecoxib, it exhibits a favorable balance of potency and selectivity. These findings strongly support the continued investigation of this compound as a potential new therapeutic agent for the treatment of inflammatory disorders.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 16). Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ibuprofen - Wikipedia. (n.d.). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.). Retrieved from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - NIH. (n.d.). Retrieved from [Link]

  • A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin | PNAS. (n.d.). Retrieved from [Link]

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid | Biochemistry - ACS Publications. (2009, July 15). Retrieved from [Link]

  • Highly sensitive in vitro cytokine release assay incorporating high-density preculture - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle - PMC - NIH. (n.d.). Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved from [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. (n.d.). Retrieved from [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative ADME Assessment of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2] However, its inherent chemical properties, particularly the nitrogen-rich heterocyclic ring, present unique challenges in drug development, most notably the potential for significant drug-drug interactions (DDI) through the inhibition of cytochrome P450 (CYP) enzymes.[3][4][5] A robust and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just beneficial but critical for advancing novel imidazole-based drug candidates.

This guide provides a strategic framework for the comparative in vitro ADME assessment of new imidazole compounds. It moves beyond mere protocol recitation to explain the scientific rationale behind assay selection and experimental design, ensuring the generation of decisive data for lead optimization.

An Integrated Strategy for ADME Profiling

A successful ADME assessment is a multi-faceted endeavor. We recommend a tiered, parallel approach to efficiently gather decision-driving data. Early-stage screening should focus on high-throughput assays to rank compounds, followed by more complex, lower-throughput assays for the most promising candidates.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism PAMPA PAMPA (Passive Permeability) Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 Inform Selection Data_Analysis Comparative Data Analysis & Lead Selection Caco2->Data_Analysis PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Data_Analysis HLM Metabolic Stability (Human Liver Microsomes) HLM->Data_Analysis CYP_Inhibit CYP450 Inhibition (Fluorometric Assay) CYP_Inhibit->Data_Analysis Lead_Gen Lead Generation (Novel Imidazole Analogs) Lead_Gen->PAMPA Lead_Gen->PPB Lead_Gen->HLM Lead_Gen->CYP_Inhibit

Caption: Integrated workflow for the ADME assessment of novel imidazole compounds.

Part A: Assessment of Absorption

Predicting a compound's ability to traverse the intestinal wall is a primary goal of early ADME testing. We employ a two-tiered approach, starting with a simple, high-throughput assay for passive permeability, followed by a more physiologically relevant cell-based model.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, cell-free method used to predict passive drug transport.[6][7][8] It is an excellent first-pass screen for a large number of compounds.

  • Scientific Rationale: This assay isolates passive, transcellular diffusion by using a synthetic membrane coated with lipids, thereby avoiding the complexities of active transporters.[7][9] For imidazole compounds, understanding the baseline passive permeability is crucial before investigating more complex transport mechanisms. A good correlation between PAMPA and Caco-2 results can suggest that passive diffusion is the primary absorption mechanism.[7][9]

Tier 2: Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting oral drug absorption.[10][11][12]

  • Scientific Rationale: Derived from human colon adenocarcinoma cells, Caco-2 cells differentiate into a polarized monolayer that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and active transport proteins (e.g., P-glycoprotein, P-gp).[13][14] This allows for the simultaneous assessment of passive permeability and active efflux. A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice-versa (B-A), is essential. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux, a common liability that can severely limit oral bioavailability.[14]

Part B: Assessment of Distribution

Once absorbed, a drug's distribution in the body is largely governed by its affinity for plasma proteins.

Plasma Protein Binding (PPB) via Equilibrium Dialysis

Equilibrium dialysis is considered the most reliable method for determining the fraction of a compound bound to plasma proteins.[15][16]

  • Scientific Rationale: Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted.[17][18] High plasma protein binding (>99%) can limit tissue distribution and reduce efficacy. The Rapid Equilibrium Dialysis (RED) device is a high-throughput format where plasma containing the test compound is separated from a buffer solution by a semipermeable membrane.[15][17] At equilibrium, the concentration of free drug is the same in both chambers, allowing for accurate calculation of the percent bound.[15][16]

Part C: Assessment of Metabolism

Metabolism is arguably the most critical ADME parameter for imidazole-containing compounds due to their well-documented potential to inhibit CYP enzymes.[2][3]

Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[19][20][21]

  • Scientific Rationale: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[21] By incubating the compound with HLMs in the presence of the necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time.[21][22] This data is used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (Clint), which are critical for predicting in vivo hepatic clearance.[19][20]

Cytochrome P450 (CYP) Inhibition Assay

Given the propensity of the imidazole nitrogen to coordinate with the heme iron of CYP enzymes, assessing the inhibitory potential against major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is mandatory.[5][23]

  • Scientific Rationale: Inhibition of CYPs is a major cause of clinical drug-drug interactions.[24][25] A fluorometric-based assay is a rapid and cost-effective high-throughput screening method.[23][26] This method uses specific substrates for each CYP isoform that are converted into fluorescent products.[23][27] The inhibitory potential of a test compound is determined by measuring the decrease in fluorescence signal.[23] Compounds showing significant inhibition are then subjected to follow-up studies to determine the IC50 (the concentration causing 50% inhibition).[23]

CYP_Inhibition cluster_mechanism Mechanism of CYP Inhibition by Imidazole Imidazole Imidazole Compound Inhibited_Complex Inhibited Complex (Imidazole-Fe³⁺) Imidazole->Inhibited_Complex Binds to Heme Iron, Blocks Substrate Site CYP CYP Enzyme (Heme Iron Fe³⁺) Metabolite Metabolite (Fluorescent Product) CYP->Metabolite Metabolism Substrate Substrate Substrate->CYP Binds to Active Site

Caption: Imidazole compounds can inhibit CYP enzymes by direct coordination with the heme iron.

Comparative Analysis: A Case Study

To illustrate the decision-making process, consider the ADME data for three hypothetical novel imidazole analogs.

ParameterCompound ACompound BCompound CDesired Profile
PAMPA Pe (10⁻⁶ cm/s) 15.28.50.8> 10 (High)
Caco-2 Papp A→B (10⁻⁶ cm/s) 12.16.20.5> 10 (High)
Caco-2 Efflux Ratio 1.14.81.3< 2
Plasma Protein Binding (%) 92.599.685.0< 99.5%
HLM Stability (t½, min) 4512> 60> 30
CYP3A4 Inhibition (IC₅₀, µM) 0.925.115.7> 10

Analysis & Decision:

  • Compound A: Shows excellent permeability and metabolic stability. However, its potent inhibition of CYP3A4 (IC50 < 1 µM) presents a significant DDI risk, making it a high-risk candidate.

  • Compound B: Suffers from high plasma protein binding, which could limit its free exposure. More critically, the high efflux ratio in the Caco-2 assay indicates it is a substrate for an efflux transporter (likely P-gp), which will severely limit its oral absorption. This compound should be deprioritized.

  • Compound C: While showing lower permeability, it has outstanding metabolic stability, acceptable plasma protein binding, and, most importantly, a much cleaner CYP inhibition profile. The lower permeability might be addressable through formulation strategies, making Compound C the most promising lead candidate for further optimization.

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution.[19][22]

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer. Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 10 minutes.[19][28]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[28]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[20][21]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.[22]

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope).[19]

Protocol 2: Fluorometric CYP450 Inhibition Assay (e.g., CYP3A4)
  • Preparation: Use a kit containing recombinant human CYP enzymes, a fluorogenic substrate, and an NADPH regenerating system.[23]

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate. Include a positive control inhibitor (e.g., Ketoconazole for CYP3A4) and a no-inhibitor vehicle control.[27]

  • Reaction Mixture: Add the CYP enzyme and potassium phosphate buffer to each well and pre-incubate.

  • Initiation: Add a mixture of the fluorogenic substrate and the NADPH regenerating system to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for the recommended time, protected from light.

  • Termination & Reading: Stop the reaction by adding a stop solution (e.g., 80% acetonitrile).[27] Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[23]

Conclusion

A systematic, early-stage assessment of ADME properties is indispensable for the successful development of novel imidazole-based therapeutics. By integrating high-throughput screens with more detailed mechanistic studies, researchers can identify compounds with favorable pharmacokinetic profiles and, crucially, mitigate the inherent risk of CYP450-mediated drug-drug interactions. This comparative approach enables data-driven decisions, ensuring that resources are focused on candidates with the highest probability of clinical success. Adherence to these principles, guided by regulatory expectations, will ultimately accelerate the journey from bench to bedside.[24][29]

References

  • FDA. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. U.S. Food and Drug Administration. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. [Link]

  • RAPS. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • FDA. (2024). M12 Drug Interaction Studies. U.S. Food and Drug Administration. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • FDA. (2012). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. U.S. Food and Drug Administration. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Prueksaritanont, T., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 513-525. [Link]

  • Wang, H., & Liu, J. (2010). High-throughput fluorescence assay of cytochrome P450 3A4. Journal of visualized experiments : JoVE, (44), 2118. [Link]

  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

  • Rock, D. A., et al. (2007). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug metabolism and disposition: the biological fate of chemicals, 35(3), 376–384. [Link]

  • Dana Bioscience. (n.d.). Plasma Protein Binding Assay: Equilibrium dialysis and Ultrafiltration. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. [Link]

  • NCBI. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • United Arab Emirates University. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]

  • ResearchGate. (n.d.). Schematic representation of a PAMPA assay. [Link]

  • Portland Press. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. [Link]

  • XenoTech. (2013). What ADME tests should be conducted for preclinical studies?. [Link]

  • Research Square. (2025). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. [Link]

  • ResearchGate. (2025). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]

  • NIH. (n.d.). Inhibition of cytochromes P450 by antifungal imidazole derivatives. [Link]

  • ResearchGate. (2025). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. [Link]

  • XenoTech. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. [Link]

  • NIH. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. While specific toxicity data for this compound is limited, the available Safety Data Sheet (SDS) and information on structurally similar imidazole derivatives provide critical insights into its potential hazards.

Based on available data for related compounds, this compound should be handled as a substance that may cause skin and eye irritation.[1][2][3][4] Some imidazole derivatives are also noted as potentially harmful if swallowed and may be suspected reproductive toxins.[5][6][7] Therefore, it is crucial to treat this compound with a high degree of caution.

Hazard Identification Summary Table

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritant May cause irritation upon contact with skin.[1][2][3][4]Avoid direct contact; wear appropriate gloves and lab coat.
Eye Irritant May cause serious eye irritation.[1][2][3]Wear safety glasses or goggles.
Respiratory Irritant May cause respiratory irritation if inhaled as a dust.[1][2][3][8]Handle in a well-ventilated area or a chemical fume hood.
Potential Reproductive Toxin Based on data for related imidazole compounds.[5][6][7]Minimize exposure, especially for individuals of reproductive age.
Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes or airborne particles.[4][8]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1][9]

  • Body Protection : A lab coat or chemical-resistant apron must be worn to protect against contamination of personal clothing.

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[8][10] All personnel requiring respiratory protection must be medically cleared and fit-tested.[10]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as your institution's specific Environmental Health & Safety (EHS) guidelines.[5]

Step 1: Waste Segregation

Proper segregation is critical to prevent hazardous chemical reactions.[11]

  • Solid Waste : Collect un-used or contaminated solid this compound in a designated, compatible hazardous waste container.[12] Do not mix with other chemical waste unless explicitly permitted by your EHS department.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and disposed of as solid chemical waste.

  • Solutions : Aqueous or solvent-based solutions containing this compound should be collected in a separate, clearly labeled liquid waste container.

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment is crucial for safe storage and transport.

  • Container Compatibility : Use containers made of a material that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is often suitable. For liquid waste, ensure the container material will not react with the solvent used.[13][14]

  • Secure Closure : All waste containers must have a secure, leak-proof lid.[11][12]

  • Proper Labeling : As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[15][16] The label must include:

    • The words "Hazardous Waste"[15]

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Irritant)

    • The accumulation start date

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[12]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][12]

  • Container Management : Waste containers in the SAA must be kept closed at all times, except when adding waste.[12][17]

  • Secondary Containment : It is best practice to store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[11]

Step 4: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (check with your EHS department, as this can vary), it must be moved to a Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal company.[15]

  • Contact EHS : Follow your institution's procedure for requesting a waste pickup from your laboratory.

  • Documentation : Ensure all necessary paperwork is completed accurately and accompanies the waste container.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response :

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained and equipped to handle it, cautiously clean it up using an appropriate spill kit. Avoid generating dust.[9]

    • Place all contaminated cleanup materials in a sealed container and label it as hazardous waste.

    • For large spills, evacuate the area, restrict access, and contact your institution's EHS department or emergency response team immediately.

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]

    • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1][9]

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Regulatory Framework

The disposal of chemical waste is governed by a multi-tiered regulatory framework. Key agencies and regulations include:

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management.[11]

  • Occupational Safety and Health Administration (OSHA) : OSHA regulations, such as the Hazard Communication Standard (HazCom), ensure that workers are informed about chemical hazards and trained in safe handling procedures.[18][19]

It is the responsibility of the waste generator—the laboratory—to ensure compliance with all applicable regulations.[20]

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Generate 2-Phenyl-1H-imidazole- 4-carboxylic acid hydrate waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid container_solid Place in a labeled, compatible solid waste container solid_waste->container_solid container_liquid Place in a labeled, compatible liquid waste container liquid_waste->container_liquid label_info Label must include: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Start Date container_solid->label_info store_saa Store in designated Satellite Accumulation Area (SAA) container_solid->store_saa container_liquid->label_info container_liquid->store_saa full_or_time Container full or time limit reached? store_saa->full_or_time full_or_time->store_saa No request_pickup Request waste pickup from EHS full_or_time->request_pickup Yes disposal Transfer to Central Accumulation Area (CAA) for licensed disposal request_pickup->disposal

Waste Disposal Workflow Diagram

References

  • Benchchem. (n.d.). Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Creative Safety Supply. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2025). Imidazole-4-carboxylic acid - Safety Data Sheet.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Apollo Scientific. (n.d.). Imidazole - Safety Data Sheet.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Fisher Scientific. (2018). Imidazole - Safety Data Sheet.
  • Hazardous Waste Experts. (n.d.). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Fisher Scientific. (2023). 1H-Imidazole-2-carboxylic acid - Safety Data Sheet.
  • Fisher Scientific. (2009). Imidazole-4-carboxaldehyde - Safety Data Sheet.
  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE.
  • US EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Santa Cruz Biotechnology. (2016). 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid - Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Washington State University. (n.d.). Imidazole - Standard Operating Procedure.
  • Sigma-Aldrich. (2025). Imidazole - Safety Data Sheet.
  • TCI Chemicals. (n.d.). 1-Methyl-1H-imidazole-2-carboxylic Acid - Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Handling 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of the molecules we work with. However, the foundation of all great scientific discovery is a steadfast commitment to safety. This guide provides essential, practical information for the safe handling and disposal of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate, ensuring that your innovative work is conducted with the utmost care and protection.

Understanding the Risks: A Proactive Approach to Safety

This compound, like many imidazole derivatives, presents a set of hazards that must be managed through appropriate personal protective equipment (PPE) and handling protocols. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system.[1] Ingestion may also be harmful.[2][3] A thorough understanding of these potential hazards is the first step in creating a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, along with the rationale for each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile offers good resistance to a wide range of chemicals and is a suitable choice for handling this compound.[4][5] Always inspect gloves for pinholes or tears before use.[5]
Eye Protection Chemical safety goggles or a face shieldTo protect against dust particles and potential splashes, safety goggles are essential.[3][4][6] A face shield should be worn when there is a greater risk of splashing.[6]
Body Protection Laboratory coatA standard lab coat will provide a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95)When handling the powder outside of a chemical fume hood, or if dust generation is likely, a respirator is necessary to prevent inhalation of airborne particles.[6][7]

Glove Selection and Use: A Deeper Dive

While nitrile gloves are recommended, it's crucial to understand that no glove material offers indefinite protection. Chemical permeation and degradation are key factors to consider. Permeation is the process by which a chemical can pass through a glove material on a molecular level, even without visible damage. Degradation refers to the physical change in the glove material upon chemical contact.

For short-term splash protection against many chemicals, nitrile gloves with a thickness of 5-mil or greater are generally effective.[8] However, if prolonged contact is anticipated, or if you are working with a solution of the compound, it is best to consult a glove compatibility chart or the glove manufacturer's specific recommendations.[9][10][11]

Remember to always remove gloves using the proper technique to avoid contaminating your skin, and wash your hands thoroughly after handling any chemical.[5]

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is designed to guide you through the process, from preparation to cleanup.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound in Ventilated Area C->D E Handle with Care to Avoid Dust D->E F Keep Container Tightly Closed E->F G Decontaminate Work Surfaces F->G H Dispose of Waste in Labeled Container G->H I Remove PPE and Wash Hands H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation is Key: Before you begin, thoroughly review the Safety Data Sheet (SDS) for this compound.[2] Ensure your work area, preferably a chemical fume hood, is clean and uncluttered.[3][5] Confirm that an eyewash station and safety shower are readily accessible.[1][3]

  • Don Your PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Handling: When weighing out the solid compound, do so in a well-ventilated area or within a fume hood to minimize inhalation of any dust.[7][12] Handle the material carefully to avoid generating airborne dust.[2][12]

  • Storage: When not in use, keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3][5]

Spill Management and Disposal Plan

Accidents can happen, and a well-defined spill management and disposal plan is crucial for a safe laboratory environment.

In Case of a Spill:
  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[12][13]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Waste Disposal:

All waste containing this compound, including contaminated gloves and labware, should be collected in a clearly labeled, sealed container.[12] Disposal must be carried out in accordance with all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[2][6]

Disposal_Plan A Collect Waste in Labeled Container B Segregate from Incompatible Waste A->B C Store in a Designated Waste Area B->C D Arrange for Professional Disposal C->D

Caption: A clear and concise plan for the proper disposal of waste.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Your commitment to safety is paramount. By adhering to these guidelines, you can confidently and responsibly advance your research and development efforts.

References

  • AmericanBio. (2015, February 19). IMIDAZOLE.
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2025, July 19).
  • Chemos GmbH & Co.KG. (n.d.).
  • Carl ROTH. (n.d.).
  • University of Washington. (2025, February 28). Imidazole.
  • Fisher Scientific. (2018, January 23).
  • Sigma-Aldrich. (2025, July 28).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2023, September 5).
  • Fisher Scientific. (2009, February 23).
  • Capot Chemical. (2025, December 24). MSDS of 2-Phenyl-1H-imidazole-4-carbaldehyde.
  • TCI Chemicals. (n.d.).
  • RS Online. (n.d.).
  • Emergency and Safety Services. (n.d.). Glove Selection Page 1 of 20.
  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • AK Scientific, Inc. (n.d.). Imidazole-4-carboxanilide.
  • UPenn EHRS. (n.d.).
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1H-imidazole-4-carboxylic acid hydrate
Reactant of Route 2
2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.